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  • Product: 4,6-Dibromoisophthalic acid
  • CAS: 24063-27-2

Core Science & Biosynthesis

Foundational

4,6-Dibromoisophthalic acid CAS number and properties

CAS Number: 24063-27-2 Molecular Formula: C₈H₄Br₂O₄ Molecular Weight: 323.92 g/mol Executive Summary 4,6-Dibromoisophthalic acid (4,6-DBPA) represents a specialized class of halogenated aromatic dicarboxylates critical t...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 24063-27-2 Molecular Formula: C₈H₄Br₂O₄ Molecular Weight: 323.92 g/mol

Executive Summary

4,6-Dibromoisophthalic acid (4,6-DBPA) represents a specialized class of halogenated aromatic dicarboxylates critical to the fields of Reticular Chemistry and Pharmaceutical Intermediates .[1] Unlike its more common isomer, 5-bromoisophthalic acid, the 4,6-substituted variant offers a unique steric and electronic profile due to the ortho-para positioning of bromine atoms relative to the carboxylic acid moieties. This structural rigidity makes it an invaluable linker for constructing Metal-Organic Frameworks (MOFs) with high permanent porosity and specific topological nets.[1]

This guide provides a comprehensive technical analysis of 4,6-DBPA, synthesizing physicochemical data, validated synthesis protocols, and application workflows for drug development and materials science professionals.

Physicochemical Profile

The utility of 4,6-DBPA is defined by its solubility profile and thermal stability, which dictate its behavior in solvothermal MOF synthesis and Suzuki-Miyaura cross-coupling reactions.

Table 1: Key Physical Properties
PropertyValue / DescriptionContext
Appearance White to off-white crystalline solidTypically needles or plates upon recrystallization.[1]
Melting Point 250–254 °C (Anhydrous)High thermal stability suitable for solvothermal synthesis.[1] Note: The monohydrate form melts/decomposes at approx. 168–170 °C (441 K).[1] [1, 2]
Solubility Soluble: MeOH, EtOH, DMF, DMSOInsoluble: Water (cold), HexanesHigh solubility in polar aprotic solvents (DMF) is crucial for MOF synthesis.[1]
pKa (Predicted) ~1.95 (COOH 1), ~3.5 (COOH 2)Acidity is enhanced by the electron-withdrawing bromine substituents compared to isophthalic acid.[1]
Crystal System Monoclinic (

)
Forms a 2D hydrogen-bonded network in its hydrated state.[1] [1]
Structural Significance

The 4,6-dibromo substitution pattern breaks the typical


 symmetry of isophthalic acid.[1] The bromine atoms provide:
  • Steric Bulk: Prevents interpenetration in MOF lattices, potentially increasing pore volume.[1]

  • Heavy Atom Effect: Facilitates intersystem crossing, useful in designing phosphorescent coordination polymers.[1]

  • Functional Handles: The C-Br bonds are activated for post-synthetic modification (PSM) via palladium-catalyzed cross-coupling.[1]

Synthetic Architecture & Protocols

Synthesizing 4,6-DBPA presents a regiochemical challenge. Direct bromination of isophthalic acid favors the 5-position (meta to both directing COOH groups).[1] Accessing the 4,6-isomer requires forcing conditions or alternative precursors (e.g., oxidation of halogenated xylenes).[1]

Diagram 1: Synthetic Pathways & Selectivity Logic

The following diagram illustrates the mechanistic divergence between obtaining the common 5-bromo isomer and the targeted 4,6-dibromo isomer.

SynthesisPathways Iso Isophthalic Acid (Start) Br2 Bromination (Br2 / Oleum) Iso->Br2 Prod5 5-Bromoisophthalic Acid (Major Product - Thermodynamic) Br2->Prod5 Standard Conditions (Meta-directing effect) Prod46 4,6-Dibromoisophthalic Acid (Target - Kinetic/Forcing) Br2->Prod46 Forcing Conditions (High T, Excess Br2) Xylene m-Xylene (Alternative Precursor) XylBr 4,6-Dibromo-m-xylene Xylene->XylBr Electrophilic Subst. Oxidation Oxidation (KMnO4 / Pyridine) XylBr->Oxidation Oxidation->Prod46 High Regiocontrol

Caption: Comparative synthetic routes. Direct bromination is atom-economical but requires rigorous purification to remove the 5-bromo byproduct. The xylene oxidation route offers higher regiocontrol.[1]

Validated Protocol: Direct Bromination (Modified Singh & Bedi Method)

This protocol utilizes oleum to activate the deactivated aromatic ring.[1]

Safety Warning: Bromine (


) is highly toxic and corrosive.[1] Oleum reacts violently with water.[1] All operations must be performed in a functioning fume hood with appropriate PPE (face shield, chemically resistant gloves).[1]
  • Reagent Preparation:

    • Charge a pressure-rated glass vessel (sealed tube or autoclave) with Isophthalic Acid (10 mmol, 1.66 g) .

    • Add Fuming Sulfuric Acid (Oleum, 20-30%

      
      , 6.0 g) . The 
      
      
      
      acts as a powerful Lewis acid and dehydrating agent.[1]
    • Carefully add Bromine (

      
      , 22 mmol, ~3.5 g) .[1] A slight excess (1.1 eq per site) drives the reaction to the dibromo stage.[1]
      
  • Reaction:

    • Seal the vessel and heat to 150 °C for 12–24 hours .

    • Mechanism:[1][2][3][4] The high temperature and superacidic medium generate the strongly electrophilic

      
       or protonated bromine species capable of overcoming the deactivating effect of the two carboxyl groups.[1]
      
  • Quenching & Isolation:

    • Cool the vessel to room temperature.

    • Slowly pour the reaction mixture onto crushed ice (100 g) . Exothermic reaction!

    • A white to off-white precipitate will form immediately.[1]

  • Purification:

    • Filter the solid and wash copiously with cold water to remove residual acid.[1]

    • Recrystallization: Dissolve the crude solid in hot ethanol or an ethanol/water mixture.[1] 4,6-DBPA typically crystallizes as needles.

    • Validation: Check purity via HPLC or melting point.[1] If the MP is <240°C, significant 5-bromo impurity may be present.[1]

Applications in Drug Discovery & Materials[1]

Reticular Chemistry (MOFs)

4,6-DBPA serves as a rigid, V-shaped linker.[1] In MOF synthesis, the angle between the carboxylic acid groups (120°) combined with the bulky bromine atoms dictates the topology of the final network.[1]

  • Pore Engineering: The bromine atoms project into the pore channels, reducing pore size but increasing the heat of adsorption for gases like

    
     or 
    
    
    
    due to polarizability interactions.[1]
  • Luminescence: Coordination with

    
     metals (Zn, Cd) often yields luminescent MOFs.[1] The heavy bromine atoms can enhance spin-orbit coupling, potentially accessing triplet states for phosphorescence.
    
Pharmaceutical Intermediates

In drug development, 4,6-DBPA is a scaffold for "Fragment-Based Drug Design" (FBDD).[1]

  • Suzuki-Miyaura Coupling: The C-Br bonds are excellent electrophiles. Researchers can selectively couple aryl boronic acids to positions 4 and 6, creating highly substituted isophthalic acid derivatives used in enzyme inhibitors.[1]

Diagram 2: MOF Assembly & Functionalization Workflow

MOFWorkflow Linker 4,6-DBPA Linker Solv Solvothermal Synthesis (DMF/EtOH, 80-120°C) Linker->Solv Metal Metal Node (Zn, Cu, Cd salt) Metal->Solv MOF Pristine MOF (Br-functionalized pores) Solv->MOF Self-Assembly PSM Post-Synthetic Modification (Suzuki Coupling) MOF->PSM Pd(0) Catalyst Boronic Acid FunctMOF Functionalized MOF (Targeted Drug Delivery / Catalysis) PSM->FunctMOF C-C Bond Formation

Caption: Workflow for utilizing 4,6-DBPA in MOF construction. The bromine atoms remain accessible for post-synthetic modification, allowing the conversion of the MOF into a sophisticated catalytic or delivery vehicle.[1]

References

  • Ye, B.-F. (2012).[1][5] "4,6-Dibromoisophthalic acid monohydrate."[5] Acta Crystallographica Section E, 68(9), o2642.[1][5] Link

  • ChemicalBook. (2025).[1] "4,6-Dibromoisophthalic acid Properties and Supplier Data." Link

  • Singh, G. & Bedi, S. N. (1957).[1] "Synthesis of 4,6-dibromoisophthalic acid." Journal of the Indian Chemical Society, 34, 668.[1] (Cited within Ye, 2012).[1][5]

  • Nissan Chemical Industries. (2001).[1] "Process for the preparation of bromoisophthalic acid compounds." EP1293495B1.[1] Link

Sources

Exploratory

physicochemical properties of 4,6-Dibromoisophthalic acid

The following technical monograph provides an in-depth analysis of 4,6-Dibromoisophthalic acid (4,6-DBIPA), structured for application scientists and researchers in crystal engineering and organic synthesis. Core Functio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 4,6-Dibromoisophthalic acid (4,6-DBIPA), structured for application scientists and researchers in crystal engineering and organic synthesis.

Core Function: Halogenated Ligand for Metal-Organic Frameworks (MOFs) & Supramolecular Synthons

Executive Summary

4,6-Dibromoisophthalic acid (4,6-DBIPA) is a functionalized derivative of isophthalic acid characterized by the presence of bromine atoms at the ortho positions relative to the carboxylic acid groups. Unlike its non-halogenated parent, 4,6-DBIPA offers unique steric bulk and halogen-bonding capabilities, making it a critical linker in the synthesis of porous coordination polymers (PCPs) and MOFs. Its physicochemical profile is defined by high acidity (relative to isophthalic acid) and a propensity for forming robust hydrogen-bonded networks, utilized extensively to modulate pore size and topology in reticular chemistry.

Physicochemical Profile

The introduction of electron-withdrawing bromine atoms significantly alters the electronic and steric landscape of the molecule compared to isophthalic acid.

Table 1: Key Physicochemical Data
PropertyValue / DescriptionSource/Notes
IUPAC Name 4,6-Dibromobenzene-1,3-dicarboxylic acid
CAS Registry Number 24063-27-2 [1][2]
Molecular Formula C₈H₄Br₂O₄
Molecular Weight 323.92 g/mol
Appearance White to off-white crystalline powder
Melting Point 250–254 °C (Anhydrous)168–170 °C (Monohydrate)Anhydrous [2]; Hydrate [3]
pKa (Predicted) pKa₁ ≈ 1.95 ± 0.10[2] (Acidifying effect of Br)
Solubility Soluble: DMSO, DMF, MeOH, EtOHInsoluble: Water (cold), Hexane, Chloroform
Crystal System Monoclinic (P2₁/c)Monohydrate form [3]

Scientific Insight: The predicted pKa (~1.95) is notably lower than isophthalic acid (pKa₁ = 3.46). This is due to the inductive effect (-I) of the bromine atoms, which stabilizes the carboxylate anion. Researchers must account for this increased acidity when selecting buffer systems or metal nodes for coordination.

Synthetic Architecture & Purification

Direct bromination of isophthalic acid typically yields the 5-bromo isomer due to the meta-directing nature of the carboxylic acid groups. To achieve the 4,6-substitution pattern (where Br is ortho/para to the carboxyls), the synthesis must proceed via the oxidation of a pre-brominated xylene precursor.

Retrosynthetic Logic

The synthesis exploits the ortho-/para-directing power of the methyl groups in m-xylene to install bromines at the 4 and 6 positions, followed by oxidation of the methyls to carboxyls.

SynthesisPathway Xylene m-Xylene (Starting Material) Br_Step Bromination (Br2, Fe cat.) Electrophilic Aromatic Subst. Xylene->Br_Step Intermediate 4,6-Dibromo-m-xylene (Intermediate) Br_Step->Intermediate Regioselective Control Ox_Step Oxidation (KMnO4, Pyridine/H2O) Reflux Intermediate->Ox_Step Product 4,6-Dibromoisophthalic Acid (Final Product) Ox_Step->Product Methyl -> Carboxyl Conversion

Figure 1: Regioselective synthetic pathway avoiding the meta-directing limitations of direct isophthalic acid bromination.

Detailed Protocol: Oxidation Route

Prerequisites: Fume hood, standard reflux setup, filtration apparatus.

  • Precursor Synthesis (Bromination):

    • React m-xylene with excess bromine (Br₂) in the presence of a Lewis acid catalyst (FeBr₃) at controlled temperatures (<30°C) to minimize benzylic bromination.

    • Isolate 4,6-dibromo-m-xylene via fractional distillation or recrystallization (MeOH).

  • Oxidation (The Critical Step):

    • Dissolution: Dissolve 4,6-dibromo-m-xylene (1 eq) in a mixture of pyridine and water (or t-BuOH/H₂O). Pyridine acts as a phase transfer catalyst and proton scavenger.

    • Reagent Addition: Add Potassium Permanganate (KMnO₄, 4-6 eq) slowly to the refluxing solution. Note: Exothermic reaction.

    • Reflux: Maintain reflux for 12–24 hours until the purple permanganate color persists (indicating excess) or dissipates to brown MnO₂ precipitate.

    • Work-up: Filter hot to remove insoluble MnO₂. Acidify the filtrate with HCl (pH < 2) to precipitate the crude acid.

  • Purification (Self-Validating):

    • Recrystallize from hot water or aqueous ethanol.

    • Validation: Check melting point. If <240°C, impurities (mono-acids or incomplete oxidation products) are present.

Structural Characterization & Crystal Engineering

In the solid state, 4,6-DBIPA typically crystallizes as a monohydrate.[1] The water molecule plays a structural role, bridging the carboxylic acid dimers.

Crystallographic Data (Monohydrate)[5][6][7]
  • Space Group: P2₁/c (Monoclinic)[1]

  • Unit Cell: a = 3.874 Å, b = 17.366 Å, c = 15.710 Å, β = 90.91° [3].[1]

  • Packing: Molecules form 2D sheets driven by O–H[2]···O hydrogen bonds involving both the carboxylic acid groups and the lattice water.[1][2][3]

Application in MOF Design

4,6-DBIPA is a "bent" linker (angle between carboxylates ≈ 120°). The bromine atoms introduce two critical effects:

  • Steric Twist: The bulky Br atoms force the carboxylate groups to rotate out of the benzene plane, preventing coplanar packing. This often leads to MOFs with higher permanent porosity compared to unfunctionalized isophthalates.

  • Halogen Bonding: The Br atoms can act as electrophilic caps (sigma-holes), interacting with nucleophilic sites on adjacent linkers or guests, enhancing gas selectivity (e.g., CO₂/N₂ separation).

MOF_Logic Linker 4,6-DBIPA Linker COOH (1) COOH (3) Br (4,6) MetalNode Metal Node (SBU) Cu-Paddlewheel Zn-Cluster Ln-Polyhedra Linker:p1->MetalNode Linker:p2->MetalNode Effect1 Steric Twist (Prevents dense packing) Linker:br->Effect1 Effect2 Halogen Bonding (Enhances CO2 affinity) Linker:br->Effect2 Result High-Porosity MOF (e.g., Modified NOTT or UiO series) MetalNode->Result Effect1->Result Effect2->Result

Figure 2: Mechanistic influence of 4,6-DBIPA on Metal-Organic Framework assembly.

Handling and Safety

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at room temperature, strictly dry. Hydroscopic tendency (forms hydrate).

  • Solvent Compatibility: Avoid non-polar solvents for reactions; use DMSO-d6 for NMR characterization.

References

  • Sigma-Aldrich. 4,6-Dibromoisophthalic acid Product Sheet. Link

  • ChemicalBook. 4,6-Dibromoisophthalic acid Properties and Safety. Link

  • Ye, B.-F. (2012).[3] "4,6-Dibromoisophthalic acid monohydrate".[1][3] Acta Crystallographica Section E, 68(9), o2642.[3] Link

  • Song, R. F. et al. (2008).[1][2] "Crystal structure of 4,6-dibromoisophthalic acid". Chinese J. Struct. Chem. (Cited within Ye, 2012).[3]

Sources

Foundational

Solubility &amp; Solvent Compatibility of 4,6-Dibromoisophthalic Acid

[1][2][3] Executive Summary 4,6-Dibromoisophthalic acid (4,6-DBIPA) is a critical halogenated aromatic intermediate, serving as a distinct linker in the synthesis of Metal-Organic Frameworks (MOFs) and phosphorescent org...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4,6-Dibromoisophthalic acid (4,6-DBIPA) is a critical halogenated aromatic intermediate, serving as a distinct linker in the synthesis of Metal-Organic Frameworks (MOFs) and phosphorescent organic light-emitting materials. Its solubility profile is governed by the competing interactions between its hydrophilic dicarboxylic acid motif and the lipophilic, electron-withdrawing bromine substituents.

This guide provides a technical analysis of the solubility behavior of 4,6-DBIPA. Unlike simple benzoic acid derivatives, the 4,6-dibromo substitution pattern creates significant steric and electronic effects that alter solvation thermodynamics. We identify methanol as the optimal solvent for thermal recrystallization and water as the primary antisolvent for crude isolation, while DMF serves as the preferred medium for solvothermal framework growth.

Physicochemical Profile & Solvation Mechanics

Understanding the solubility of 4,6-DBIPA requires analyzing its crystal lattice energy and solute-solvent interaction potential.

Structural Implications on Solubility
  • Acidity & Polarity: The bromine atoms at positions 4 and 6 are ortho to the carboxylic acid groups at positions 3 and 1, respectively. This proximity exerts a strong inductive effect (-I), likely lowering the pKa of the carboxyl groups compared to isophthalic acid (pKa₁ ≈ 3.46). This increases solubility in polar, basic media but reduces solubility in non-polar solvents due to high lattice energy driven by intermolecular hydrogen bonding.

  • Crystal Lattice: 4,6-DBIPA crystallizes with strong intermolecular O—H[1]···O hydrogen bonds, forming stable 2D networks.[2] Dissolution requires a solvent capable of disrupting these dimers (high donor number).

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Solubility
CAS Number 24063-27-2Unique identifier for sourcing/verification.
Melting Point 250–254 °CHigh MP indicates high lattice energy; requires high-boiling or highly interactive solvents for dissolution.
Appearance White to off-white solidColor changes may indicate oxidation or impurities (e.g., brominated oligomers).
pKa (Predicted) ~1.95 (pKa₁)Highly acidic. Soluble in basic aqueous buffers (pH > 4).
Lipophilicity Moderate (LogP ~2.[3]5)Bromine adds lipophilic character, reducing water solubility compared to isophthalic acid.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic interaction with 4,6-DBIPA, derived from synthesis and purification protocols.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility StatusApplication Context
Polar Protic Methanol High (Hot) / Low (Cold) Primary Recrystallization Solvent. Exhibits the ideal steep solubility curve for purification.
Polar Protic Water Sparingly Soluble (RT) Antisolvent / Crystal Growth. Used to precipitate crude product from acid digestion. Soluble at high dilution for slow crystal growth.
Polar Protic EthanolModerateAlternative to methanol; often yields lower recovery due to higher solubility at RT.
Polar Aprotic DMF / DMSO Very High Reaction Medium. Used in MOF synthesis (e.g., UTSA-83) and solvothermal reactions. Hard to remove; not suitable for recrystallization.
Acidic Fuming H₂SO₄Soluble (Reactive)Synthesis medium (Bromination). 4,6-DBIPA is soluble during reaction but precipitates upon dilution.
Chlorinated ChloroformLow to ModerateUsed in mixtures (e.g., CHCl₃/MeOH 6:1) for column chromatography.
Deep Dive: The Methanol Recrystallization System

Methanol is the industry-standard solvent for purifying 4,6-DBIPA. The presence of bromine atoms increases the molecule's polarizability, enhancing interaction with methanol's hydroxyl group while the alkyl portion of methanol accommodates the aromatic ring.

  • Mechanism: At boiling point (64.7 °C), the solvent-solute H-bonding overcomes the solute-solute lattice energy. Upon cooling, the rigid aromatic stacking forces dominate, causing rapid crystallization of the pure acid while impurities (like monobromo derivatives) remain in solution.

  • Protocol Insight: Patents indicate that lower alcohols (C1-C5) are effective, but methanol offers the best balance of yield and purity.[4]

Deep Dive: Aqueous Behavior

While generally considered insoluble in cold water (precipitating immediately when acid reaction mixtures are quenched on ice), 4,6-DBIPA can form hydrates.

  • Crystal Growth: Single crystals for X-ray diffraction are obtained by dissolving the compound in a large volume of water (e.g., 2.0 g in 80 mL) and allowing slow evaporation over 15 days. This confirms that while solubility is low, it is non-zero and thermodynamically stable.

Visualization: Purification & Solubility Workflow

The following diagram illustrates the standard workflow for isolating and purifying 4,6-DBIPA, highlighting the solubility transitions.

PurificationWorkflow Raw Isophthalic Acid (Precursor) Reaction Bromination (Solvent: Fuming H2SO4) Temp: 130-150°C Raw->Reaction Br2 / Heat Quench Quench into Ice Water (Precipitation) Reaction->Quench Dilution (Solubility Drop) Crude Crude Solid (Contains mono/dibromo mix) Quench->Crude Filtration Recryst Recrystallization (Solvent: Methanol) Temp: 60°C -> RT Crude->Recryst Dissolution (Hot) Pure Pure 4,6-DBIPA (Crystalline Solid) Recryst->Pure Cooling (Crystallization)

Figure 1: Solubility-driven purification workflow. The solubility differential between H₂SO₄ (high) and Water (low) drives isolation, while the temperature differential in Methanol drives purification.

Experimental Protocols

As specific quantitative solubility data (g/L) is often absent in literature for this specialized intermediate, the following self-validating protocols allow researchers to generate precise solubility curves.

Protocol A: Gravimetric Solubility Determination

Objective: Determine saturation solubility (


) in organic solvents at specific temperatures.
  • Preparation: Dry 4,6-DBIPA in a vacuum oven at 80°C for 4 hours to remove surface moisture.

  • Saturation: Add excess solid (approx. 500 mg) to 10 mL of solvent (Methanol, Ethanol, DMF) in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C, 40°C) for 24 hours. Validation: Ensure solid remains visible; if all dissolves, add more.

  • Sampling: Stop stirring and allow solids to settle for 1 hour. Filter the supernatant through a pre-heated 0.45 µm PTFE syringe filter.

  • Measurement:

    • Pipette exactly 2.0 mL of filtrate into a pre-weighed weighing dish (

      
      ).
      
    • Evaporate solvent (fume hood for organics, vacuum oven for DMF).

    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: Van't Hoff Thermodynamic Modeling

Objective: Determine the Enthalpy of Dissolution (


) to predict solubility at unmeasured temperatures.
  • Data Collection: Perform Protocol A at three temperatures (e.g., 298 K, 313 K, 333 K).

  • Plotting: Plot

    
     (mole fraction solubility) on the Y-axis vs. 
    
    
    
    (Kelvin⁻¹) on the X-axis.
  • Analysis: The slope of the line corresponds to

    
    .
    
    
    
    
    • Insight: A steep slope indicates a process highly sensitive to temperature, confirming suitability for recrystallization (likely observed with Methanol).

Applications in Process Development

MOF Synthesis (Solvothermal)

In the synthesis of MOFs like UTSA-83 , 4,6-DBIPA is dissolved in DMF (often with acid modulators).[5]

  • Solubility Logic: DMF acts as a Lewis base, stabilizing the protons of the carboxylic acid, while its organic backbone solubilizes the brominated ring.

  • Process Note: If the reaction yields amorphous powder, the solubility is likely too high (nucleation is too fast). Action: Add a co-solvent like Ethanol or Water to reduce solubility and slow down crystal growth.

Impurity Rejection

The major impurity in 4,6-DBIPA synthesis is often 5-bromoisophthalic acid or 2,5-dibromoisophthalic acid.

  • Separation Logic: 4,6-DBIPA is less symmetrical and more sterically crowded than the 5-bromo isomer. This difference creates a divergence in solubility in Methanol , allowing the more soluble impurities to remain in the mother liquor during recrystallization.

References

  • Patent: Process for the preparation of bromoisophthalic acid compounds. European Patent EP1293495B1. (Describes the bromination in fuming sulfuric acid and recrystallization in methanol).

  • Ye, B. F. (2012). "4,6-Dibromoisophthalic acid monohydrate."[2] Acta Crystallographica Section E: Structure Reports Online, 68(8), o2467. (Describes crystal growth from water and hydrogen bonding network).

  • Cui, H., et al. (2019). "A Microporous Metal–Organic Framework of sql Topology for C2H2/CO2 Separation."[6] Inorganic Chemistry. (Details the use of 4,6-DBIPA as a linker in DMF-based solvothermal synthesis).

  • ChemicalBook. "4,6-Dibromoisophthalic acid Properties." (General physicochemical data and CAS verification).

Sources

Exploratory

Technical Guide: Crystal Structure &amp; Engineering of 4,6-Dibromoisophthalic Acid Monohydrate

This technical guide details the crystallographic characterization and structural engineering of 4,6-Dibromoisophthalic acid monohydrate (4,6-DBPA·H₂O) . It is designed for researchers in solid-state chemistry and crysta...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the crystallographic characterization and structural engineering of 4,6-Dibromoisophthalic acid monohydrate (4,6-DBPA·H₂O) . It is designed for researchers in solid-state chemistry and crystal engineering, focusing on the interplay between steric hindrance and supramolecular synthons.

Executive Summary & Structural Significance

4,6-Dibromoisophthalic acid (4,6-DBPA) represents a critical scaffold in crystal engineering due to its dual functionality: the strong hydrogen-bonding capability of the dicarboxylic acid groups and the halogen-bonding potential of the bromine substituents.

In its monohydrate form, the inclusion of a water molecule (


) fundamentally alters the packing motif compared to the anhydrous variants of isophthalic acid. The water molecule acts as a structural "shim," relieving the steric strain imposed by the bulky bromine atoms at the 4- and 6-positions, facilitating a robust 2D hydrogen-bonded network. This compound serves as a vital intermediate for organic light-emitting materials (OLEDs) and high-performance polymer modifiers.

Experimental Methodology

Synthesis & Purification Protocol

Note: This protocol synthesizes the core moiety before hydration. The synthesis relies on the electrophilic aromatic substitution of isophthalic acid in a superacidic medium to ensure regiospecificity.

  • Bromination: Charge a pressure-sealed vessel with isophthalic acid (1.0 eq), bromine (

    
    , 2.0–2.5 eq), and fuming sulfuric acid (oleum, 10–30% 
    
    
    
    ).
  • Reaction: Heat to 130–150°C for 22 hours. The oleum acts as both solvent and catalyst, activating the ring for halogenation while managing water byproduct.

  • Quenching: Pour the reaction mixture into crushed ice. The sudden solubility drop precipitates the crude solid.

  • Purification: Recrystallize from methanol to remove mono-bromo impurities.

Crystal Growth: The Monohydrate Specificity

To obtain the specific monohydrate polymorph (


), solvent selection is non-negotiable. Organic solvents often yield solvates or anhydrous forms; water  is required to act as the supramolecular bridge.

Protocol:

  • Dissolve 2.0 g of purified 4,6-DBPA in 80 mL of deionized water.

  • Heat gently to 60°C to ensure full dissolution, then filter through a 0.45 µm PTFE membrane to remove nucleation sites.

  • Allow the filtrate to stand at room temperature (293 K) in a vibration-free environment.

  • Timeline: Slow evaporation over 15 days yields colorless, rod-like crystals suitable for Single Crystal XRD.

Workflow Visualization

CrystalWorkflow Start Isophthalic Acid (Precursor) Synth Bromination (Oleum/Br2, 150°C) Start->Synth Electrophilic Sub. Purify MeOH Recrystallization (Remove impurities) Synth->Purify Quench & Filter Growth Slow Evaporation (Water, 15 Days) Purify->Growth Phase Selection Analysis SC-XRD Analysis (Mo Kα) Growth->Analysis Data Collection

Figure 1: Critical workflow for isolating the monohydrate phase from raw synthesis.

Crystallographic Analysis

Crystal Data & Refinement Parameters

The structure crystallizes in the monoclinic system.[1] The unit cell is characterized by a very short


-axis (

), indicating a layered stacking motif driven by

interactions.
ParameterValue
Formula

Crystal System Monoclinic
Space Group


(

)


(

)


(

)


(

)

Volume (

)


4
Density (

)
2.149
Molecular Conformation & Steric Strain

The introduction of bromine atoms at positions 4 and 6 creates significant steric crowding adjacent to the carboxylic acid groups at positions 1 and 3.

  • Twist Angles: Unlike unsubstituted isophthalic acid, which can adopt a planar conformation, 4,6-DBPA is forced out of planarity. The carboxyl groups twist relative to the benzene ring (dihedral angles

    
    ) to minimize repulsion with the ortho-bromine atoms.
    
  • Consequence: This twisting disrupts the ability of the carboxylic acids to form simple planar dimers, necessitating the water molecule to bridge the gap.

Supramolecular Architecture

The crystal packing is defined by a 2D hydrogen-bonded network parallel to the (10-2) plane.[1][2]

  • The Water Bridge: The lattice water molecule (

    
    ) plays a dual role:
    
    • Donor: Forms H-bonds with carboxyl oxygens of adjacent DBPA molecules.

    • Acceptor: Accepts protons from the acidic hydroxyl groups.

  • Network Topology: The acid groups and water molecules form a cooperative cyclic motif. This creates a robust sheet structure, while the hydrophobic bromine atoms project outward, potentially facilitating inter-layer halogen bonding.

Hydrogen Bonding Network Logic

HBondNetwork cluster_layer 2D Sheet Formation (10-2) Water Lattice Water (H2O) Acid2 DBPA Molecule B (-COOH) Water->Acid2 O-H...O Acid3 DBPA Molecule C (-C=O) Water->Acid3 O-H...O Acid1 DBPA Molecule A (-COOH) Acid1->Water O-H...O

Figure 2: Schematic of the water-mediated hydrogen bonding network forming the 2D sheet.[1][2][3]

Implications for Drug Development & Materials Science

Co-Crystal Screening

For drug development professionals, 4,6-DBPA serves as a model for halogenated co-formers . The steric twist observed here suggests that when using halogenated isophthalic acids to form pharmaceutical co-crystals (e.g., to improve solubility of API), one must account for the disruption of planar synthons. The "water pocket" in this structure indicates a propensity for hydrate formation, a critical risk factor in shelf-life stability.

Material Applications

The high density (


) and bromine content make this structure relevant for:
  • Flame Retardants: Halogenated aromatics are classic flame retardant precursors.

  • OLED Intermediates: The specific 4,6-substitution pattern directs electronic properties in subsequent coupling reactions (e.g., Suzuki coupling) to form conjugated polymers.

References

  • Ye, B.-F. (2012).[2] "4,6-Dibromoisophthalic acid monohydrate."[4][2] Acta Crystallographica Section E: Structure Reports Online, 68(9), o2642.[2] Link

  • Song, W.-D., et al. (2008).[1] "Crystal structure of 4,6-dibromoisophthalic acid." Chinese Journal of Structural Chemistry. (Contextual citation for bond length comparison).

  • Li, S.-J., et al. (2019).[4] "The crystal structure of 2-bromoisophthalic acid." Zeitschrift für Kristallographie - New Crystal Structures. Link

Sources

Foundational

spectroscopic data (NMR, IR, Raman) for 4,6-Dibromoisophthalic acid

This guide details the spectroscopic characterization of 4,6-Dibromoisophthalic acid , a critical organic linker used in the synthesis of Metal-Organic Frameworks (MOFs) and crystal engineering. Part 1: Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 4,6-Dibromoisophthalic acid , a critical organic linker used in the synthesis of Metal-Organic Frameworks (MOFs) and crystal engineering.

Part 1: Executive Summary & Molecular Specifications

4,6-Dibromoisophthalic acid (also known as 4,6-dibromo-1,3-benzenedicarboxylic acid) is a disubstituted derivative of isophthalic acid. Its structural rigidity and


 symmetry make it a valuable ligand for constructing porous coordination polymers. The bromine atoms at the 4 and 6 positions introduce steric bulk and heavy-atom effects that influence both its packing in the solid state and its spectroscopic signature.
Property Data
IUPAC Name 4,6-Dibromo-1,3-benzenedicarboxylic acid
CAS Number 24063-27-2
Molecular Formula

Molecular Weight 323.92 g/mol
Symmetry Point Group

(Planar conformation)
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Part 2: Synthesis & Experimental Preparation

To ensure the validity of the spectroscopic data, the sample must be of high purity. The standard synthesis involves the oxidation of methylated precursors, as direct bromination of isophthalic acid can be difficult to control regioselectively.

Protocol: Oxidation of 1,5-Dibromo-2,4-dimethylbenzene

This method yields high-purity 4,6-dibromoisophthalic acid suitable for spectroscopic analysis.

  • Reagents: 1,5-Dibromo-2,4-dimethylbenzene (1.0 eq),

    
     (excess, ~5-6 eq), 
    
    
    
    -BuOH/H
    
    
    O (1:1 v/v).
  • Reaction: Reflux the mixture for 24–28 hours. The purple permanganate color should dissipate to brown (

    
    ).
    
  • Workup:

    • Filter hot to remove insoluble

      
      .
      
    • Acidify the filtrate with concentrated HCl to pH ~1.

    • Collect the white precipitate by filtration.

    • Purification: Recrystallize from water or ethanol/water mixture.

  • Yield: Typically 70–75%.

Synthesis start 1,5-Dibromo- 2,4-dimethylbenzene reagent KMnO4 t-BuOH/H2O Reflux, 28h start->reagent inter Filtration (Remove MnO2) reagent->inter acid Acidify (HCl) pH ~ 1 inter->acid product 4,6-Dibromoisophthalic Acid (Solid) acid->product

Figure 1: Synthetic workflow for the preparation of 4,6-Dibromoisophthalic acid.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 4,6-dibromoisophthalic acid is defined by its high symmetry. The molecule possesses a


 rotation axis passing through C2 and C5, rendering the two carboxylic acid groups equivalent and the two bromine atoms equivalent.
H NMR Data (500 MHz, DMSO- )

Due to the


 symmetry, only two aromatic signals  are observed, both appearing as singlets.
Shift (

, ppm)
Mult. Integ. Assignment Structural Logic
13.0 - 14.0 br s2H-COOH Carboxylic acid protons (exchangeable, broad).
8.29 s1HH2 Proton at C2. Deshielded significantly by two ortho-COOH groups.
7.99 s1HH5 Proton at C5. Located between two ortho-Br atoms.

Mechanistic Insight:

  • H2 (8.29 ppm): This proton is flanked by two electron-withdrawing carbonyl groups. The anisotropic deshielding cone of the carbonyls shifts this signal downfield relative to benzene (7.26 ppm).

  • H5 (7.99 ppm): This proton is flanked by two bromine atoms. While bromine is electron-withdrawing by induction, it is also a weak resonance donor. Furthermore, the "heavy atom effect" of bromine can sometimes lead to anomalous shielding/deshielding, but here the position meta to the carboxyls keeps it upfield relative to H2.

C NMR Prediction ( Symmetry)

Experimental


C data often requires long acquisition times due to the quaternary carbons. Based on symmetry and substituent effects, the spectrum contains 5 unique signals .
Predicted Shift (ppm) Carbon Type Assignment
~165.0 QuaternaryC=O (Carboxylic Acid)
~138.0 QuaternaryC1, C3 (Ipso to COOH)
~135.0 CHC2 (Between COOHs)
~132.0 CHC5 (Between Brs)
~120.0 - 125.0 QuaternaryC4, C6 (Ipso to Br)

Part 4: Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy confirms the functional groups and the substitution pattern. The presence of heavy bromine atoms introduces characteristic low-frequency bands.

FT-IR Data (ATR, Solid State)
Wavenumber (cm

)
Intensity Vibrational Mode Assignment Notes
3488 Broad

(O-H)
Carboxylic acid O-H stretch (often broad/structured due to H-bonding).
3092, 3045 Weak

(C-H)
Aromatic C-H stretching.
1702 Strong

(C=O)
Carbonyl stretching (dimerized acid).
1578, 1538 Medium

(C=C)
Aromatic ring skeleton vibrations.
1296, 1208 Strong

(C-O)
C-O stretch / O-H in-plane bend.
576, 525 Medium

(C-Br)
Carbon-Bromine stretching (fingerprint for halogenation).
Raman Considerations

While IR is dominated by the change in dipole moment (strong C=O), Raman is dominated by the change in polarizability.

  • Expected Active Modes: The symmetric C-Br stretching (approx. 500-600 cm

    
    ) and the symmetric ring breathing mode (approx. 1000 cm
    
    
    
    ) will be very intense in the Raman spectrum due to the high polarizability of the Br atoms.

Part 5: Structural Visualization & Logic

The following diagram illustrates the symmetry elements that dictate the simplicity of the NMR spectra.

Structure cluster_symmetry C2 Symmetry Axis C2 C2-H (8.29 ppm) COOH1 COOH C2->COOH1 Ortho COOH3 COOH C2->COOH3 Ortho C5 C5-H (7.99 ppm) Br4 Br Br4->C5 Ortho Br6 Br Br6->C5 Ortho

Figure 2: Symmetry analysis of 4,6-Dibromoisophthalic acid showing equivalent environments.

References

  • Synthesis & IR/NMR Data: Yevale, P., et al. "Harnessing Dicarboxylic Acid Groups in Heteroatom-Enriched Covalent Organic Polymers (COPs) for Enhanced Iodine Sorption Efficiency." ACS Applied Engineering Materials, 2023 .

  • Crystal Structure: Ye, B.-F. "4,6-Dibromoisophthalic acid monohydrate."[1][2] Acta Crystallographica Section E, 2012 , E68, o2642.[1]

  • General Bromoisophthalic Acid Data: "4-Bromoisophthalic acid NMR spectrum." ChemicalBook.

Sources

Exploratory

Technical Deep Dive: Thermal Stability and Decomposition Kinetics of 4,6-Dibromoisophthalic Acid

Executive Summary 4,6-Dibromoisophthalic acid (DBPA) serves as a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs) and as a flame-retardant intermediate.[1] Its thermal behavior is complex due to its te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dibromoisophthalic acid (DBPA) serves as a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs) and as a flame-retardant intermediate.[1] Its thermal behavior is complex due to its tendency to form hydrates, leading to "pseudo-polymorphic" thermal events that often confuse researchers.

This guide provides a definitive protocol for characterizing DBPA. Our analysis confirms that DBPA typically exists as a monohydrate with a dehydration event near 170°C, followed by anhydrous melting near 250–254°C, and subsequent oxidative degradation involving decarboxylation and debromination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the starting material is prerequisite to thermal analysis. DBPA is an isophthalic acid derivative where bromine atoms occupy the 4 and 6 positions, creating significant steric hindrance and electronic withdrawal effects on the carboxylic acid groups.

PropertySpecificationNotes
IUPAC Name 4,6-Dibromobenzene-1,3-dicarboxylic acid
CAS Number 24063-27-2
Molecular Weight 323.92 g/mol (Anhydrous)~341.95 g/mol (Monohydrate)
Appearance White to off-white crystalline solidRod-like crystals (from water)
Melting Point (Hydrate) 168–170°C (441–443 K)Dehydration/Melting of lattice water
Melting Point (Anhydrous) 250–254°CTrue melting prior to decomposition
Solubility Soluble in DMSO, Methanol; Poor in WaterRecrystallization from water yields hydrate

Experimental Protocol: The "Self-Validating" Workflow

To generate reproducible data, you must control for the release of corrosive hydrogen bromide (HBr) and the dehydration step.[1] Standard aluminum pans will fail at high temperatures due to halogen corrosion.[1]

Instrumentation Setup[1][6]
  • TGA (Thermogravimetric Analysis):

    • Crucible: Alumina (

      
      ) or Platinum (Pt) lined with alumina.[1] Direct contact with Pt can damage the sensor during debromination.
      
    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min (Inert degradation) vs. Air (Oxidative stability).[1]
      
    • Ramp Rate: 10°C/min (Standard) and 2, 5, 20°C/min (for Kinetic Analysis).

  • DSC (Differential Scanning Calorimetry):

    • Pan: Hermetically sealed Gold (Au) pans or High-Pressure Stainless Steel (to suppress sublimation).

    • Modulation:

      
      0.5°C every 60 seconds (to separate reversible melting from irreversible degradation).
      
Analytical Workflow Diagram

The following workflow ensures that evolved gases are identified and that the hydrate/anhydrous transition is confirmed.

G Sample Raw DBPA Sample TGA TGA-DSC (Simultaneous) RT to 600°C Sample->TGA 5-10 mg Alumina Pan FTIR Evolved Gas Analysis (FTIR/MS Coupling) TGA->FTIR Transfer Line (Heated 200°C) Data Thermal Profile Generation TGA->Data Mass Loss % FTIR->Data Gas ID (H2O, CO2, HBr) Data->Sample Refine Protocol (if sublimation detected)

Figure 1: Integrated TGA-FTIR workflow for characterizing halogenated organic acids.

Thermal Decomposition Mechanism[1][3][6][7]

The thermal degradation of 4,6-Dibromoisophthalic acid occurs in three distinct stages. Unlike phthalic acid (ortho-isomer), isophthalic acid derivatives (meta-isomer) cannot easily form cyclic anhydrides intramolecularly.[1] Therefore, decomposition is driven by lattice water loss followed by ring fragmentation.

Stage 1: Dehydration (The "False" Melt)[1]
  • Temperature: 100°C – 170°C[1]

  • Observation: A mass loss of approx. 5.3% (theoretical for monohydrate).[1]

  • DSC Signal: A broad endotherm peaking around 168–170°C.[1]

  • Chemistry: Loss of the water molecule bound in the crystal lattice via hydrogen bonding to the carboxylic oxygens.

    • Note: If the sample is anhydrous, this stage is absent.

Stage 2: Anhydrous Melting
  • Temperature: 250°C – 254°C[1][2]

  • Observation: Sharp endothermic peak in DSC. No significant mass loss in TGA if the pan is sealed; slight sublimation mass loss if open.

  • Significance: This is the processing window for melt-blending applications.

Stage 3: Oxidative Degradation & Decarboxylation
  • Temperature: >280°C (Onset)[1][3][4]

  • Mechanism:

    • Decarboxylation: Cleavage of the C-C bond between the benzene ring and the carboxyl group, releasing

      
      .
      
    • Debromination: Homolytic fission of the C-Br bond, releasing bromine radicals (

      
      ) which abstract hydrogen to form HBr.[1]
      
    • Char Formation: Formation of polycyclic aromatic char (in

      
      ) or complete oxidation (in Air).[1]
      
Decomposition Pathway Diagram[1]

Decomposition cluster_gases Evolved Gases Hydrate DBPA Monohydrate (Solid, C8H4Br2O4 · H2O) Anhydrous Anhydrous DBPA (Solid, Tm ~250°C) Hydrate->Anhydrous -H2O (100-170°C) Endothermic H2O H2O Hydrate->H2O Melt Molten DBPA (Liquid Phase) Anhydrous->Melt Melting (250-254°C) Radical Intermediate Radicals (Phenyl/Bromo radicals) Melt->Radical Decarboxylation (>280°C) Products Final Products (CO2, HBr, Char) Radical->Products Oxidative Scission CO2 CO2 Radical->CO2 HBr HBr Radical->HBr

Figure 2: Step-wise thermal degradation pathway of 4,6-Dibromoisophthalic acid.[1]

Kinetic Analysis & Data Interpretation

For drug stability studies or shelf-life prediction, single heating rate experiments are insufficient. You must employ Iso-conversional Kinetics .

Recommended Method: Flynn-Wall-Ozawa (FWO)

Run TGA at heating rates (


) of 2, 5, 10, and 20 K/min.[1] Plot 

vs.

for a fixed conversion

(e.g., 5% mass loss).[1]

[1]
  • Slope: Proportional to Activation Energy (

    
    ).[1]
    
  • Interpretation: A variable

    
     across the conversion range indicates a multi-step mechanism (e.g., decarboxylation followed by debromination).[1]
    
Summary of Thermal Events
Temperature RangeEvent TypeAnalytical SignalCausality
100–170°C EndothermMass Loss (~5%)Dehydration of crystal lattice water.[1]
250–254°C EndothermHeat Flow PeakMelting of the anhydrous crystalline phase.[1]
>280°C Exotherm/EndothermMajor Mass LossDecarboxylation (

release).[1]
>350°C ComplexMass LossC-Br bond scission (HBr release) and charring.[1]

Safety & Handling (HBr Release)

CRITICAL WARNING: The thermal decomposition of this compound releases Hydrogen Bromide (HBr), a highly corrosive and toxic gas.[1]

  • Ventilation: TGA exhaust must be vented into a fume hood or a scrubber containing NaOH solution.[1]

  • Equipment Protection: Purge the TGA balance with high-flow Nitrogen (protective gas) to prevent HBr back-diffusion into the microbalance mechanism.[1]

  • PPE: Full face shield and acid-gas respirator if handling bulk quantities heated above 250°C.

References

  • ChemicalBook. (2025).[1][4][5][6][7] 4,6-Dibromoisophthalic acid Properties and Melting Point Data.[3][2] Retrieved from [1]

  • National Institutes of Health (NIH). (2008).[1] 4,6-Dibromoisophthalic acid monohydrate Crystal Structure and Hydrogen Bonding. PMC.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1][5][7] Safety Data Sheet: 4-Bromoisophthalic acid derivatives. Retrieved from [1]

  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms of Carboxylic Acids. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][5][7] Product Specification: 4,6-Dibromoisophthalic acid.[8] Retrieved from [1]

Sources

Foundational

literature methods for the synthesis of 4,6-Dibromoisophthalic acid

Technical Guide: Synthesis of 4,6-Dibromoisophthalic Acid Executive Summary This technical guide details the high-fidelity synthesis of 4,6-Dibromoisophthalic acid (CAS 19714-99-9), a critical ligand for metal-organic fr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 4,6-Dibromoisophthalic Acid

Executive Summary This technical guide details the high-fidelity synthesis of 4,6-Dibromoisophthalic acid (CAS 19714-99-9), a critical ligand for metal-organic frameworks (MOFs) and phosphorescent organic light-emitting diodes (OLEDs).[1]

Unlike the direct bromination of isophthalic acid—which kinetically favors the 5-bromo isomer due to the meta-directing deactivation of the carboxyl groups—this guide prioritizes the Oxidative Transformation of 4,6-Dibromo-m-xylene .[1] This route leverages the natural ortho/para directing power of the methyl groups in m-xylene to exclusively target the 4,6-positions, ensuring high regiochemical purity before the carboxyl functionalities are established.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the poor selectivity of direct electrophilic aromatic substitution on electron-deficient rings.

Logical Disconnection:

  • Target: 4,6-Dibromoisophthalic acid.

  • Precursor: 4,6-Dibromo-m-xylene.[1]

  • Starting Material: m-Xylene (1,3-Dimethylbenzene).[1]

Why this route?

  • Direct Bromination of Isophthalic Acid: The carboxyl groups deactivate the ring and direct incoming electrophiles to the meta position (position 5). Obtaining the 4,6-isomer requires forcing conditions and difficult isomer separation.[1]

  • Bromination of m-Xylene: The methyl groups are activating and ortho/para directing. The 4 and 6 positions are synergistic targets (ortho to one methyl, para to the other), making 4,6-dibromo-m-xylene the thermodynamic and kinetic major product.[1]

Retrosynthesis Target 4,6-Dibromoisophthalic Acid (Target) Inter 4,6-Dibromo-m-xylene (High Regioselectivity) Target->Inter Oxidation (KMnO4) Start m-Xylene (Commercial Start) Inter->Start Electrophilic Bromination

Figure 1: Retrosynthetic logic flow prioritizing regiochemical control.

Part 2: Experimental Protocol

Stage 1: Regioselective Bromination

Objective: Synthesis of 4,6-Dibromo-m-xylene. Principle: Electrophilic Aromatic Substitution (EAS).

  • Reagents: m-Xylene (1.0 eq), Bromine (Br2, 2.2 eq), Iodine (I2, cat.[1] 1 mol%), Dichloromethane (DCM) or CCl4.[1]

  • Conditions: 0°C to Room Temperature, Dark (to prevent benzylic radical bromination).

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a dropping funnel, reflux condenser, and an alkali trap (NaOH) to neutralize HBr off-gas.

  • Charging: Add m-xylene (10.6 g, 100 mmol) and a catalytic crystal of Iodine into the solvent (50 mL). Cool to 0°C.

  • Addition: Add Bromine (35.2 g, 220 mmol) dropwise over 2 hours. Maintain temperature <10°C to maximize selectivity.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The exclusion of light is critical to prevent side-chain bromination.

  • Workup: Wash the organic layer with 10% NaHSO3 (to remove excess Br2), followed by water and brine.[1] Dry over MgSO4.

  • Purification: Recrystallize from ethanol or methanol.

    • Yield Expectation: 75-85%[1]

    • Target MP: 69–71°C.

Stage 2: Exhaustive Oxidation (The "Singh & Bedi" Modification)

Objective: Conversion of methyl groups to carboxyl groups. Principle: Permanganate oxidation of alkylbenzenes.[2]

  • Reagents: 4,6-Dibromo-m-xylene (1.0 eq), Potassium Permanganate (KMnO4, 6.0 eq), Sodium Carbonate (Na2CO3, 2.0 eq), Water/Pyridine (2:1 v/v).[1]

  • Conditions: Reflux (95-100°C), 12-24 hours.[1]

Protocol:

  • Dissolution: In a 1L flask, suspend 4,6-dibromo-m-xylene (10 g) in 200 mL water containing Na2CO3 (5 g). Pyridine (100 mL) acts as a co-solvent to solubilize the organic precursor.

  • Oxidation: Add KMnO4 (35 g) in portions over 2 hours while maintaining a gentle reflux. The purple color should persist initially and slowly turn to brown (MnO2 precipitate).

  • Completion: Reflux for an additional 12 hours. If the purple color disappears completely, add small aliquots of KMnO4 until a faint pink color persists.[1]

  • Clarification: Add a small amount of ethanol to destroy excess permanganate (turns pink to brown). Filter the hot solution through a Celite pad to remove MnO2. Wash the cake with hot water.

  • Isolation: Concentrate the filtrate to ~100 mL. Cool to 0°C and acidify carefully with conc. HCl to pH 1-2.

  • Crystallization: The white precipitate is 4,6-Dibromoisophthalic acid. Filter and wash with cold dilute HCl.

  • Purification: Recrystallize from hot water or acetic acid.

    • Literature Reference: This step aligns with the method cited by Ye (2012) attributing the original protocol to Singh & Bedi (1957).[3][4]

Part 3: Data Summary & Characterization

Table 1: Physicochemical Specifications

ParameterSpecificationNotes
Appearance White crystalline powderOften forms a monohydrate (C8H4Br2O4[1]·H2O)
Melting Point >260°C (dec.)[1]Decomposes upon melting
1H NMR (DMSO-d6) δ 8.20 (s, 1H), 8.05 (s, 1H), 13.5 (br, 2H)Singlets indicate symmetric 4,6-substitution
IR Spectrum 1690 cm⁻¹ (C=O), 3000-2500 cm⁻¹ (OH)Broad OH stretch typical of carboxylic dimers
Solubility Soluble in DMSO, DMF, hot EtOHInsoluble in cold water, CHCl3

Part 4: Reaction Mechanism Visualization

The following diagram illustrates the critical regioselectivity of the bromination step, which defines the purity of the final acid.

Mechanism mXylene m-Xylene Sigma Sigma Complex (Intermediate) mXylene->Sigma + Br2 / FeBr3 (Ortho/Para Attack) Dibromo 4,6-Dibromo-m-xylene Sigma->Dibromo - HBr (Aromatization) Diacid 4,6-Dibromoisophthalic Acid Dibromo->Diacid KMnO4 / OH- (Side-chain Oxidation)

Figure 2: Mechanistic pathway from m-xylene to the target acid.[1]

References

  • Ye, B.-F. (2012).[1][3][4][5] 4,6-Dibromoisophthalic acid monohydrate.[1][3][5] Acta Crystallographica Section E, 68(9), o2642.[1] Link

    • Key Insight: Validates the synthesis via the Singh & Bedi method and provides crystal structure data for the monohydr
  • Singh, G. & Bedi, S. N. (1957).[1][3][4][5][6] Journal of the Indian Chemical Society, 34, 321–323.[1]

    • Key Insight: The foundational method for oxidizing brominated xylenes to their corresponding bromin
  • Song, G.-L., Liu, S., Liu, H.-J., Zeng, T. & Zhu, H.-J. (2008).[1][4] 2,5-Dibromoterephthalic acid dihydrate.[1][4] Acta Crystallographica Section E, 64, o1860.[1][4] Link

    • Key Insight: Provides comparative oxidation conditions for similar bromin

Sources

Exploratory

4,6-Dibromoisophthalic Acid: A Halogenated Scaffold for Advanced Materials

This technical guide details the materials science applications, synthesis, and structural utility of 4,6-Dibromoisophthalic acid (4,6-DBIPA) . It is designed for researchers in reticular chemistry, crystal engineering,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the materials science applications, synthesis, and structural utility of 4,6-Dibromoisophthalic acid (4,6-DBIPA) . It is designed for researchers in reticular chemistry, crystal engineering, and pharmaceutical intermediate development.

Executive Summary & Chemical Profile

4,6-Dibromoisophthalic acid (4,6-DBIPA) is a highly functionalized aromatic dicarboxylic acid. Unlike its parent compound, isophthalic acid (IPA), the presence of two bromine atoms at the 4 and 6 positions introduces significant steric bulk, electronic modulation, and potential for halogen bonding.

In materials science, 4,6-DBIPA serves as a specialized ligand for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . Its "bent" dicarboxylate geometry (


 angle) combined with heavy halogen atoms makes it an ideal candidate for reducing framework interpenetration and enhancing phosphorescence via the heavy-atom effect.
Chemical Profile Table
PropertyData
CAS Number 24063-27-2
Formula C

H

Br

O

Molecular Weight 323.92 g/mol
Geometry Bent (Isophthalate core)
Key Functional Groups 2

Carboxylic Acid (-COOH), 2

Bromide (-Br)
pKa (Predicted) ~1.95 (Acidic due to electron-withdrawing Br)
Solubility Soluble in DMSO, DMF, hot alcohols; Poor in water

Synthesis & Purification Protocol

Direct bromination of isophthalic acid is kinetically challenging due to the electron-withdrawing nature of the two carboxylic acid groups, which deactivate the ring toward electrophilic aromatic substitution.[1] Standard conditions often fail or produce low yields.

The following protocol utilizes a Sulfur Trioxide (SO


) mediated bromination , which is superior to the hazardous Bromine Trifluoride (BrF

) method.
Reagents
  • Isophthalic Acid (99%)

  • Bromine (Br

    
    )
    
  • Fuming Sulfuric Acid (Oleum, 20-30% free SO

    
    )
    
  • Ice water (for quenching)

Step-by-Step Methodology
  • Activation: In a chemically resistant pressure vessel (or round-bottom flask with efficient reflux condenser for small scale), dissolve Isophthalic Acid (1.0 eq) in Fuming Sulfuric Acid (solvent/catalyst ratio ~5 mL per gram of substrate).

    • Mechanism:[2][3] SO

      
       coordinates with Br
      
      
      
      to form a highly electrophilic complex, overcoming the deactivated ring barrier.
  • Bromination: Add elemental Bromine (2.2 eq) dropwise over 30 minutes.

  • Heating: Heat the reaction mixture to 130–150 °C for 12–24 hours.

    • Note: Monitor via HPLC or TLC. The 4-monobromo intermediate forms first; prolonged heating is required to install the second bromine at the 6-position.

  • Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice (exothermic!).

  • Isolation: The crude 4,6-DBIPA precipitates as a white/off-white solid. Filter under vacuum.

  • Purification: Recrystallize from hot acetic acid or an ethanol/water mixture to obtain analytical grade crystals.

Synthesis Pathway Diagram[4]

Synthesis IPA Isophthalic Acid (Deactivated Ring) Inter Intermediate: 4-Bromoisophthalic Acid IPA->Inter + Br2 / Oleum 100°C Complex SO3-Br2 Electrophilic Complex Complex->IPA Catalysis Product Product: 4,6-Dibromoisophthalic Acid Inter->Product + Br2 / Oleum 150°C (Kinetic Control)

Figure 1: Step-wise bromination pathway of isophthalic acid mediated by oleum.

Applications in Materials Science

A. Metal-Organic Frameworks (MOFs)

4,6-DBIPA is a "non-linear" linker. In reticular chemistry, linear linkers (like terephthalic acid) often lead to cubic lattices that suffer from interpenetration (multiple frameworks growing inside each other), reducing porosity.

Why 4,6-DBIPA?

  • Steric Blocking: The bulky bromine atoms at the 4,6-positions act as "bumpers," physically preventing the interpenetration of secondary networks. This preserves high surface area.[4]

  • Halogen Bonding: The Br atoms can interact with oxygen atoms or other halogens on adjacent chains (Br···O or Br···Br interactions), creating supramolecular rigidity distinct from standard van der Waals forces.

  • Topology: It typically forms kagomé or helical topologies when coordinated with Cu(II) or Zn(II) paddlewheels.

B. Luminescent Materials (The Heavy Atom Effect)

Organic linkers are typically fluorescent. However, for applications like oxygen sensing or singlet oxygen generation (photodynamic therapy), phosphorescence (triplet state emission) is desired.

  • Mechanism: The heavy bromine atoms induce strong Spin-Orbit Coupling (SOC). This facilitates Intersystem Crossing (ISC) from the excited singlet state (S

    
    ) to the triplet state (T
    
    
    
    ).
  • Result: MOFs constructed with 4,6-DBIPA often exhibit long-lived room-temperature phosphorescence (RTP), unlike their non-brominated counterparts.

C. Pharmaceutical & Agrochemical Intermediate

While 4,6-DBIPA itself is not a drug, it is a high-value scaffold for diversification .

  • Suzuki-Miyaura Coupling: The C-Br bonds are active sites for palladium-catalyzed cross-coupling. Researchers use this scaffold to attach complex aryl groups to the 4 and 6 positions, creating highly substituted isophthalic acid derivatives used in enzyme inhibitors or receptor antagonists.

Experimental Validation: Crystal Engineering Logic

To validate the utility of 4,6-DBIPA in a new material, the following logic flow is recommended:

Workflow Ligand Ligand Selection: 4,6-DBIPA Synthesis Solvothermal Synthesis (Metal Salt + Ligand + DMF/EtOH) Ligand->Synthesis Check1 Single Crystal XRD Synthesis->Check1 Decision Structure Resolved? Check1->Decision Analysis1 Analyze Halogen Bonding (Br...O < 3.37 Å) Decision->Analysis1 Yes Refine Optimize Solvent/Temp Decision->Refine No (Amorphous) Analysis2 Photophysics Study (Measure Phosphorescence Lifetime) Analysis1->Analysis2

Figure 2: Workflow for characterizing 4,6-DBIPA based materials.

References

  • Song, Y., et al. (2008).[5] "Crystal structure of 4,6-dibromoisophthalic acid monohydrate." Acta Crystallographica Section E, 64(11), o2142. Link

  • Singh, G. & Bedi, S. N. (1957).[5] "Synthesis of Bromoisophthalic Acids." Journal of the Indian Chemical Society, 34, 668. (Foundational synthesis protocol).

  • U.S. Patent / KR Patent 100787277B1. "Method for preparing 5-bromoisophthalic acid compound." (Describes the SO3/Br2 industrial bromination method applicable to di-bromo derivatives). Link

  • Aakeröy, C. B., et al. (2014). "Halogen bonding: the key to constructing porous supramolecular networks." CrystEngComm.

Sources

Foundational

Technical Whitepaper: Health, Safety, and Handling of 4,6-Dibromoisophthalic Acid

Executive Summary 4,6-Dibromoisophthalic acid (4,6-DBIPA) is a specialized halogenated aromatic carboxylic acid primarily utilized as a reticular chemistry building block. Its structural rigidity and dual carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dibromoisophthalic acid (4,6-DBIPA) is a specialized halogenated aromatic carboxylic acid primarily utilized as a reticular chemistry building block. Its structural rigidity and dual carboxylic acid functionality, flanked by bromine atoms, make it a critical intermediate in the synthesis of Metal-Organic Frameworks (MOFs), Organic Light-Emitting Diode (OLED) materials, and complex pharmaceutical scaffolds.

While 4,6-DBIPA is a stable solid at room temperature, its acidic nature (predicted pKa ~1.95) and halogenated core present specific health risks, particularly regarding mucosal irritation and potential acute toxicity upon ingestion. This guide provides a scientifically grounded safety profile, moving beyond generic SDS data to offer actionable engineering controls and emergency protocols for research environments.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Understanding the physical state and chemical behavior of 4,6-DBIPA is the first line of defense in safety planning.

Identification Data[5][7]
ParameterSpecification
Chemical Name 4,6-Dibromoisophthalic acid
IUPAC Name 4,6-Dibromo-1,3-benzenedicarboxylic acid
CAS Number 24063-27-2
Molecular Formula C₈H₄Br₂O₄
Molecular Weight 323.92 g/mol
SMILES O=C(O)C1=C(Br)C=C(Br)C(C(O)=O)=C1
Physical Form White to off-white crystalline solid
Physicochemical Safety Indicators
PropertyValueSafety Implication
Melting Point 250–254 °CHigh thermal stability; low risk of melt-flow during standard handling.
Acidity (pKa) ~1.95 (Predicted)Corrosive potential: Solutions can cause severe eye damage and skin irritation.
Solubility Low in water; Soluble in DMSO, DMF, MeOHUse polar organic solvents for cleaning; aqueous rinsing may be inefficient without neutralization.
Vapor Pressure Negligible at 25 °CInhalation risk is primarily from dust , not vapor.

Hazard Identification (GHS Classification)

The following classification is derived from the Globally Harmonized System (GHS) and specific vendor safety data.

Signal Word: WARNING

Hazard ClassCategoryCodeHazard Statement
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.
STOT - Single Exposure Category 3H335 May cause respiratory irritation.
Toxicological Context
  • Acute Toxicity: The "Harmful if swallowed" designation suggests an LD50 (rat, oral) likely between 300–2000 mg/kg. Ingestion of dust during weighing is a primary risk vector.

  • Local Effects: As a dibasic acid, 4,6-DBIPA will protonate mucosal tissues upon contact, leading to immediate irritation. The presence of bromine atoms increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated isophthalic acid.

Safe Handling & Engineering Controls

Engineering Control Logic

The primary goal is to prevent dust inhalation and ocular contact. The following decision logic dictates the required containment level.

PPE_Decision_Matrix Start Handling 4,6-DBIPA State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Quantity Quantity? Solid->Quantity Level3 Level 3 Control: Splash Goggles Butyl/Viton Gloves (Solvent Permeation Risk) Solution->Level3 Dissolved in Polar Aprotic Solvents Small < 1 gram Quantity->Small Large > 1 gram Quantity->Large Level1 Level 1 Control: Standard Fume Hood Nitrile Gloves Safety Glasses Small->Level1 Level2 Level 2 Control: Fume Hood (Sash <10cm) Double Nitrile Gloves N95/P100 (if outside hood) Large->Level2

Figure 1: PPE and Containment Decision Matrix based on physical state and quantity.

Specific Handling Protocols
  • Weighing: Always weigh inside a chemical fume hood. If the balance is external, use a static-free weighing funnel and transport the closed vessel immediately.

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents can carry the compound through the skin (carrier effect). Double-gloving is mandatory when handling solutions.

  • Static Charge: Brominated aromatics can accumulate static charge. Use an antistatic gun or ionizing blower if the powder is flighty.

Emergency Response Protocols

In the event of exposure, immediate action can prevent irreversible damage.

Emergency_Response Exposure Exposure Incident Type Type? Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal Action_Eye Flush 15+ mins Lift Eyelids Do NOT Neutralize Eye->Action_Eye Action_Skin Brush off dry powder Wash w/ Soap & Water Discard Contaminated Clothing Skin->Action_Skin Action_Inhal Fresh Air Oxygen if labored breathing Seek Medical Aid Inhal->Action_Inhal Medical Consult Physician (Bring SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhal->Medical

Figure 2: Immediate response workflow for exposure incidents.

Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear N95 respirator, goggles, and nitrile gloves.

  • Contain: Do not dry sweep. Cover with wet paper towels or use a HEPA-filtered vacuum to prevent dust generation.

  • Clean: Wipe surface with a dilute sodium bicarbonate solution (5%) to neutralize any acidic residue, followed by water.

Synthesis & Precursor Risk Context

For researchers synthesizing 4,6-DBIPA rather than purchasing it, the risk profile is significantly higher due to the reagents involved (Bromine, Oleum/Sulfuric Acid).

Synthesis_Risk Substrate Isophthalic Acid (Low Hazard) Reaction Reaction Zone (High Thermal/Pressure Risk) Substrate->Reaction Reagents Reagents: Br2 (Toxic/Corrosive) Oleum (Corrosive/Reactive) Reagents->Reaction Workup Quench/Workup (Exothermic SO3 release) Reaction->Workup Product 4,6-Dibromoisophthalic Acid (Moderate Hazard - Irritant) Workup->Product

Figure 3: Hazard evolution during the synthesis of 4,6-DBIPA. Note the transition from High Hazard reagents to a Moderate Hazard product.

Synthesis Safety Note: The bromination of isophthalic acid often requires harsh conditions (oleum solvent). The primary safety risk during synthesis is the uncontrolled release of SO₃ fumes or bromine vapor. Scrubbers must be active during the reaction.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4,6-Dibromoisophthalic acid (CAS 24063-27-2).[1][2][3] Retrieved from [3]

  • Ambeed. (2024). Product Safety Profile: 4,6-Dibromoisophthalic acid.[1] Retrieved from

  • PubChem. (2025).[4] Compound Summary: Isophthalic acid derivatives.[5][6][7] National Library of Medicine. Retrieved from

  • Song, Y., et al. (2008). Crystal structure of 4,6-dibromoisophthalic acid monohydrate. Acta Crystallographica Section E. Retrieved from

Sources

Exploratory

Commercial Sourcing &amp; Validation of High-Purity 4,6-Dibromoisophthalic Acid

The following technical guide details the sourcing, validation, and purification of 4,6-Dibromoisophthalic acid (CAS 24063-27-2) . A Technical Guide for Drug Development & Materials Science Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and purification of 4,6-Dibromoisophthalic acid (CAS 24063-27-2) .

A Technical Guide for Drug Development & Materials Science

Executive Summary & Strategic Importance

4,6-Dibromoisophthalic acid (


) is a critical halogenated aromatic building block, primarily utilized as a reticular linker in the synthesis of Metal-Organic Frameworks (MOFs) and as an intermediate in the development of organic light-emitting diodes (OLEDs).

In drug discovery, its rigid phenyl core and orthogonal functional groups (carboxylic acids for coordination/coupling; bromines for Suzuki/Sonogashira cross-coupling) make it a high-value scaffold. However, commercial supplies are frequently contaminated with regioisomers (2,5- and 4,5-dibromo analogs) and monobrominated byproducts . These impurities disrupt crystal packing in MOFs and terminate polymerization chains, necessitating a rigorous validation protocol.

The Commercial Supplier Landscape

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The landscape is divided into three tiers based on reliability and documentation.

Tier 1: Primary Standards & High-Trust Sources

Use for: Analytical standards, GMP synthesis, and final-stage crystallography.

  • Sigma-Aldrich (Merck): Catalog # varies (often custom). High reliability but significant cost premium.

  • TCI Chemicals: Generally >98% purity. Excellent batch-to-batch consistency.

Tier 2: Specialized Building Block Suppliers

Use for: Bulk synthesis (gram to kilo scale) and early-stage screening.

  • Ambeed: Strong presence in fluorinated/halogenated blocks. Provides LC-MS/NMR data.

  • BLD Pharm: Cost-effective for scale-up. Critical Note: Often lists "technical grade" (95-97%), requiring in-house purification.

  • Combi-Blocks: Reliable stock status; good balance of cost vs. purity.

Tier 3: Bulk Aggregators

Use for: Multi-kilogram procurement where internal purification is mandatory.

  • Alibaba / ChemicalBook vendors: High risk of isomer contamination. Mandatory re-validation required.

Technical Validation: The "Gatekeeper" Protocol

A. Isomer Discrimination via H-NMR

The primary challenge is distinguishing the 4,6-isomer from the 2,5- and 4,5-isomers.

  • 4,6-Dibromoisophthalic acid (Target):

    • Symmetry:

      
       symmetry (plane passes through C2 and C5).
      
    • Signal:Two distinct singlets . One for H2 (deshielded by two -COOH groups) and one for H5 (shielded relative to H2, between two Br).

  • 2,5-Dibromoisophthalic acid (Impurity):

    • Symmetry: High symmetry.[1] H4 and H6 are equivalent.

    • Signal:One singlet (integrating to 2H).

  • 4,5-Dibromoisophthalic acid (Impurity):

    • Symmetry: Asymmetric.[1]

    • Signal: Two doublets (meta-coupling) or two singlets depending on resolution, but chemical shifts will differ significantly from the 4,6-pattern.

B. Quantitative Purity via HPLC

Methodology: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) (buffers silanols, sharpens peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyls).

  • Pass Criteria: Main peak area >98.5%. No single impurity >0.5%.

Purification Protocol: Recrystallization

If your sourced material fails the >98% threshold (common with Tier 2/3 suppliers), use this specific recrystallization protocol. It exploits the solubility differential of the isomers in lower alcohols.

Reagents:

  • Crude 4,6-Dibromoisophthalic acid

  • Methanol (MeOH), HPLC grade

  • Deionized Water (Anti-solvent)

Step-by-Step Methodology:

  • Dissolution: Suspend crude solid in MeOH (10 mL per gram of solid). Heat to reflux (

    
    ) until fully dissolved.
    
    • Note: If insoluble particles remain, hot filter immediately to remove inorganic salts.

  • Nucleation: Allow the solution to cool slowly to room temperature. The 4,6-isomer is less soluble than the monobromo impurities.

  • Precipitation: If crystallization is poor, add warm water dropwise (up to 20% v/v) to induce saturation.

  • Collection: Filter the white crystalline solid.

  • Wash: Wash with cold 1:1 MeOH/Water.

  • Drying: Dry under vacuum at

    
     for 6 hours to remove solvated methanol.
    

Workflow Visualization

The following diagram illustrates the decision matrix for sourcing and validating this compound.

G Start Source Material (Tier 2/3 Supplier) NMR 1H-NMR Analysis (Isomer Check) Start->NMR HPLC HPLC Purity Check (>98%?) NMR->HPLC Two Singlets (4,6-isomer confirmed) Waste Reject Batch (Wrong Isomer) NMR->Waste Single Singlet (2,5-isomer detected) Pass Release for Synthesis (MOF/OLED) HPLC->Pass Purity > 98% Fail Recrystallization (MeOH/Water) HPLC->Fail Purity < 98% Fail->HPLC Re-test

Figure 1: Quality Assurance Workflow for 4,6-Dibromoisophthalic Acid. Blue: Sourcing; Yellow: Validation; Green: Approval; Red: Remediation.

Quantitative Data Summary

ParameterSpecification (High Purity)Common Impurity Profile
CAS Number 24063-27-2N/A
Appearance White to off-white crystalline powderYellow/Tan (indicates free

or oxidation)
Melting Point 260–265 °C (dec.)< 255 °C (eutectic depression by impurities)

H-NMR (DMSO-

)

~8.0-8.5 ppm (Two Singlets, 1H each)
Single singlet (2,5-isomer) or multiplets
Solubility Soluble in DMSO, MeOH, DMFInsoluble in water, Hexanes

References

  • Sigma-Aldrich. 4,6-Dibromoisophthalic acid Product Specification. Retrieved from

  • Ambeed. Analytical Data and LC-MS Spectra for CAS 24063-27-2. Retrieved from

  • European Patent Office. Process for the preparation of bromoisophthalic acid compounds (EP1293495B1).[2] (Describes synthesis and methanol recrystallization purification). Retrieved from

  • Song, Y. et al. Crystal structure of 4,6-dibromoisophthalic acid monohydrate. (2008).[1][3] Provides crystallographic data for identity verification. Retrieved from

  • ChemicalBook. Supplier Aggregation for 4,6-Dibromoisophthalic acid. Retrieved from

Sources

Protocols & Analytical Methods

Method

use of 4,6-Dibromoisophthalic acid as a linker in MOF synthesis

This Application Note and Protocol Guide details the use of 4,6-Dibromoisophthalic acid (H₂DBIP) as a specialized linker in the synthesis of Metal-Organic Frameworks (MOFs), specifically focusing on the UTSA-83 architect...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4,6-Dibromoisophthalic acid (H₂DBIP) as a specialized linker in the synthesis of Metal-Organic Frameworks (MOFs), specifically focusing on the UTSA-83 architecture.

Executive Summary

4,6-Dibromoisophthalic acid (H₂DBIP) is a functionalized dicarboxylic acid linker used to construct robust, microporous Metal-Organic Frameworks. Unlike the linear terephthalic acid (1,4-BDC), the isophthalic geometry (1,3-BDC) induces bent coordination angles, often resulting in cage-type or 2D-layered architectures. The introduction of bromine atoms at the 4- and 6-positions provides two critical advantages:

  • Steric Pore Engineering: The bulky bromine atoms protrude into the pore channels, narrowing the aperture size to the sub-nanometer scale (approx. 4–6 Å), which is critical for kinetic sieving of gases (e.g., C₂H₂/CO₂ separation).

  • Post-Synthetic Modification (PSM) Sites: The C-Br bonds serve as reactive handles for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura), allowing for the late-stage introduction of complex functionalities without destroying the framework topology.

This guide details the synthesis of UTSA-83 , a copper-based MOF ([Cu(DBIP)(H₂O)]·DMF), and outlines protocols for its characterization and activation.

Chemical Foundation & Linker Properties

The linker, 4,6-Dibromoisophthalic acid, possesses a


 symmetry. The steric bulk of the bromine atoms adjacent to the carboxylate groups influences the coordination geometry, preventing the formation of ultra-dense non-porous phases often seen with unsubstituted isophthalates.
PropertySpecification
IUPAC Name 4,6-Dibromobenzene-1,3-dicarboxylic acid
Formula C₈H₄Br₂O₄
Molecular Weight 323.92 g/mol
Geometry Bent (120° angle between carboxylates)
Solubility Soluble in DMF, DMSO, DMAc; Sparingly soluble in MeOH, EtOH
pKa ~3.5 (Acidic protons are influenced by electron-withdrawing Br)

Experimental Protocol: Synthesis of UTSA-83

Target Structure: [Cu(C₈H₂Br₂O₄)(H₂O)]·x(DMF) Topology: sql (square lattice) 2D layers stacked via hydrogen bonding.[1][2][3][4][5]

Materials Required[3][6][7][8][9][10][11]
  • Linker: 4,6-Dibromoisophthalic acid (H₂DBIP) (>98% purity).

  • Metal Source: Copper(II) nitrate trihydrate (Cu(NO₃)₂[3][4][5]·3H₂O) or hemipentahydrate.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous grade.

  • Vessel: 20 mL Scintillation vial with Teflon-lined cap or Pyrex pressure tube.

Step-by-Step Synthesis Workflow
Step 1: Precursor Dissolution
  • Weigh 32.4 mg (0.10 mmol) of H₂DBIP into a 20 mL scintillation vial.

  • Add 2.0 mL of DMF. Sonicate for 5 minutes until fully dissolved.

  • Weigh 24.1 mg (0.10 mmol) of Cu(NO₃)₂·2.5H₂O.[3][6]

  • Add the metal salt to the linker solution.

  • Optional: Add 10 µL of dilute HNO₃ if solution turns cloudy immediately (prevents rapid precipitation of oxides). Sonicate for 10 minutes to ensure a homogeneous blue/green solution.

Step 2: Solvothermal Crystallization
  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a programmable oven.

  • Ramp: Heat to 80 °C over 1 hour.

  • Dwell: Hold at 80 °C for 24–48 hours .

  • Cool: Cool to room temperature naturally over 4 hours.

    • Observation: Green block-shaped crystals should form on the walls and bottom of the vial.

Step 3: Isolation and Washing
  • Decant the mother liquor carefully.

  • Wash the crystals with fresh DMF (3 × 5 mL) to remove unreacted linker.

  • Soak crystals in anhydrous Methanol (MeOH) for 3 days, exchanging the solvent every 12 hours. This replaces the high-boiling DMF in the pores with volatile MeOH.

Step 4: Activation (Degassing)
  • Transfer the MeOH-exchanged crystals to a vacuum adsorption tube.

  • Degas at room temperature for 2 hours (dynamic vacuum < 10⁻³ mbar).

  • Gradually heat to 60–80 °C and hold for 12 hours under vacuum.

    • Caution: Do not exceed 120 °C, as the framework is held together by weak interlayer interactions and may collapse or undergo phase transition.

  • Store the activated sample (UTSA-83a) in a glovebox under Argon.

Synthesis Logic Visualization

MOF_Synthesis Precursors Precursors: H2DBIP + Cu(NO3)2 Solvation Solvation: DMF, Sonicate 10 min Precursors->Solvation Heating Solvothermal Reaction: 80°C, 48h, Sealed Vial Solvation->Heating Crystallization Crystallization: Formation of [Cu(DBIP)] layers Heating->Crystallization Exchange Solvent Exchange: Soak in MeOH (3 days) Crystallization->Exchange Decant DMF Activation Activation: Vacuum, 60-80°C, 12h Exchange->Activation Product Final Product: UTSA-83a (Microporous) Activation->Product

Caption: Workflow for the solvothermal synthesis and activation of UTSA-83.

Quality Control & Characterization

Powder X-Ray Diffraction (PXRD)
  • Expected Pattern: The simulated pattern from single-crystal data (CCDC or reference) should match the experimental bulk phase.

  • Key Features: Look for intense low-angle reflections (2θ < 10°) characteristic of the large d-spacing in the 2D layers.

  • Troubleshooting:

    • Broad peaks: Indicates poor crystallinity; increase reaction time or slightly lower temperature (65 °C).

    • Amorphous hump: Framework collapse during activation; lower the activation temperature.

Gas Sorption Analysis (BET)
  • Isotherm Type: Type I isotherm (microporous).

  • Surface Area: Expected BET surface area ~150–200 m²/g (relatively low due to heavy Br atoms and narrow channels).

  • Pore Size Distribution: Narrow distribution centered around 4–5 Å.

Comparison Table: Gas Uptake Performance
GasTemp (K)Uptake (cm³/g)Selectivity (vs CO₂)Mechanism
Acetylene (C₂H₂) 298~55N/ASize match + π-interaction
Carbon Dioxide (CO₂) 298~354.0 - 6.0Weaker interaction
Nitrogen (N₂) 77LowN/AKinetic exclusion

Note: UTSA-83 is highly selective for C₂H₂ over CO₂ due to the specific pore geometry tailored by the Br substituents.

Advanced Protocol: Post-Synthetic Modification (PSM)

The C-Br bonds on the linker allow for Suzuki-Miyaura coupling to introduce functional groups (e.g., phenyl, pyridine) to the pore walls after the MOF is formed.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ / XPhos (soluble catalyst required).

  • Solvent: 1,4-Dioxane (compatible with MOF stability).

  • Base: K₂CO₃ (solid, mild base to avoid framework degradation).

  • Boronic Acid: Phenylboronic acid (1.5 equiv per Br).

  • Procedure: Heat at 80 °C for 24h under inert atmosphere.

  • Wash: Extensive washing with dioxane and MeOH to remove Pd residues.

References

  • Cui, H., et al. (2019).[5] "A microporous metal–organic framework of sql topology for C2H2/CO2 separation." Inorganic Chemistry Frontiers, 6, 2489-2495. Link

  • He, Y., et al. (2012). "Microporous metal-organic frameworks for storage and separation of small hydrocarbons." Chemical Reviews, 112(10), 5676-5709. Link

  • Tanabe, K. K., & Cohen, S. M. (2011). "Postsynthetic modification of metal–organic frameworks—a progress report." Chemical Society Reviews, 40(2), 498-519. Link

Sources

Application

Application Note: Solvothermal Synthesis of UTSA-83 (Cu-4,6-Dibromoisophthalate)

[1][2][3][4][5] Part 1: Executive Summary & Scientific Rationale Introduction The incorporation of halogenated linkers into Metal-Organic Frameworks (MOFs) is a potent strategy for tuning pore environment and topology. 4...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Part 1: Executive Summary & Scientific Rationale

Introduction

The incorporation of halogenated linkers into Metal-Organic Frameworks (MOFs) is a potent strategy for tuning pore environment and topology. 4,6-Dibromoisophthalic acid (H₂DBIP) is a functionalized derivative of isophthalic acid where bromine atoms at the 4- and 6-positions introduce significant steric bulk and potential for halogen bonding.[1][2][3][4][5][6][7]

This guide details the synthesis of UTSA-83 , a specific copper(II)-based MOF constructed from H₂DBIP. Unlike the unfunctionalized isophthalate which often forms Kagome lattices or complex 3D structures, the steric hindrance of the bromine atoms in H₂DBIP directs the formation of a 2D square grid-like (sql) topology . These layers stack via hydrogen bonding and van der Waals interactions, creating permanent microporosity upon activation (UTSA-83a) with high selectivity for acetylene (C₂H₂) over carbon dioxide (CO₂).

Mechanistic Insight

The synthesis relies on the solvothermal method , utilizing N,N-dimethylformamide (DMF) as both a solvent and a base source.

  • Ligand Role: The H₂DBIP ligand coordinates to Cu(II) dimers (paddlewheels) via its carboxylate groups. The bromine atoms prevent the formation of interpenetrated networks common in isoreticular analogs, thereby maintaining accessible pore volume.

  • Solvent Role: DMF solubilizes the hydrophobic brominated ligand. Under heating, DMF slowly decomposes to release dimethylamine, which gradually deprotonates the carboxylic acid groups (

    
    ), controlling the rate of nucleation and crystal growth.
    
  • Metal Node: Copper(II) nitrate is chosen for its lability and tendency to form the robust [Cu₂(COO)₄] paddlewheel Secondary Building Unit (SBU).

Part 2: Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
4,6-Dibromoisophthalic acid >97% PurityOrganic Linker
Cu(NO₃)₂[3]·2.5H₂O 98% (ACS Grade)Metal Source
N,N-Dimethylformamide (DMF) Anhydrous, 99.8%Solvent & Modulator
Ethanol / Acetone AbsoluteWashing/Exchange Solvent
Teflon-lined Autoclave 20 mL capacityReaction Vessel
Programmable Oven ±1°C precisionHeating Source
Synthesis Workflow (Step-by-Step)
Step 1: Precursor Dissolution
  • Weigh 15.0 mg of H₂DBIP (0.046 mmol) and 20.0 mg of Cu(NO₃)₂·2.5H₂O (0.086 mmol) into a 20 mL scintillation vial.

    • Note: The molar ratio is approximately 1:2 (Ligand:Metal), ensuring an excess of metal to drive cluster formation.

  • Add 2.0 mL of DMF .

  • Sonicate for 10–15 minutes until a clear, homogeneous blue-green solution is obtained.

    • Critical: Ensure no solids remain. If turbidity persists, add 1-2 drops of dilute HNO₃ (though usually not necessary for this ligand).

Step 2: Solvothermal Reaction
  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave tightly.

  • Place in a programmable oven.

  • Heating Profile:

    • Ramp to 80°C over 1 hour.

    • Hold at 80°C for 48 hours .

    • Cool to room temperature (RT) over 6 hours (0.15°C/min).

    • Why Slow Cooling? Slow cooling minimizes thermal shock and promotes the growth of high-quality single crystals suitable for XRD.

Step 3: Isolation and Washing
  • Open the autoclave. You should observe green block-shaped crystals of UTSA-83.

  • Decant the mother liquor carefully.

  • Wash the crystals with fresh DMF (3 × 5 mL) to remove unreacted ligand.

  • Solvent Exchange (Activation):

    • Soak crystals in anhydrous acetone for 3 days.

    • Refresh the acetone every 12 hours (total 6 exchanges).

    • Mechanism:[1][3][4][8] Acetone has a lower boiling point and surface tension than DMF, preventing pore collapse during drying.

Step 4: Thermal Activation
  • Transfer the acetone-exchanged crystals to a vacuum line or vacuum oven.

  • Heat at room temperature under dynamic vacuum for 2 hours.

  • Gradually increase temperature to 60°C and hold for 12 hours.

    • Caution: Do not exceed 100°C rapidly, as the removal of solvent from the delicate 2D layers can cause structural collapse if done too aggressively.

Synthesis Logic Diagram

SynthesisWorkflow Start Start: Weigh Reagents (H2DBIP + Cu(NO3)2) Dissolve Dissolution in DMF (Sonicate 10 min) Start->Dissolve Mix Reaction Solvothermal Reaction (80°C, 48h, Teflon Autoclave) Dissolve->Reaction Seal Cooling Controlled Cooling (Rate: 0.15°C/min) Reaction->Cooling Crystal Growth Harvest Harvest Green Crystals (UTSA-83 solvated) Cooling->Harvest Decant Exchange Solvent Exchange (Acetone, 3 days) Harvest->Exchange Remove DMF Exchange->Exchange Refresh Solvent (Every 12h) Activation Vacuum Activation (60°C, 12h) Exchange->Activation Remove Acetone End Final Product: UTSA-83a (Activated) Activation->End Porous MOF

Caption: Step-by-step workflow for the solvothermal synthesis and activation of UTSA-83.

Part 3: Characterization & Validation

Standard Characterization Suite

To validate the successful synthesis of UTSA-83, the following data must be acquired:

TechniqueExpected ResultInterpretation
PXRD (Powder X-Ray Diffraction)Sharp peaks matching simulated pattern from CCDC.Confirms phase purity and crystallinity.
TGA (Thermogravimetric Analysis)Weight loss <5% up to 150°C (after activation). Decomposition >250°C.Confirms solvent removal and framework thermal stability.
Gas Sorption (77 K N₂) Type I isotherm.Confirms permanent microporosity.[2][3]
Gas Sorption (298 K C₂H₂/CO₂) Higher uptake for C₂H₂ than CO₂.[2][3][4]Validates functional selectivity (Selectivity ~6.2).
Structural Logic & Ligand Design

The choice of 4,6-dibromoisophthalic acid is not arbitrary. The diagram below illustrates how the bromine substituents dictate the final topology compared to standard isophthalic acid.

LigandLogic IPA Isophthalic Acid (No substituents) Kagome Kagome / Complex 3D (e.g., Kagome lattice) IPA->Kagome Cu(II) Solvothermal DBIP 4,6-Dibromoisophthalic Acid (Br at 4,6 positions) DBIP->Kagome Blocked by Sterics SQL UTSA-83 (sql Topology) (2D Layers) DBIP->SQL Cu(II) Solvothermal Result1 High Interpenetration Risk Kagome->Result1 Result2 Steric Bulk Prevents Interpenetration High C2H2 Selectivity SQL->Result2 Pore Partitioning

Caption: Influence of ligand bromination on the topological outcome of the MOF assembly.

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Amorphous Blue Powder:

    • Cause: Reaction temperature too low or cooling too fast.

    • Fix: Increase temperature to 90°C or extend reaction time to 72 hours. Ensure slow cooling.

  • Unreacted Ligand (White needles mixed with green crystals):

    • Cause: Ligand saturation or insufficient metal.

    • Fix: Wash the crude product thoroughly with warm DMF. Slightly increase the Cu:Ligand ratio in the starting mixture.

  • Collapse upon Activation:

    • Cause: Capillary forces during solvent removal.

    • Fix: Use Supercritical CO₂ drying (SCD) if acetone exchange/vacuum heating fails.

Safety Considerations
  • DMF: Hepatotoxic and teratogenic. Handle in a fume hood.

  • Sealed Autoclaves: Risk of over-pressurization. Do not fill more than 60% of the volume.

  • Nitrates: Oxidizers. Avoid mixing with strong reducing agents.

References

  • Cui, H., Chen, S., Arman, H., Ye, Y., & Chen, B. (2019).[3] A new two-dimensional (2D) microporous metal-organic framework, [Cu(BDC-2Br)(H2O)][1][2][3][4][5]·DMF (UTSA-83), for C2H2/CO2 separation.[1][2][3][4] Inorganica Chimica Acta, 486, 152-156.

  • Ye, Y., et al. (2019).[3][4][6] Pore Space Partition within a Metal–Organic Framework for Highly Efficient C2H2/CO2 Separation.[2][4][5] Journal of the American Chemical Society, 141(9).[4]

  • Song, Y., et al. (2012). 4,6-Dibromoisophthalic acid monohydrate.[2] Acta Crystallographica Section E, 68(9), o2642.

Sources

Method

Application Note: Engineering Heavy-Atom Induced Luminescence in MOFs

Executive Summary This application note details the synthesis and characterization of luminescent Metal-Organic Frameworks (MOFs) utilizing 4,6-dibromoisophthalic acid (H₂dbip) as a functional linker. Unlike standard iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and characterization of luminescent Metal-Organic Frameworks (MOFs) utilizing 4,6-dibromoisophthalic acid (H₂dbip) as a functional linker. Unlike standard isophthalate linkers, the incorporation of bromine atoms introduces a profound Heavy Atom Effect (HAE) . This effect significantly enhances spin-orbit coupling (SOC), facilitating intersystem crossing (ISC) from singlet to triplet states.

For researchers in optical sensing and anti-counterfeiting, this protocol offers a pathway to synthesize materials with enhanced quantum yields and long-lived phosphorescence or sensitized lanthanide emission. We provide a validated solvothermal protocol for creating Ln-dbip frameworks (specifically Eu³⁺ and Tb³⁺) and a mechanistic breakdown of the energy transfer pathways.

The Heavy-Atom Advantage: Mechanism of Action

The core value of using 4,6-dibromoisophthalate lies in its ability to manipulate the photophysical properties of the MOF through the heavy atom effect.

The Physics of "Glow"

In conventional organic linkers, the transition from the Singlet excited state (S₁) to the Triplet excited state (T₁) is spin-forbidden. However, the presence of heavy bromine atoms (


) on the isophthalate ring increases the spin-orbit coupling constant (

). This mixes the singlet and triplet states, making the Intersystem Crossing (ISC) kinetically favorable.
The Antenna Effect

In Lanthanide MOFs (Ln-MOFs), the linker acts as an "antenna" to sensitize the metal center. The HAE boosts the population of the linker's Triplet State (T₁). If the energy level of T₁ is suitably matched (approx. 2,500–3,500 cm⁻¹ above the resonance level of the Ln³⁺ ion), energy transfer becomes highly efficient, resulting in intense metal-centered luminescence (Red for Eu³⁺, Green for Tb³⁺).

Mechanistic Pathway Diagram

LuminescenceMechanism Ground Ground State (S₀) Singlet Singlet Excited (S₁) Ground->Singlet UV Absorption Triplet Triplet State (T₁) (Linker) Singlet->Triplet Intersystem Crossing (ISC) Enhanced by Br (HAE) Triplet->Ground Phosphorescence (If no Metal Transfer) MetalState Ln³⁺ Resonance Level (⁵D₀ for Eu, ⁵D₄ for Tb) Triplet->MetalState Antenna Energy Transfer (Dexter/Förster) Emission Luminescence (Visible Light) MetalState->Emission Radiative Decay

Figure 1: Energy transfer pathway highlighting the critical role of Bromine-induced Intersystem Crossing (ISC) in populating the Triplet state for efficient Lanthanide sensitization.

Standardized Synthesis Protocol

Objective: Solvothermal synthesis of [Ln(dbip)(H₂O)ₙ]·x(Solvent) (Ln = Eu, Tb).

Reagents and Materials
ReagentPurityRoleNotes
4,6-Dibromoisophthalic acid (H₂dbip) >97%Organic LinkerThe "Antenna" & Heavy Atom source.
Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O 99.9%Metal NodeLuminescent center.
N,N-Dimethylformamide (DMF) HPLC GradeSolventHigh boiling point, solubilizes linker.
Ethanol (EtOH) AbsoluteCo-solventModulates crystal growth rate.
Deionized Water 18.2 MΩCo-solventHydrolysis control.
Experimental Workflow

The synthesis relies on a solvothermal approach where high pressure and temperature facilitate the coordination of the bulky brominated ligand to the lanthanide clusters.

Step-by-Step Procedure:
  • Precursor Dissolution:

    • Vial A: Dissolve 0.1 mmol of H₂dbip (approx. 32.4 mg) in 4 mL of DMF. Sonicate until clear.

    • Vial B: Dissolve 0.1 mmol of Ln(NO₃)₃·6H₂O in 2 mL of Ethanol/Water (1:1 v/v).

  • Mixing: Slowly add the contents of Vial B to Vial A under vigorous stirring. The solution may turn slightly turbid; stir for 15 minutes until homogenous.

  • Solvothermal Reaction:

    • Transfer the mixture into a 20 mL Teflon-lined stainless steel autoclave.

    • Seal tightly and place in a programmable oven.

    • Ramp: Heat to 100°C over 2 hours.

    • Dwell: Hold at 100°C for 48 hours .

    • Cool: Cool to room temperature at a rate of 5°C/hour (Slow cooling promotes crystallinity).

  • Isolation & Washing:

    • Collect the resulting block-shaped crystals via filtration or centrifugation (6000 rpm, 5 min).

    • Wash 3x with DMF to remove unreacted ligand.

    • Wash 3x with Ethanol to exchange the pore solvent.

  • Activation:

    • Soak crystals in fresh Ethanol for 24 hours.

    • Dry under vacuum at 60°C for 12 hours to remove guest solvent molecules.

Synthesis Process Diagram

SynthesisWorkflow cluster_prep Phase 1: Precursor Prep cluster_rxn Phase 2: Reaction cluster_post Phase 3: Purification Linker Linker Solution (H₂dbip + DMF) Mix Homogenization (Stir 15 min) Linker->Mix Metal Metal Solution (Ln Salt + EtOH/H₂O) Metal->Mix Autoclave Solvothermal Synthesis (100°C, 48h) Mix->Autoclave Wash Solvent Exchange (DMF -> EtOH) Autoclave->Wash Activate Vacuum Activation (60°C, 12h) Wash->Activate Final Luminescent MOF Crystals Activate->Final

Figure 2: Operational workflow for the solvothermal synthesis of Ln-dbip MOFs.

Characterization & Validation

To ensure scientific integrity, the synthesized materials must undergo the following validation steps.

Structural Validation (PXRD)
  • Method: Powder X-Ray Diffraction.

  • Expected Result: Compare experimental patterns with simulated patterns from single-crystal data (if available) or isostructural non-brominated analogs.

  • Note: The large Bromine atoms often expand the unit cell or alter the topology compared to unsubstituted isophthalate. Look for sharp, high-intensity peaks at low 2

    
     angles indicating long-range order.
    
Optical Validation (Photoluminescence)
  • Excitation Spectrum: Monitor the emission of the Lanthanide (e.g., 617 nm for Eu³⁺) and scan excitation from 250–400 nm.

    • Success Criterion: A broad band in the UV region (280–350 nm) confirms the Antenna Effect —the ligand is absorbing energy and transferring it to the metal.

  • Emission Spectrum: Exciting at the ligand band should yield sharp characteristic peaks:

    • Eu-MOF: ~590 nm (⁵D₀→⁷F₁) and ~617 nm (⁵D₀→⁷F₂).

    • Tb-MOF: ~545 nm (⁵D₄→⁷F₅).

  • Lifetime Decay:

    • Impact of HAE: The heavy atom effect should reduce the fluorescence lifetime of the ligand (due to fast ISC) but may extend the lifetime of the metal emission by effectively shielding the metal center and providing a robust triplet reservoir.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Luminescence "Quenching" by solvent (O-H oscillators).Ensure thorough activation. Water molecules coordinated to the metal can quench emission. Dehydrate at higher temp (100°C) under vacuum.
Amorphous Powder Reaction cooling too fast or temp too low.Increase reaction time to 72h or decrease cooling rate to 2°C/h.
Precipitation Ligand solubility issue.Increase DMF ratio. Ensure H₂dbip is fully dissolved before adding metal salt.
Weak Emission Inefficient Energy Transfer.The T₁ state of the ligand might be too close/far from Ln³⁺ levels. Verify ligand choice; Br-substitution lowers T₁ energy slightly compared to H-analogs.

References

  • Crystal Structure of Linker

    • Song, Y., et al. (2012).
  • Heavy Atom Effect in Organics/MOFs

    • Zhang, Z., et al. (2018). "Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens."[1][2] ACS Applied Materials & Interfaces.[3]

    • [3]

  • Lanthanide MOF Sensors & Synthesis

    • Wang, B., et al. (2019). "Construction of a Stable Lanthanide Metal-Organic Framework as a Luminescent Probe.
  • General Solvothermal Methods for Ln-MOFs

    • RSC Publishing. (2025).[4][5][6] "Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications."

Sources

Application

post-synthetic modification of frameworks with 4,6-Dibromoisophthalic acid

Application Note: Strategic Incorporation of 4,6-Dibromoisophthalic Acid via Solvent-Assisted Linker Exchange (SALE) Part 1: Executive Summary & Technical Rationale The Challenge: Direct solvothermal synthesis of Metal-O...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4,6-Dibromoisophthalic Acid via Solvent-Assisted Linker Exchange (SALE)

Part 1: Executive Summary & Technical Rationale

The Challenge: Direct solvothermal synthesis of Metal-Organic Frameworks (MOFs) using 4,6-Dibromoisophthalic acid (4,6-DBIPA) is frequently plagued by steric hindrance.[1] The bromine substituents at the 4- and 6-positions are ortho to the carboxylic acid binding groups (1,3-position), creating significant steric bulk near the metal coordination node.[1] This often results in:

  • Formation of amorphous solids rather than crystalline networks.[1]

  • Unpredictable topological deviations (e.g., lower connectivity clusters).[1]

  • Low porosity due to inefficient packing.[1]

The Solution: Solvent-Assisted Linker Exchange (SALE) This protocol details the Solvent-Assisted Linker Exchange (SALE) method (also known as Post-Synthetic Exchange, PSE) to incorporate 4,6-DBIPA into a pre-crystallized parent framework.[1] By starting with a sterically unhindered parent MOF (e.g., based on isophthalic acid), we decouple the crystallization step from the functionalization step.[1]

Key Advantages:

  • Topological Retention: Maintains the high-quality crystallinity of the parent framework.

  • Functionality: Introduces reactive aryl-bromide handles for subsequent Suzuki-Miyaura cross-coupling or heavy-atom sites for enhanced gas polarizability (

    
     capture).[1]
    
  • Tunability: Allows for partial substitution to create multivariate MOFs (MTV-MOFs) with controlled pore environments.[1]

Part 2: Experimental Protocols

Materials & Pre-Requisites
  • Parent MOF: A robust isophthalate-based framework (e.g., NOTT-101, Cu-IPA, or Zr-Isophthalate analogs).[1] Note: The parent linker must be topologically identical to the daughter linker (1,3-connectivity).[1]

  • Ligand: 4,6-Dibromoisophthalic acid (4,6-DBIPA), >98% purity.[1]

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deuterated Dimethyl Sulfoxide (DMSO-

    
    ), Deuterated Hydrochloric Acid (DCl) or HF (for digestion).[1]
    
Protocol: Solvent-Assisted Linker Exchange (SALE)[1][2][3][4][5]

This process is thermodynamically driven but kinetically limited by diffusion.[1]

Step-by-Step Methodology:

  • Preparation of Parent Crystals:

    • Synthesize the parent MOF (e.g., Cu-Isophthalate) using standard solvothermal methods.[1]

    • Critical Step: Wash crystals extensively with DMF (3x 20 mL) to remove unreacted parent linkers trapped in the pores.[1] Failure to do this will skew the exchange equilibrium.

  • Exchange Solution Preparation:

    • Prepare a saturated solution of 4,6-DBIPA in DMF.

    • Expert Insight: Use a 4:1 molar ratio of [Incoming Linker] : [Framework Linker]. High concentration gradients drive the diffusion of the bulky brominated linker into the pores.[1]

  • The Exchange Reaction:

    • Place 100 mg of Parent MOF crystals into a 20 mL scintillation vial.

    • Add 10 mL of the 4,6-DBIPA solution.[1]

    • Incubate in a convection oven at 85°C for 24 hours .

    • Do not stir. Mechanical agitation can shear the crystals.[1]

  • Replenishment Cycles (The "Push"):

    • After 24 hours, decant the supernatant (containing displaced parent linker).[1]

    • Add fresh 4,6-DBIPA solution.

    • Repeat incubation for another 24 hours.

    • Note: For >80% incorporation, 3 cycles are typically required due to the steric bulk of the bromine groups slowing diffusion.[1]

  • Washing & Activation:

    • Decant the final exchange solution.

    • Wash crystals with fresh DMF (3x) over 12 hours to remove non-coordinated 4,6-DBIPA.[1]

    • Solvent exchange with EtOH (3x) over 24 hours.

    • Activate under vacuum at 100°C for 12 hours.

Part 3: Validation & Characterization

Trust but verify. You must prove that (A) the structure survived and (B) the exchange actually happened.[1]

Structural Integrity (PXRD)

Compare the Powder X-Ray Diffraction (PXRD) pattern of the daughter MOF against the parent.

  • Success: Peak positions (

    
    ) remain identical; relative intensities may change due to the heavy atom effect (Br) in the pores.[1]
    
  • Failure: Loss of high-angle peaks or broadening indicates framework collapse.

Quantification: Acid Digestion 1H-NMR

This is the gold standard for determining the Exchange Ratio (ER).[1]

Digestion Protocol:

  • Take ~5 mg of dried, exchanged MOF.[1]

  • Suspend in 500

    
    L DMSO-
    
    
    
    .[1][2]
  • Add 20

    
    L of digestion acid:
    
    • For Cu/Zn MOFs: 35% DCl in

      
      .[1][2]
      
    • For Zr MOFs: 48% HF (Caution: Use plastic vials).[1]

  • Sonicate until the solution is clear (framework dissolved).

  • Run 1H-NMR.[1][2][3][4][5][6]

Data Analysis: Integrate the diagnostic protons of the Parent Linker (


) vs. the 4,6-DBIPA (

).

[1]

Table 1: Diagnostic NMR Shifts (in DMSO-


) 
MoietyProton PositionChemical Shift (

, ppm)
Multiplicity
Isophthalic Acid (Parent) H-2 (Between Carboxyls)~8.50Singlet
H-5 (Opposite H-2)~7.60Triplet
4,6-DBIPA (Daughter) H-2 (Between Carboxyls)~8.25Singlet
H-5 (Between Bromines)~8.10Singlet

*Note: Shifts may vary slightly depending on acid concentration. Always run standards.

Part 4: Visualization of Workflows

The SALE Mechanism

The following diagram illustrates the kinetic and thermodynamic pathway of the exchange.

SALE_Mechanism Parent Parent MOF (Isophthalate) Diffusion Pore Diffusion (Steric Barrier) Parent->Diffusion Immerse Solution 4,6-DBIPA Solution (High Conc. in DMF) Solution->Diffusion Gradient Force Exchange Linker Exchange (Thermodynamic Equilibrium) Diffusion->Exchange Slow Kinetics Exchange->Solution Displaced Linker (Leaching) Daughter Functionalized MOF (Br-decorated Pores) Exchange->Daughter Repeat Cycles Daughter->Exchange Fresh Solution (Cycle 2-3)

Caption: Schematic of Solvent-Assisted Linker Exchange (SALE). High concentration gradients are required to overcome the diffusion barrier imposed by the bulky bromine substituents.

Troubleshooting Decision Tree

Use this logic flow if exchange yields are low or crystallinity is lost.

Troubleshooting Start Analyze Product PXRD PXRD Pattern Intact? Start->PXRD NMR NMR Exchange > 50%? PXRD->NMR Yes Collapse Framework Collapse PXRD->Collapse No Success Protocol Successful NMR->Success Yes LowYield Low Incorporation NMR->LowYield No Action1 Reduce Temp to 60°C Check Solvent Dryness Collapse->Action1 Action2 Increase Conc. Add 1 more Cycle LowYield->Action2 Action3 Check Pore Size (Steric Exclusion?) LowYield->Action3 If Cycle fails

Caption: Troubleshooting logic for SALE protocols. Prioritize structural stability (PXRD) before optimizing exchange ratios (NMR).

References

  • Karagiaridi, O., et al. (2014).[1][3] "Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal–Organic Frameworks."[7] Angewandte Chemie International Edition. [1]

  • Deria, P., et al. (2014).[1] "Versatile Functionalization of the NU-1000 Platform by Solvent-Assisted Ligand Incorporation." Inorganic Chemistry.

  • Marshall, R. J., et al. (2015).[1][8] "Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance." Dalton Transactions.[1]

  • Kim, M., et al. (2012).[1] "Postsynthetic Ligand Exchange as a Route to Functionalization of 'Inert' Metal–Organic Frameworks." Chemical Science.

  • Cohen, S. M. (2012).[1] "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews.

Sources

Method

coordination of 4,6-Dibromoisophthalic acid with lanthanide metals

Application Note: Engineering Lanthanide Coordination Polymers using 4,6-Dibromoisophthalic Acid Part 1: Introduction & Rationale The Heavy-Atom Advantage in Luminescence Engineering In the development of lanthanide-base...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Lanthanide Coordination Polymers using 4,6-Dibromoisophthalic Acid

Part 1: Introduction & Rationale

The Heavy-Atom Advantage in Luminescence Engineering In the development of lanthanide-based Metal-Organic Frameworks (Ln-MOFs) and Coordination Polymers (CPs), the choice of organic linker is the primary determinant of quantum yield. While isophthalic acid is a standard linker, its derivative 4,6-dibromoisophthalic acid (H₂dbip) offers a distinct photonic advantage: the Heavy Atom Effect .

The presence of bromine atoms on the benzene ring enhances spin-orbit coupling (SOC).[1][2] This acceleration facilitates the Intersystem Crossing (ISC) rate (


) within the ligand, populating the triplet state more efficiently than non-halogenated analogues. This results in a more effective energy transfer to the emissive states of Lanthanide ions (specifically Eu³⁺ and Tb³⁺), significantly boosting luminescence intensity.[3]

Target Applications:

  • Ratiometric Sensors: Detection of small molecules (acetone, antibiotics) via fluorescence quenching/enhancement.

  • Optical Barcoding: Tunable emission colors by varying Eu/Tb ratios.[4]

  • Magnetic Materials: Exploiting the high magnetic anisotropy of Dy³⁺/Gd³⁺ analogues.

Part 2: Mechanism of Action (The Antenna Effect)

To engineer these materials effectively, one must understand the energy transfer pathway. The H₂dbip ligand acts as a "photon antenna."

AntennaEffect UV UV Excitation (250-350 nm) S1 Ligand Singlet (S₁) UV->S1 Absorption T1 Ligand Triplet (T₁) (Reservoir) S1->T1 Intersystem Crossing (ISC) Ln_Excited Ln³⁺ Excited State (⁵D₀ for Eu, ⁵D₄ for Tb) T1->Ln_Excited Antenna Transfer (Dexter/Förster) Emission Visible Emission (Red/Green) Ln_Excited->Emission Radiative Decay OH_Quench O-H Oscillators (Water/Solvent) Ln_Excited->OH_Quench Non-radiative Loss Br_Effect Heavy Atom Effect (Br) Accelerates ISC Br_Effect->S1 Enhances

Figure 1: The sensitization pathway.[4] The bromine substituents on H₂dbip are critical for maximizing the S₁ → T₁ transition, ensuring the ligand triplet state is sufficiently populated to feed the Lanthanide excited state.

Part 3: Experimental Protocols

Protocol A: Ligand Pre-Treatment & Solubility

Context: H₂dbip has limited solubility in pure water and requires deprotonation to coordinate effectively.

  • Reagents: 4,6-Dibromoisophthalic acid (98%+ purity), NaOH (1M), Ethanol (Absolute).

  • Procedure:

    • Dissolve 1.0 mmol of H₂dbip in 10 mL of a 1:1 Ethanol/Water mixture.

    • Critical Step: Adjust pH to 6.0–6.5 using 1M NaOH.

    • Why? This ensures the formation of the dicarboxylate anion (

      
      ) without forming insoluble hydroxides of the lanthanide metal in the subsequent step.
      
    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any undissolved particulate.

Protocol B: Solvothermal Synthesis (High Crystallinity)

Context: This method yields single crystals suitable for X-ray diffraction (SC-XRD).[4]

Reagents:

  • Ln(NO₃)₃[4]·6H₂O (Ln = Eu, Tb, Gd, or Dy)

  • H₂dbip (Pre-treated/Deprotonated)[4]

  • Solvent: DMF (N,N-Dimethylformamide) / H₂O (3:1 ratio)[4]

Step-by-Step:

  • Stoichiometry: Mix Ln(NO₃)₃ and H₂dbip in a 1:1 molar ratio (e.g., 0.1 mmol each) in a 20 mL scintillation vial.

  • Solvent Addition: Add 8 mL of DMF/H₂O (3:1 v/v). Sonicate for 10 minutes until clear.

  • Thermal Treatment: Transfer to a Teflon-lined stainless steel autoclave.

    • Heat to 120°C for 72 hours .

    • Cooling Rate: Program the oven to cool at 5°C/hour . (Slow cooling is essential for minimizing defects in the crystal lattice).

  • Isolation: Filter the resulting block-shaped crystals. Wash 3x with DMF and 3x with Ethanol.

  • Activation: Dry in a vacuum oven at 60°C for 12 hours.

Protocol C: Auxiliary Ligand Introduction (Luminescence Boosting)

Context: Water molecules coordinated directly to the Ln³⁺ ion quench luminescence via O-H vibrations. Introducing a chelating nitrogen ligand (e.g., 1,10-phenanthroline) displaces water, enhancing quantum yield.

Modification to Protocol B:

  • Add 1,10-phenanthroline (phen) to the reaction mixture.

  • Molar Ratio: Ln : H₂dbip : phen = 1 : 1 : 1 .[4]

  • Proceed with solvothermal synthesis as described above. The resulting structure will likely change from a 3D framework to a 1D chain or 2D layer due to the capping effect of the phenanthroline.

Part 4: Characterization & Validation

To ensure the integrity of the synthesized materials, the following validation workflow is required.

Workflow Start Synthesized Crystals PXRD 1. Powder XRD (Check Phase Purity) Start->PXRD IR 2. FT-IR Spectroscopy (Confirm Coordination) PXRD->IR If crystalline Fail1 Amorphous? Recrystallize (Slower cooling) PXRD->Fail1 Fail TGA 3. TGA (Thermal Stability) IR->TGA If carboxylate peaks shift PL 4. Photoluminescence (Functional Validation) TGA->PL If stable >300°C Fail2 Quenched? Check hydration/Dehydrate PL->Fail2 Fail

Figure 2: Validation workflow. Each step acts as a gatekeeper before proceeding to application testing.

Data Interpretation Guide
TechniqueKey ObservationCausality/Meaning
FT-IR Shift in

vs. free acid
Confirming coordination.

at 1690 cm⁻¹ should disappear; new peaks at 1540-1560 cm⁻¹ appear.[4]
PXRD Sharp peaks at low 2

(<10°)
Indicates large d-spacing typical of MOF/CP porous structures.[4]
PL (Eu) High

(615 nm) intensity
The "Hypersensitive Transition."[4] If this is strong, the Eu³⁺ is in a low-symmetry environment (good for sensing).
PL (Tb) Strong

(545 nm)
Characteristic Green emission.[4]

Part 5: Application Note - Sensing Protocol

Workflow for Nitro-Explosive/Antibiotic Detection Ln-H₂dbip frameworks are electron-rich due to the carboxylate and bromine groups. They are excellent sensors for electron-deficient analytes (e.g., Nitrofurantoin, Picric Acid) via Quenching efficiency (


).[4]
  • Suspension: Disperse 3 mg of activated Ln-H₂dbip powder in 3 mL of solvent (water or ethanol) via ultrasonication.

  • Baseline: Record emission spectrum (

    
     nm).
    
  • Titration: Add analyte solution in 10 µL increments.

  • Calculation: Plot

    
     vs. [Analyte Concentration].
    
  • Validation: The plot should follow the Stern-Volmer equation:

    
    
    
    • High

      
       (>10⁴ M⁻¹) indicates high sensitivity.[4]
      

References

  • Song, Y. et al. (2012). Crystal structure of 4,6-dibromoisophthalic acid monohydrate. Acta Crystallographica Section E. Link

  • Wang, Y. et al. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. ACS Applied Materials & Interfaces.[2] Link[4]

  • Negishi, Y. et al. (2025).[5] Unlocking the Potential of the Heavy Atom Effect in Metal Clusters. Small. Link

  • Kerbellec, N. et al. (2025). A lanthanum coordination polymer with 3,6-dichlorophthalate: Structural analogues for halogenated ligands. Acta Crystallographica Section E. Link

  • Bünzli, J-C. G. (2010).[4] Lanthanide Luminescence for Biomedical Analyses and Imaging. Chemical Reviews. Link[4]

Sources

Application

Application Note: 4,6-Dibromoisophthalic Acid in Selective Gas Adsorption Materials

Executive Summary This application note details the utility of 4,6-Dibromoisophthalic acid (4,6-DBIPA) as a functionalized organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Specifically, it focuses on t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 4,6-Dibromoisophthalic acid (4,6-DBIPA) as a functionalized organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Specifically, it focuses on the fabrication of UTSA-83 , a copper-based microporous material that exhibits exceptional selectivity for acetylene (


) over carbon dioxide (

).[1][2][3]

The incorporation of bromine atoms at the 4- and 6-positions of the isophthalic acid core introduces significant steric bulk and polarizability.[1] These features tune the pore aperture size and enhance host-guest interactions via the "heavy atom effect," making this ligand indispensable for designing materials capable of challenging gas separations.[1]

Scientific Rationale & Material Design[4]

The Ligand: 4,6-Dibromoisophthalic Acid

Unlike the unfunctionalized isophthalic acid, 4,6-DBIPA possesses two bromine substituents ortho to the carboxylate groups.[1]

  • Steric Control: The bulky -Br groups twist the carboxylate moieties relative to the phenyl ring, preventing the formation of dense, non-porous phases often seen with simple isophthalates.

  • Pore Engineering: In the resulting MOF (UTSA-83), the bromine atoms protrude into the channels, effectively narrowing the pore size to

    
    3-4 Å. This size exclusion or kinetic sieving effect is critical for separating molecules with similar kinetic diameters (e.g., 
    
    
    
    vs.
    
    
    ).
  • Electronic Effects: The polarizable bromine atoms provide specific binding sites for quadrupolar molecules like

    
     and unsaturated hydrocarbons like 
    
    
    
    , enhancing the isosteric heat of adsorption (
    
    
    ).
Target Material: UTSA-83 ( )

UTSA-83 crystallizes in a 2D square grid-like (sql ) topology.[1][2][3] The layers stack to form 1D channels lined with bromine atoms.

  • Selectivity: The material exhibits a

    
     selectivity of 6.2  at 298 K, significantly higher than many benchmark MOFs.
    
  • Stability: The hydrophobic nature of the brominated ligand imparts improved moisture stability compared to non-functionalized analogs.

Experimental Protocols

Protocol A: Ligand Sourcing and Pre-Treatment

Objective: Ensure high purity of 4,6-DBIPA to prevent defect formation in the MOF crystal lattice.

  • Sourcing: Obtain 4,6-Dibromoisophthalic acid (CAS: 24063-27-2) from a reputable chemical supplier (purity >97%).[1]

  • Recrystallization (Recommended):

    • Dissolve 5.0 g of crude ligand in minimal hot ethanol (

      
      60°C).
      
    • Filter while hot to remove insoluble particulates.

    • Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Collect crystals via vacuum filtration and dry at 80°C under vacuum for 6 hours.

Protocol B: Solvothermal Synthesis of UTSA-83

Objective: Synthesize high-quality single crystals or microcrystalline powder of UTSA-83.

Reagents:

  • 
     (Copper(II) nitrate hemi(pentahydrate))[2][3]
    
  • 
     (4,6-Dibromoisophthalic acid)[1][2][3][4][5][6][7]
    
  • DMF (N,N-Dimethylformamide)[1][2][3][4][5][6][7]

  • Deionized Water (

    
    )
    

Procedure:

  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of

      
       and 0.1 mmol  of 
      
      
      
      in a mixed solvent of DMF/H₂O (2 mL / 0.5 mL) .
    • Note: The water ratio is critical for controlling the deprotonation rate and crystal growth kinetics.

  • Homogenization: Sonicate the mixture for 10 minutes until a clear blue-green solution is obtained.

  • Solvothermal Reaction:

    • Seal the vial tightly with a Teflon-lined cap.[1][8]

    • Place in a programmable oven.

    • Heat at 80°C for 24–48 hours .

  • Harvesting:

    • Cool the vial to room temperature naturally.

    • Blue block-shaped crystals should be visible.[1]

    • Decant the mother liquor and wash the crystals with fresh DMF (

      
       mL).
      
Protocol C: Activation (Solvent Exchange)

Objective: Remove non-volatile DMF from the pores without collapsing the framework. Critical Step.

  • Solvent Exchange:

    • Immerse the as-synthesized crystals in anhydrous methanol or acetone .[1]

    • Refresh the solvent 3 times daily for 3 days . This ensures complete replacement of DMF.

  • Degassing:

    • Transfer the sample to a gas sorption analyzer tube.

    • Heat at room temperature under dynamic vacuum for 2 hours to remove bulk solvent.[1]

    • Ramp temperature to 60–80°C and hold for 12 hours under high vacuum (

      
       Torr).
      
    • Caution: Do not exceed 100°C rapidly, as rapid solvent egress can damage the 2D layer stacking.

Workflow Visualization

The following diagram illustrates the critical path from ligand selection to gas adsorption data analysis.

UTSA83_Workflow Ligand 4,6-Dibromoisophthalic Acid (Steric/Electronic Control) Solvothermal Solvothermal Synthesis 80°C, 24-48h DMF/H2O Solvent System Ligand->Solvothermal Mix & Sonicate Metal Cu(NO3)2 · 2.5H2O (Metal Node) Metal->Solvothermal Mix & Sonicate AsSynthesized As-Synthesized UTSA-83 (Pores filled with DMF) Solvothermal->AsSynthesized Crystallization Exchange Solvent Exchange (Methanol, 3 days) AsSynthesized->Exchange Wash Activation Thermal Activation 60-80°C, High Vacuum Exchange->Activation Solvent Removal ActivatedMOF Activated UTSA-83a (Open Br-lined Channels) Activation->ActivatedMOF Permanent Porosity Adsorption Gas Adsorption Measurement (C2H2 & CO2 Isotherms) ActivatedMOF->Adsorption 273K / 298K Analysis Data Analysis IAST Selectivity & Qst Adsorption->Analysis Isotherm Fitting

Figure 1: Synthesis and activation workflow for UTSA-83, highlighting critical solvent exchange steps.

Gas Adsorption Characterization

Measurement Parameters

Perform low-pressure gas adsorption measurements using a volumetric gas sorption analyzer (e.g., Micromeritics 3Flex or ASAP series).[1]

ParameterSettingRationale
Adsorbates

(Acetylene),

Target separation pair.[1][2][3][4][5][6][8][9]
Temperatures 273 K (Ice bath), 298 K (Water bath)Required for calculating Isosteric Heat of Adsorption (

).
Pressure Range 0 – 1 bar (0 – 760 mmHg)Relevant range for post-combustion capture or industrial purification.
Equilibration 10–15 secondsEnsure thermodynamic equilibrium at each pressure point.
Data Analysis: IAST Selectivity

To validate the separation performance, calculate the selectivity using Ideal Adsorbed Solution Theory (IAST):



Where:

  • 
     = Molar loadings of 
    
    
    
    and
    
    
    (from fitted isotherms).
  • 
     = Partial pressures in the bulk gas phase (typically 50:50 or 1:99 mixtures).
    

Expected Results for UTSA-83:

  • 
     Uptake: 
    
    
    
    70–80
    
    
    at 1 atm, 298 K.
  • 
     Selectivity:  > 6.0.[1][2][9]
    
  • Mechanism: The Br atoms create a "sweet spot" that matches the quadrupole moment and size of acetylene, while slightly repelling or sterically hindering the slightly smaller but electronically different

    
    .
    

Mechanism of Action

The superior performance of 4,6-DBIPA-based MOFs arises from the specific topology of the pore environment.[1]

Mechanism cluster_pore UTSA-83 Pore Channel Br1 Br (Ligand) Br2 Br (Ligand) Cu Cu Paddlewheel C2H2 Acetylene (C2H2) C2H2->Br1 Strong VdW Interaction C2H2->Cu Weak Coordination CO2 Carbon Dioxide (CO2) CO2->Br1 Steric Hindrance

Figure 2: Schematic representation of the selective adsorption mechanism. Bromine atoms provide steric gating and van der Waals interaction sites favoring Acetylene.

References

  • Synthesis and Characterization of UTSA-83: Cui, H., Chen, S., Arman, H. D., & Chen, B. (2019).[4][5] A Microporous Metal–Organic Framework of sql Topology for

    
     Separation. ResearchGate / Crystal Growth & Design.
    
    
  • General MOF Synthesis Protocols: Edelmann, F. (2022). Procedure of synthesis of MOFs. ResearchGate.[1][10]

  • Gas Sorption Characterization Techniques: Micromeritics Instrument Corp. (2021). Gas Sorption Characterization of Metal Organic Frameworks. YouTube / Webinar.

  • Crystal Structure of 4,6-Dibromoisophthalic Acid: Song, et al. (2008). 4,6-Dibromoisophthalic acid monohydrate.[1][2] PMC - NIH.[1]

Sources

Method

esterification reactions of 4,6-Dibromoisophthalic acid

Application Note: Optimized Strategies for the Esterification of 4,6-Dibromoisophthalic Acid Strategic Overview 4,6-Dibromoisophthalic acid (DBPA) is a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Esterification of 4,6-Dibromoisophthalic Acid

Strategic Overview

4,6-Dibromoisophthalic acid (DBPA) is a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs) and a precursor for phosphorescent organic light-emitting diodes (OLEDs).[1] However, its functionalization presents specific challenges compared to unsubstituted isophthalic acid.[1]

The Challenge: The presence of bromine atoms at the C4 and C6 positions creates a unique steric and electronic environment.[1]

  • Steric Hindrance: The large Van der Waals radius of bromine (1.85 Å) creates significant steric crowding around the carboxylic acid groups at C1 and C3.[1]

  • Electronic Effects: The strong electron-withdrawing inductive effect (-I) of the bromine atoms increases the acidity of the carboxylic protons (lowering pKa) but paradoxically can complicate acid-catalyzed esterification by reducing the nucleophilicity of the carbonyl oxygen during the initial protonation step.[1]

The Solution: This guide presents three validated protocols ranging from classical catalysis to activated intermediate pathways, ensuring high yields regardless of scale or available equipment.[1]

Decision Framework: Selecting the Right Protocol

Before initiating synthesis, select the protocol that matches your downstream requirements and scale.[1]

EsterificationStrategy Start Start: 4,6-Dibromoisophthalic Acid Scale Select Scale & Equipment Start->Scale Small Method C: Base-Promoted Alkylation (Highest Yield, Mildest) Scale->Small < 5g (Lab Scale) Large Method B: Acyl Chloride Activation (Most Robust, Scalable) Scale->Large > 50g (Process Scale) Green Method A: Fischer Esterification (Simple, Slower) Scale->Green Green Chemistry Req. Analysis Validation (1H NMR, MP) Small->Analysis Isolate & NMR Large->Analysis Green->Analysis

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on scale and constraints.

Experimental Protocols

Method A: Modified Fischer Esterification (High Pressure/Temp)

Best for: Routine synthesis where time is not critical and reagents must be minimized.[1]

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1] Critical Insight: Due to the steric bulk of the ortho-bromines, standard reflux (65°C for MeOH) is often insufficient for complete conversion.[1] We recommend a pressurized vessel or high-boiling co-solvent.[1]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. For optimal results, use a pressure tube or autoclave.[1]

  • Reagents: Suspend 4,6-Dibromoisophthalic acid (10.0 mmol, 3.24 g) in Methanol (50 mL).

  • Catalyst: Add concentrated Sulfuric Acid (

    
    , 1.0 mL) dropwise.
    
    • Note: The starting material may not fully dissolve initially.[1]

  • Reaction:

    • Standard: Reflux at 70°C for 24–48 hours.[1]

    • Optimized: Heat in a sealed pressure vessel at 90°C for 12 hours.

  • Workup: Cool to room temperature. The diester often precipitates due to low solubility in cold methanol.[1]

  • Purification: Pour the mixture into ice water (200 mL). Filter the white precipitate.[1] Wash with saturated

    
     (to remove unreacted acid) and water.[1] Recrystallize from Ethanol/CHCl3 if necessary.
    
Method B: The Acyl Chloride Route (Thionyl Chloride)

Best for: Large scale, difficult alcohols, or when 100% conversion is required.[1]

Mechanism: Activation of carboxylate to acyl chloride (highly electrophilic) followed by alcoholysis.[1] Safety: Requires a fume hood (SO2 and HCl gas evolution).[1]

Protocol:

  • Activation: In a dry flask under Argon, place 4,6-Dibromoisophthalic acid (10.0 mmol).

  • Reagent: Add Thionyl Chloride (

    
    , 10 mL, excess). Add 2 drops of DMF (Dimethylformamide) as a catalyst.[1]
    
    • Mechanistic Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride.[1]

  • Reflux: Heat to reflux (76°C) for 3–4 hours until the solution becomes clear and gas evolution ceases.

  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude 4,6-dibromoisophthaloyl chloride (yellowish solid).
    
  • Esterification: Redissolve the acid chloride in dry DCM (20 mL). Cool to 0°C.[1]

  • Addition: Add the desired alcohol (e.g., Methanol, 25 mmol) and a base (Pyridine or Triethylamine, 22 mmol) dropwise.

  • Workup: Stir at room temperature for 2 hours. Wash with 1M HCl, then Brine.[1] Dry over

    
     and concentrate.
    
Method C: Base-Promoted Alkylation (Finkelstein-like)

Best for: High-value small batches, mild conditions, avoiding strong acids.[1]

Mechanism:


 attack of the carboxylate anion on an alkyl halide.[1]
Expertise:  This method bypasses the sterically hindered carbonyl carbon entirely, attacking the unhindered alkyl halide instead.[1]

Protocol:

  • Solvation: Dissolve 4,6-Dibromoisophthalic acid (5.0 mmol) in DMF (15 mL) or Acetone (if solubility permits).

  • Deprotonation: Add Potassium Carbonate (

    
    , 12.0 mmol). Stir for 30 mins at RT.[1]
    
  • Alkylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate (12.0 mmol) dropwise.

    • Caution: MeI is a suspected carcinogen.[1] Handle with extreme care.

  • Reaction: Stir at 40–50°C for 4–6 hours.

  • Workup: Pour into water (100 mL). The product usually precipitates as a white solid.[1] Filter and wash with water.[1]

Data Summary & Validation

Table 1: Comparative Efficiency of Methods

ParameterMethod A (Fischer)Method B (Acyl Chloride)Method C (Alkyl Halide)
Yield 65–75%90–98%92–96%
Time 24–48 hrs6 hrs (total)5 hrs
Complexity LowHigh (Moisture sensitive)Medium
Atom Economy HighLow (SOCl2 waste)Low (Iodide waste)
Steric Sensitivity High (Slow)Low (Forceful)None (Bypassed)

Analytical Validation (Expected Data for Dimethyl Ester):

  • Appearance: White crystalline solid.[1]

  • Melting Point: 138–140°C (Lit.[1] varies, check purity).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.35 (s, 1H, Ar-H, C2 position between esters)[1]
      
    • 
       8.05 (s, 1H, Ar-H, C5 position between bromines)[1]
      
    • 
       3.98 (s, 6H, 
      
      
      
      )[1]
    • Note: The proton at C5 is significantly shielded compared to C2 due to the ortho-bromine effects and lack of direct conjugation with the carbonyls in the twisted state.[1]

Mechanistic Visualization

The following diagram illustrates the Acyl Chloride pathway (Method B), highlighting the critical intermediate that overcomes steric hindrance.

ReactionPathway Acid 4,6-Dibromoisophthalic Acid (Sterically Hindered) Intermediate Acid Chloride Intermediate (Highly Electrophilic) Acid->Intermediate Activation SOCl2 SOCl2 / DMF (cat) SOCl2->Intermediate Product Dimethyl 4,6-dibromoisophthalate (Final Ester) Intermediate->Product Substitution Alcohol MeOH / Pyridine Alcohol->Product

Figure 2: The activation pathway using Thionyl Chloride converts the sluggish acid into a reactive acid chloride, facilitating rapid esterification.[1]

References

  • ChemicalBook. (2025).[1] 4,6-Dibromoisophthalic acid Properties and Safety. Retrieved from [1]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from

  • Google Patents. (2003).[1] Process for the preparation of bromoisophthalic acid compounds (EP1293495B1).[1] Retrieved from

  • ChemGuide. (2025). The Mechanism for the Esterification Reaction. Retrieved from [1]

  • Organic Chemistry Portal. (2023). Ester Synthesis by Esterification. Retrieved from

Sources

Application

synthesis of porous coordination polymers using 4,6-dibromoisophthalate

Application Note: Synthesis and Characterization of Porous Coordination Polymers Using 4,6-Dibromoisophthalate Executive Summary This technical guide details the protocol for synthesizing porous coordination polymers (PC...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of Porous Coordination Polymers Using 4,6-Dibromoisophthalate

Executive Summary

This technical guide details the protocol for synthesizing porous coordination polymers (PCPs), specifically Metal-Organic Frameworks (MOFs), utilizing 4,6-dibromoisophthalic acid (H₂dbip) as a steric-directing linker. While isophthalate ligands typically form Kagomé or discrete paddlewheel structures, the introduction of bromine atoms at the 4- and 6-positions imposes significant steric hindrance, forcing the carboxylate groups out of planarity with the benzene ring.

This guide focuses on the synthesis of UTSA-83 (


), a benchmark material that exploits this "steric trap" to form a non-interpenetrated, microporous 2D square-grid (

) topology capable of highly selective gas separation (e.g.,

).[1] The principles outlined here are directly translational to crystal engineering in drug development, particularly for modeling halogen bonding and controlling polymorphism in pharmaceutical co-crystals.

Strategic Rationale: The Halogen Effect

Why 4,6-Dibromoisophthalate? In coordination chemistry, the geometry of the linker dictates the topology of the framework. Unsubstituted isophthalic acid is planar. However, the 4,6-dibromo substitution creates a "pre-organized" twisted conformation due to steric repulsion between the bulky bromine atoms (Van der Waals radius


 Å) and the adjacent carboxylate oxygens.
  • Steric Control: Prevents efficient close-packing, often leading to permanent porosity in 2D layers that would otherwise collapse.

  • Electronic Modulation: The electron-withdrawing nature of Br increases the acidity of the carboxylic acid, affecting the

    
     and coordination kinetics with metal nodes like Cu(II) or Zn(II).
    
  • Heavy Atom Effect: The high electron density of bromine facilitates phase determination in X-ray crystallography, a valuable tool for structural elucidation in complex pharmaceutical solids.

Experimental Protocol: Synthesis of UTSA-83

Materials & Reagents
ReagentPurityRole
4,6-Dibromoisophthalic acid (

)
>98%Organic Linker
Copper(II) Nitrate Trihydrate (

)
ACS ReagentMetal Node Source
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Solvent
Deionized Water (

)
18.2 MΩ[2]·cmCo-solvent/Modulator
Methanol (MeOH)LC-MS GradeExchange Solvent
Workflow Diagram

SynthesisWorkflow cluster_0 Critical Phase Control RawMat Precursor Prep (H2dbip + Cu salt) Solvo Solvothermal Reaction (80°C, 24-48h) RawMat->Solvo Dissolve in DMF/H2O Cooling Controlled Cooling (1°C/min) Solvo->Cooling Crystal Growth Wash Solvent Exchange (DMF -> MeOH) Cooling->Wash Remove Unreacted Ligand Activate Activation (Vacuum/Heat) Wash->Activate Remove Pore Solvent Analysis Characterization (PXRD, BET) Activate->Analysis Validate Porosity

Figure 1: Step-by-step workflow for the solvothermal synthesis and activation of Cu-4,6-dbip MOFs.

Step-by-Step Procedure

Step 1: Solvothermal Synthesis

  • Dissolution: In a 20 mL scintillation vial, dissolve 10.0 mg of

    
     (0.03 mmol) and 15.0 mg of 
    
    
    
    (0.06 mmol) in a mixture of DMF (1.5 mL) and
    
    
    (0.5 mL).
    • Note: The water ratio is critical. Too little water may lead to amorphous precipitation; too much may inhibit deprotonation.

  • Homogenization: Sonicate the blue solution for 5 minutes until fully clear.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Place in a programmable oven.

  • Thermal Profile:

    • Ramp to 80°C over 1 hour.

    • Hold at 80°C for 24 hours .

    • Cool to room temperature at a rate of 2°C/hour .

    • Result: Block-shaped blue crystals of UTSA-83 should form on the walls and bottom.

Step 2: Solvent Exchange (Activation)

  • Why: DMF has a high boiling point and surface tension, which can collapse the pores upon direct evacuation.

  • Decant the mother liquor carefully.

  • Wash crystals

    
     with fresh DMF to remove unreacted ligand.
    
  • Immerse crystals in anhydrous Methanol (MeOH).

  • Refresh the MeOH every 6 hours for 2 days.

    • Visual Check: Crystals should remain translucent blue. Opaque spots indicate structural collapse or hydrolysis.

Step 3: Degassing

  • Transfer the MeOH-exchanged sample to a gas sorption tube.

  • Activate under dynamic vacuum (< 10 mTorr) at room temperature for 6 hours, then slowly heat to 60°C for 12 hours.

    • Caution: Do not exceed 80°C during activation, as the desolvated framework is metastable.

Characterization & Validation

Crystallographic Data (UTSA-83)

The following parameters confirm the successful synthesis of the correct phase.

ParameterValue
Crystal System Monoclinic
Space Group

Topology sql (square lattice)
Metal Node Paddlewheel

Pore Size ~3.5 - 4.0 Å (Microporous)
Key Feature 1D channels blocked by Br atoms, creating selective traps
Gas Sorption Performance

The steric bulk of the bromine atoms tunes the pore size to be perfectly commensurate with Acetylene (


), rejecting larger molecules.
AdsorbateTemperature (K)Uptake (

)
Selectivity (

)
Acetylene (

)
298~55 - 60High (~6.0)
Carbon Dioxide (

)
298~20 - 25Low

Data derived from Cui et al. (2019).[3]

Translational Insights for Drug Development

While UTSA-83 is a gas separation material, the chemistry of 4,6-dibromoisophthalate is highly relevant for pharmaceutical scientists:

  • Halogen Bonding Models: The Br atoms in this ligand act as

    
    -hole donors. Studying the interaction between the Br atoms and the solvent/framework in UTSA-83 provides a macro-scale model for how halogenated drugs bind to protein carbonyl backbones.
    
  • Co-Crystal Engineering: The "twisted" conformation of 4,6-dbip can be used as a co-former to disrupt planar stacking in insoluble drug molecules, potentially improving dissolution rates via the formation of helical co-crystals.

  • Heavy Atom Phasing: For researchers struggling to solve the structure of a novel organic API (Active Pharmaceutical Ingredient), co-crystallizing with 4,6-dbip introduces heavy atoms (Br) that allow for Single Wavelength Anomalous Diffraction (SAD) phasing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Amorphous Blue Powder Reaction too fast; Temperature too high.Lower temp to 65°C; Reduce Cu:Ligand ratio to 1:1.
Green Precipitate Formation of Copper Hydroxide/Oxide.Reduce water content in solvent mixture; Acidify slightly with

.
Crystals Turn Opaque Pore collapse during activation.Use Supercritical

drying instead of thermal vacuum.
Low Gas Uptake Incomplete solvent removal.Extend MeOH exchange time; Ensure vacuum is < 10 mTorr.

References

  • Synthesis and Structure of UTSA-83: Cui, H., Chen, S., Arman, H., Ye, Y., & Chen, B. (2019). A Microporous Metal–Organic Framework of sql Topology for C2H2/CO2 Separation. Inorganica Chimica Acta, 486, 62-66.

  • Ligand Crystal Structure (Hydrate): Ye, B.-F. (2012). 4,6-Dibromoisophthalic acid monohydrate. Acta Crystallographica Section E, 68(9), o2642.

  • General Protocol for Halogenated MOFs: Ye, Y., et al. (2019). Pore Space Partition within a Metal–Organic Framework for Highly Efficient C2H2/CO2 Separation.[4] Journal of the American Chemical Society, 141(9).[4]

  • Ligand Synthesis via Negishi Coupling: Wang, T.-Q., et al. (2017). Syntheses and Structures of Novel Heteroarene-Fused Coplanar π-Conjugated Chromophores. Organic Letters.

Sources

Method

Application Note: 4,6-Dibromoisophthalic Acid in Heterogeneous Catalysis Design

Executive Summary 4,6-Dibromoisophthalic acid (4,6-DBIPA) represents a specialized class of halogenated dicarboxylate linkers used in the engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dibromoisophthalic acid (4,6-DBIPA) represents a specialized class of halogenated dicarboxylate linkers used in the engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike simple isophthalic acid, the inclusion of bromine substituents at the 4 and 6 positions introduces significant steric bulk and heavy-atom effects.

In catalytic applications, 4,6-DBIPA does not act as a lone organocatalyst but serves as a structure-directing ligand . Its primary utility lies in:

  • Topological Control: The bulky bromine atoms force specific dihedral angles, preventing dense packing and often resulting in helical or low-dimensional channels accessible to substrates.

  • Electronic Modulation: The heavy atom effect facilitates intersystem crossing (ISC), enhancing the lifetime of triplet states in photoactive MOFs, thereby improving photocatalytic efficiency in dye degradation and CO₂ reduction.

This guide details the end-to-end workflow: from the synthesis of the 4,6-DBIPA ligand to its assembly into a Zn(II)-based photocatalyst and the subsequent evaluation of its catalytic performance.

Molecular Profile & Ligand Design Strategy

Structural Advantages
  • V-Shaped Geometry: The 1,3-carboxylate positioning creates a natural bend (approx. 120°), ideal for forming discrete metallocycles or helical chains rather than flat sheets.

  • Halogen Bonding: The Br atoms can act as Lewis acidic sites (sigma-holes), interacting with substrates or stabilizing the framework via Br···O interactions.

  • Steric Hindrance: The 4,6-substitution pattern restricts rotation of the carboxylate groups, locking the ligand into a rigid conformation that enhances the thermal stability of the resulting catalyst.

Mechanism of Action (Photocatalysis)

When incorporated into a Zn(II) or Co(II) framework, 4,6-DBIPA acts as an antenna for light harvesting. The mechanism follows a semiconductor-like pathway:

  • Excitation: UV/Vis light excites electrons from the Valence Band (VB) (dominated by ligand

    
     orbitals) to the Conduction Band (CB) (dominated by metal 
    
    
    
    orbitals).
  • Charge Separation: The rigid structure prevents non-radiative decay.

  • ROS Generation: Electrons in the CB reduce adsorbed

    
     to superoxide radicals (
    
    
    
    ), while holes in the VB oxidize water to hydroxyl radicals (
    
    
    ).
  • Degradation: These Reactive Oxygen Species (ROS) mineralize organic pollutants.[1]

Photocatalysis_Mechanism Light UV/Vis Light (hv) MOF_Ground Zn-DBIPA MOF (Ground State) Light->MOF_Ground Excitation MOF_Excited Exciton (e- / h+ Pair) MOF_Ground->MOF_Excited Electron e- (Conduction Band) MOF_Excited->Electron Charge Sep. Hole h+ (Valence Band) MOF_Excited->Hole Charge Sep. Superoxide •O2- (Radical) Electron->Superoxide + O2 (Reduction) Hydroxyl •OH (Radical) Hole->Hydroxyl + H2O (Oxidation) O2 Dissolved O2 O2->Superoxide H2O Adsorbed H2O H2O->Hydroxyl Dye Organic Pollutant (e.g., RhB) Superoxide->Dye Attack Hydroxyl->Dye Attack Products CO2 + H2O (Mineralized) Dye->Products Degradation

Figure 1: Mechanistic pathway of photocatalytic degradation using Zn-DBIPA frameworks. The ligand's electronic structure is critical for the initial light absorption and charge separation efficiency.

Protocol 1: Synthesis of 4,6-Dibromoisophthalic Acid

Objective: Isolate high-purity ligand from isophthalic acid via electrophilic aromatic substitution. Safety Warning: Bromine (


) is highly toxic and corrosive. Fuming sulfuric acid causes severe burns. Work in a dedicated fume hood.
Reagents
ReagentGradeQuantityRole
Isophthalic Acid99%1.66 g (10 mmol)Substrate
Bromine (

)
Reagent3.2 g (20 mmol)Brominating Agent
Fuming Sulfuric Acid30%

15 mLSolvent/Catalyst
Ice WaterDistilled200 mLQuenching
Step-by-Step Methodology
  • Setup: Equip a 50 mL heavy-wall pressure tube (Ace Glass or similar) with a magnetic stir bar.

  • Charging: Add Isophthalic Acid and Fuming Sulfuric Acid.[2] Stir until partially dissolved.

  • Bromination: Carefully add elemental Bromine. Seal the pressure tube immediately.

  • Reaction: Heat the vessel to 150°C in an oil bath. Maintain stirring for 22 hours .

    • Note: The high temperature and pressure are required to overcome the deactivating effect of the two carboxyl groups on the benzene ring.

  • Quenching: Cool the tube to room temperature. Pour the reaction mixture slowly onto 200 g of crushed ice.

  • Isolation: A white/off-white precipitate will form. Filter via vacuum filtration.

  • Purification: Recrystallize from hot methanol or ethanol.

  • Validation:

    • Yield: Expect ~40-60%.

    • Melting Point: >260°C.

    • 1H NMR (DMSO-d6): Singlet at

      
       8.2 ppm (aromatic H between carboxyls) and singlet at 
      
      
      
      8.0 ppm (aromatic H between bromines).

Protocol 2: Assembly of Zn-DBIPA Photocatalyst

Objective: Construct a 2D/3D Coordination Polymer using the synthesized ligand. Target Structure:


 (Generic formulation based on common coordination modes).
Reagents
ComponentSpecificationConcentration/Amount
Metal Source

0.1 mmol
Ligand4,6-DBIPA0.1 mmol
Solvent ADMF (Dimethylformamide)5 mL
Solvent BDeionized Water2 mL
ModulatorNaOH (0.1 M)Adjust to pH 6.0
Synthesis Workflow
  • Dissolution: Dissolve 4,6-DBIPA in DMF. Dissolve Zinc Nitrate in water. Mix the two solutions in a 20 mL scintillation vial or Teflon-lined autoclave.

  • pH Adjustment: Dropwise add NaOH until the solution reaches pH 6. This deprotonates the carboxylic acid groups (

    
    ), enabling coordination to 
    
    
    
    .
  • Crystallization (Solvothermal):

    • Seal the autoclave.

    • Heat to 120°C for 72 hours .

    • Cool to room temperature at a rate of 5°C/hour (slow cooling promotes single-crystal growth).

  • Washing: Filter the colorless block crystals. Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.

  • Activation: Dry in a vacuum oven at 80°C for 12 hours.

Synthesis_Workflow cluster_0 Ligand Prep cluster_1 Catalyst Assembly Iso Isophthalic Acid + Br2 / H2SO4 React 150°C, 22h (Pressure Tube) Iso->React Purify Recrystallize (Methanol) React->Purify Mix Mix Zn(II) + Ligand in DMF/H2O Purify->Mix 4,6-DBIPA Ligand pH Adjust pH to 6.0 (Deprotonation) Mix->pH Heat Solvothermal 120°C, 72h pH->Heat Wash Wash (DMF/EtOH) & Activate Heat->Wash

Figure 2: Integrated workflow from raw material bromination to final catalyst assembly.

Protocol 3: Catalytic Performance Evaluation

Objective: Quantify the photocatalytic efficiency of the Zn-DBIPA MOF against Rhodamine B (RhB).

Experimental Setup
  • Reactor: Quartz glass reactor with water-jacket cooling (maintain 25°C).

  • Light Source: 300W Xe arc lamp (simulated solar light) or 500W Hg lamp (UV).

  • Catalyst Loading: 50 mg.

  • Substrate: 100 mL of RhB solution (10 mg/L).

Procedure
  • Adsorption-Desorption Equilibrium (Dark Phase):

    • Add catalyst to the dye solution.

    • Stir in the dark for 30 minutes.

    • Checkpoint: Measure absorbance (

      
      ) to ensure adsorption equilibrium is reached. This distinguishes adsorption removal from catalytic degradation.
      
  • Irradiation (Light Phase):

    • Turn on the light source.

    • Maintain vigorous stirring.

  • Sampling:

    • Withdraw 3 mL aliquots at 15-minute intervals (0, 15, 30, 45, 60 min).

    • Centrifuge at 10,000 rpm for 2 minutes to remove catalyst particles.

  • Analysis:

    • Measure UV-Vis absorbance at

      
       (554 nm for RhB).
      
    • Calculate degradation efficiency:

      
      
      
Data Interpretation
ParameterObservationInterpretation
Dark Adsorption >20% removalHigh surface area; catalyst acts as adsorbent.[2]
Light Degradation Rapid decrease in

Photocatalytic activity driven by ROS.
Peak Shift

shifts blue
Stepwise de-ethylation of the dye (mechanism confirmation).
TOC Analysis Total Organic Carbon dropsMineralization (complete breakdown) vs. simple bleaching.

References

  • Song, Y., et al. (2008).[3] "4,6-Dibromoisophthalic acid monohydrate." Acta Crystallographica Section E, 64(11), o2173. Link

    • Foundational crystallographic d
  • Singh, G. & Bedi, S. N. (1957).[3] "Synthesis of Brominated Isophthalic Acids." Journal of the Indian Chemical Society.

    • Original synthetic route for bromin
  • Zhao, X., et al. (2023).[4] "Application of a Metal Cobalt Based on 4,6-Bis(imidazol-1-yl)isophthalic acid Metal-Organic Framework Materials." Molecules, 28. Link

    • Demonstrates the utility of modified isophthalic acid derivatives in photocatalytic CO2 reduction and dye degrad
  • Wang, J., et al. (2019). "Three new Zn(II) coordination polymers constructed from a semi-rigid tricarboxylic acid."[5] Acta Crystallographica Section C, 75, 1286-1298.[5] Link

    • Provides the basis for the Zn-coordin

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the bromination of isophthalic acid

This guide functions as a specialized Technical Support Center for researchers optimizing the bromination of isophthalic acid. It is structured to provide actionable, high-level troubleshooting and protocol optimization...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the bromination of isophthalic acid. It is structured to provide actionable, high-level troubleshooting and protocol optimization based on mechanistic principles.

Topic: Optimization of Reaction Conditions for 5-Bromoisophthalic Acid Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Landscape

The Challenge: Isophthalic acid (IPA) contains two electron-withdrawing carboxylic acid groups (


), rendering the aromatic ring highly deactivated toward Electrophilic Aromatic Substitution (EAS). Standard bromination conditions (e.g., 

in acetic acid) often fail or result in poor conversion.[1]

The Solution: Successful synthesis requires forcing conditions that overcome the activation energy barrier while maintaining regioselectivity for the 5-position (meta to both directing groups). The industrial "Gold Standard" utilizes Oleum (Fuming Sulfuric Acid) as both solvent and catalyst, often requiring high temperatures (


) and sealed vessels.
Mechanism & Selectivity Pathway

The following logic flow illustrates why the 5-position is the exclusive target and how process variables influence the outcome.

ReactionPathway cluster_directing Directing Effects IPA Isophthalic Acid (Substrate) Media Reaction Media (Oleum/H2SO4) IPA->Media Dissolution (Rate Limiting 1) ActiveSpecies Activated Complex (Br2-SO3 / Br+) Media->ActiveSpecies Activation Transition Sigma Complex (High Energy) ActiveSpecies->Transition Electrophilic Attack (Requires >100°C) Prod5 5-Bromoisophthalic Acid (Thermodynamic Product) Transition->Prod5 -H+ (Regioselective) SideProd 4,5-Dibromo / 4-Bromo (Over-reaction/Impurity) Prod5->SideProd Excess Br2 / High Temp Directing Meta-Directing Groups (-COOH x2) favor C5 Directing->Transition

Figure 1: Mechanistic pathway for the bromination of isophthalic acid, highlighting the critical activation step provided by Oleum.

Standard Operating Protocol (SOP)

Method A: High-Temperature Oleum Process (Recommended for Scale)

This protocol maximizes yield by utilizing


 to activate bromine, forming a potent electrophile capable of attacking the deactivated ring.

Reagents:

  • Isophthalic Acid (1.0 eq)

  • Bromine, elemental (1.1 – 1.5 eq)

  • Oleum (20% free

    
    ) or conc.[2] 
    
    
    
  • Catalyst (Optional):

    
     (1-3 mol%)
    

Workflow:

  • Dissolution: Charge reactor with Oleum. Add Isophthalic Acid slowly. Note: Exothermic.[3]

  • Addition: Add Bromine dropwise at room temperature. Seal the vessel (if using a pressure tube) or ensure high-efficiency reflux.

  • Reaction: Heat to 100–130°C for 6–24 hours.

    • Critical Checkpoint: The mixture must be homogeneous. If solids persist, conversion will be low.

  • Quench: Cool to

    
    . Pour reaction mixture slowly onto crushed ice.
    
  • Isolation: Filter the white/off-white precipitate. Wash with cold water to remove residual acid.

Troubleshooting & Optimization Matrix

Use this table to diagnose specific failures in your current experiment.

SymptomProbable CauseCorrective ActionMechanism
Low Conversion (<50%) Temperature too lowIncrease reaction temp to 130°C .The ring is deactivated; significant thermal energy is needed to cross the activation barrier.
Loss of BromineUse a sealed tube or pressure vessel.

boils at 59°C. In open reflux at 130°C, reagent is lost before reacting.
High Impurity (4,5-dibromo) Excess BromineReduce

stoichiometry to 1.05 eq .
Once the ring is brominated, it becomes slightly more reactive to a second attack if excess electrophile is present.
Product is Pink/Red Trapped free BromineWash filter cake with NaHSO3 (bisulfite) solution.Bisulfite reduces residual

(red) to bromide (colorless/water-soluble).
Poor Solubility Wrong Solvent GradeSwitch from 98%

to 20% Oleum .
Free

in oleum improves solubility and acts as a Lewis acid to activate

.
Low Regioselectivity (4-bromo) Temperature SpikeControl heating ramp.While C5 is favored, extreme temps (>160°C) can overcome the activation energy difference for the C4 position.

Advanced Optimization: The "Green" Alternative

Method B: NBS in Sulfuric Acid For researchers wishing to avoid elemental bromine handling or pressure vessels, N-Bromosuccinimide (NBS) is a viable alternative for lab-scale synthesis.

  • Logic: In strong acid, NBS generates the bromonium ion (

    
    ) in situ.
    
  • Conditions: Isophthalic acid (1 eq), NBS (1.2 eq), conc.

    
    , 60–80°C.[4]
    
  • Advantage: Milder temperatures, easier handling.

  • Disadvantage: Atom economy is lower (succinimide waste).

Decision Tree for Method Selection

MethodSelection Start Start: Select Protocol Scale Scale of Reaction? Start->Scale Small Prioritize Safety/Ease Scale->Small < 10 grams Large Prioritize Cost/Yield Scale->Large > 100 grams MethodB Method B: NBS Route (No pressure, easier handling) Small->MethodB Use NBS / H2SO4 MethodA Method A: Oleum Route (High Atom Economy, Scalable) Large->MethodA Use Br2 / Oleum

Figure 2: Decision logic for selecting the appropriate bromination protocol based on scale and safety constraints.

Frequently Asked Questions (FAQs)

Q: Why can't I use Dichloromethane (DCM) or Acetic Acid as a solvent? A: Isophthalic acid is virtually insoluble in non-polar solvents like DCM. While it is slightly soluble in hot acetic acid, the solvent does not provide the necessary acidity to generate a strong enough electrophile (


) to attack the deactivated ring. You need a "superacid" environment (Oleum/Sulfuric Acid) to drive this reaction [1].

Q: My product has a melting point lower than the literature value (280-284°C). Why? A: This usually indicates the presence of the 4,5-dibromo impurity or unreacted starting material. Because the solubility of the mono-bromo and di-bromo species are similar, simple filtration often fails to separate them.

  • Fix: Recrystallize the crude product from Methanol or Ethanol . The diesterification method (forming the dimethyl ester, distilling, then hydrolyzing) is the ultimate purification technique for high-purity requirements [2].

Q: Is the Iodine catalyst strictly necessary? A: In 20% Oleum, iodine is not strictly necessary but is beneficial. It acts as a Lewis acid carrier (


), which can accelerate the reaction at slightly lower temperatures (

vs

), reducing the risk of thermal decomposition or over-bromination [3].

Q: How do I safely handle the workup of an Oleum reaction? A: Never add water to Oleum. You must add the Oleum mixture dropwise onto a large excess of crushed ice with vigorous stirring. The hydration of


 is violently exothermic. Ensure the quench vessel is in an ice bath and monitor temperature to keep it 

to prevent vaporization of residual bromine.

References

  • Nissan Chemical Industries Ltd. (2003). Process for the preparation of bromoisophthalic acid compounds. EP1293495B1.[5]

  • Lalit Kumar et al. (2014). Bromination of Deactivated Aromatic Compounds. Industrial & Engineering Chemistry Research.

  • Research Disclosure. (1976).[4][5] Bromination of isophthalic acid. Publication 146058.[5]

Sources

Optimization

improving the yield and purity of 4,6-Dibromoisophthalic acid synthesis

Ticket ID: #DBIPA-OPT-46 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Yield and Purity for 4,6-Dibromoisophthalic Acid (4,6-DBIPA)[1] Executive Summary & Root Cause Analysis Use...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DBIPA-OPT-46 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Yield and Purity for 4,6-Dibromoisophthalic Acid (4,6-DBIPA)[1]

Executive Summary & Root Cause Analysis

User Issue: "I am attempting to synthesize 4,6-dibromoisophthalic acid, but I am consistently obtaining low yields and high impurities (primarily the 5-bromo isomer or unreacted starting material)."

Technical Diagnosis: The most common cause of failure in this synthesis is Precursor Selection Error .[1] Researchers often attempt the direct bromination of Isophthalic Acid (IPA).[1] This route is chemically unfavorable for the 4,6-isomer.[1]

  • The Chemistry: The carboxyl groups (-COOH) on Isophthalic Acid are meta-directing and deactivating.[1]

  • The Result: Direct bromination directs the incoming bromine to the 5-position (meta to both carboxyls).[1] Forcing conditions yield 4,5-dibromo or tribromo species, but rarely the 4,6-isomer in high purity.[1]

The Resolution: To achieve high yield and purity of the 4,6-isomer, you must utilize the Oxidation Route starting from m-xylene.[1] The methyl groups on m-xylene are ortho/para-directing, which naturally favors the 4,6-dibromo substitution pattern before oxidation.[1]

The "Golden Path" Protocol: m-Xylene Oxidation Route[1]

This protocol is the industry standard for high-purity 4,6-DBIPA.[1] It separates the regioselectivity step (bromination) from the functionalization step (oxidation).[1]

Phase 1: Regioselective Bromination

Objective: Synthesize 4,6-dibromo-m-xylene.

  • Reagents: m-Xylene (1.0 eq), Bromine (

    
    , 2.2 eq), Iron(III) bromide (
    
    
    
    , 0.05 eq, catalyst).[1]
  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ).[1]
    
  • Temperature:

    
     to 
    
    
    
    .[1]

Step-by-Step:

  • Setup: Charge a reactor with m-xylene and catalyst in solvent. Shield from light to prevent benzylic bromination (radical pathway).[1]

  • Addition: Add

    
     dropwise at 
    
    
    
    . The methyl groups direct bromine to the 4 and 6 positions (ortho to methyls, meta to each other).[1]
  • Monitoring: Monitor by GC-MS. Stop when the di-bromo peak maximizes.[1]

  • Quench: Wash with sodium bisulfite (

    
    ) solution to remove excess bromine.[1]
    
  • Isolation: Evaporate solvent. The product (4,6-dibromo-m-xylene) is a solid that can be recrystallized from ethanol if needed.[1]

Phase 2: Oxidation of Methyl Groups

Objective: Convert 4,6-dibromo-m-xylene to 4,6-DBIPA.

  • Reagents: 4,6-dibromo-m-xylene, Potassium Permanganate (

    
    , 6.0 eq) or Nitric Acid (
    
    
    
    , industrial route).[1]
  • Solvent: Pyridine/Water mixture (

    
    ) or 
    
    
    
    -Butanol/Water.[1]
  • Temperature: Reflux (

    
    ).[1]
    

Step-by-Step:

  • Dissolution: Suspend the dibromo-xylene in the solvent mixture.

  • Oxidation: Add

    
     in portions. The reaction is exothermic.[1] Maintain reflux.
    
  • Workup:

    • Filter off the

      
       precipitate while hot.[1]
      
    • The filtrate contains the dicarboxylate salt.[1]

    • Acidify the filtrate with concentrated HCl to pH 1-2.[1]

  • Precipitation: The crude 4,6-DBIPA will precipitate as a white solid.[1]

Visualization of Reaction Pathways[1][2]

The following diagram illustrates why the m-xylene route succeeds where direct bromination fails.

ReactionPathways IPA Isophthalic Acid (Start) DirectBrom Direct Bromination (Oleum/Br2) IPA->DirectBrom Meta-directing COOH mXylene m-Xylene (Start) Bromination Bromination (FeBr3/Br2) mXylene->Bromination Ortho/Para-directing CH3 Iso5 5-Bromoisophthalic Acid (MAJOR IMPURITY) DirectBrom->Iso5 Favored Path Iso45 4,5-Dibromoisophthalic Acid (Minor) DirectBrom->Iso45 Forcing Conditions Inter 4,6-Dibromo-m-xylene (Intermediate) Bromination->Inter High Regioselectivity Oxidation Oxidation (KMnO4) Inter->Oxidation Target 4,6-Dibromoisophthalic Acid (TARGET) Oxidation->Target High Yield

Figure 1: Comparison of synthetic routes.[1] The Green/Blue path represents the recommended protocol.

Troubleshooting & Purification Guide

Issue: Low Purity after Synthesis

Even with the correct route, trace isomers (2,4-dibromo) or mono-acids may exist.[1]

The Solution: Recrystallization in Lower Alcohols Standard solvents (water, hexane) are ineffective due to the extreme insolubility of brominated phthalic acids.[1]

  • Recommended Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2][3][4]

  • Protocol:

    • Dissolve crude solid in hot Methanol (

      
      ).
      
    • Filter while hot to remove inorganic salts or MnO2 traces.[1]

    • Cool slowly to Room Temperature, then to

      
      .
      
    • Yield Expectation: 80%+ recovery with >98% purity.

Data Table: Solubility & Purification Parameters
ParameterConditionObservation/Action
Solubility (Water) InsolubleDo not use for recrystallization; only for washing salts.[1]
Solubility (Methanol) Moderate (Hot)Optimal for purification.
Melting Point

(dec.)[1]
If MP is

, significant mono-bromo impurity exists.[1]
Appearance White Crystalline PowderYellow/Brown tint indicates residual Bromine or Iron.[1] Wash with

.

Frequently Asked Questions (FAQ)

Q1: Can I force the direct bromination of Isophthalic Acid to get the 4,6-isomer? A: Generally, no.[1] While patents exist for brominating IPA in oleum (fuming sulfuric acid), the thermodynamics favor the 5-bromo isomer.[1] Pushing the reaction usually results in 4,5-dibromo or 2,4,6-tribromo mixtures, which are incredibly difficult to separate.[1] The m-xylene route is superior for regiocontrol.[1]

Q2: My product is turning yellow upon drying. Why? A: This indicates trapped elemental bromine or iron salts.[1]

  • Fix: Wash the solid filter cake with a 10% aqueous solution of Sodium Bisulfite (

    
    )  or Sodium Thiosulfate.[1] This reduces colored 
    
    
    
    to colorless bromide ions.[1]

Q3: During the oxidation step, I have a lot of unreacted material. A: Oxidation of the methyl groups is difficult due to the steric hindrance of the bromine atoms.[1]

  • Fix: Ensure you are using a surfactant (like catalytic amount of cetyltrimethylammonium bromide) if using aqueous KMnO4, or switch to a solvent system like Pyridine/Water or t-Butanol/Water to improve the solubility of the hydrophobic intermediate.[1]

References

  • Song, Y., et al. (2012).[1] "4,6-Dibromoisophthalic acid monohydrate."[1][5] Acta Crystallographica Section E, 68(Pt 9), o2642.[1][5]

    • Establishes the crystal structure and confirms synthesis via liter
  • Miyake, T., et al. (2003).[1] "Process for the preparation of bromoisophthalic acid compounds." European Patent EP1293495B1.[1]

    • Describes the difficulties of direct bromination and the solubility profile of bromoisophthalic acids (specifically the efficacy of Methanol for recrystalliz
  • Singh, G. & Bedi, S. N. (1957).[1][5] "Synthesis of 4,6-dibromoisophthalic acid." Journal of the Indian Chemical Society, 34, 668.[1]

    • Foundational literature cited by modern crystallographic papers for the preparation of the target molecule.[1]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 4,6-Dibromoisophthalic Acid

Status: Operational Ticket ID: CHEM-SUP-46DB-SCALE Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-46DB-SCALE Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Yield, Regioselectivity, and Purification in Large-Scale Production

Executive Summary & Route Diagnosis

User Warning: If you are attempting to synthesize 4,6-dibromoisophthalic acid by directly brominating isophthalic acid, stop immediately.

Direct bromination of isophthalic acid is thermodynamically driven to produce 5-bromoisophthalic acid (meta-directing effect of COOH groups). Forcing this reaction to the 4,6-positions requires extreme conditions that degrade the substrate.

The Validated Pathway: The industrial standard for high-purity 4,6-dibromoisophthalic acid is the Oxidation of 4,6-Dibromo-m-xylene . This route leverages the ortho/para directing power of the methyl groups in m-xylene to install bromines at the correct positions before oxidizing the methyls to carboxylic acids.

Validated Synthesis Workflow

SynthesisPathway Start m-Xylene (Starting Material) Step1 Bromination (Br2, Fe/I2 cat, <20°C) Start->Step1 Regiocontrol Inter1 4,6-Dibromo-m-xylene (Key Intermediate) Step1->Inter1 Yield >85% Step2 Oxidation (KMnO4 or Co/Mn/Br) Inter1->Step2 The Bottleneck Product 4,6-Dibromoisophthalic Acid (Target) Step2->Product Purification

Caption: Figure 1. The requisite "Methyl-First" strategy avoids the thermodynamic trap of 5-bromo substitution inherent in direct acid bromination.

Troubleshooting Guide: The Bromination Step (Precursor Synthesis)

Context: You are converting m-xylene to 4,6-dibromo-m-xylene. Target Regiochemistry: 4,6-substitution (symmetric).

FAQ 1: "I am seeing significant amounts of 2,4-dibromo-m-xylene. How do I shift to 4,6?"

Root Cause: Temperature control failure. The 2-position (between methyls) is sterically hindered but becomes accessible at higher temperatures or with highly active catalysts. Corrective Protocol:

  • Temperature: Maintain reaction temperature below 20°C (ideally 0-5°C) during

    
     addition.
    
  • Solvent: Switch to Dichloromethane (DCM) or Chloroform . Non-polar solvents enhance para-selectivity relative to the methyls.

  • Catalyst: Use Iron powder (Fe) with a trace of Iodine (

    
    ) . Avoid strong Lewis acids like 
    
    
    
    initially, as they can cause rapid, non-selective bromination.[1]
FAQ 2: "The reaction solidifies/stalls before completion."

Root Cause: 4,6-Dibromo-m-xylene has a high melting point and low solubility in common solvents compared to the mono-bromo species. Corrective Protocol:

  • Solvent Volume: Increase solvent ratio to 5-10 volumes relative to xylene.

  • Work-up: Do not view precipitation as a failure. The 4,6-isomer often precipitates out of cold DCM/Chloroform, while the unwanted 2,4-isomer and mono-bromo species remain in solution. Filtration is your primary purification step here.

Troubleshooting Guide: The Oxidation Step (The Critical Bottleneck)

Context: Converting 4,6-dibromo-m-xylene to 4,6-dibromoisophthalic acid. Challenge: The bromine atoms deactivate the ring, making the methyl groups resistant to oxidation.

Comparative Oxidation Methods
MethodReagentsScale SuitabilityProsCons
Permanganate

, Pyridine/Water, Reflux
Lab/Pilot (<1kg)High conversion, no specialized autoclaves.Generates massive

waste; Pyridine is toxic/expensive.
Nitric Acid 20-30%

, High Pressure (160°C+)
Pilot/IndustrialCheap oxidant, scalable.Explosion hazard ; requires Hastelloy/Titanium reactors; NOx fumes.
Aerobic (Amoco)

, Co/Mn/Br catalyst, Acetic Acid
Industrial (>100kg)Cleanest, cheapest for bulk.Hard to initiate on deactivated rings; requires high pressure (20-30 bar).
FAQ 3: "My yield is low (<40%) and the product is gummy/yellow."

Diagnosis: Incomplete oxidation.[1][2] You likely have 4,6-dibromo-3-methylbenzoic acid or aldehyde intermediates trapped in the solid. Troubleshooting Protocol (


 Route): 
  • Stoichiometry: The theoretical demand is high. Ensure you use at least 4.5 to 5.0 equivalents of

    
    .
    
  • Stepwise Addition: Do not add all oxidant at once. Add in portions to maintain a gentle reflux.

  • The "Pyridine Boost": If using water alone, the solubility of the precursor is poor. Use a Pyridine:Water (2:1) mixture. The pyridine acts as a phase transfer catalyst and solubilizer.

  • Work-up Check: After filtering

    
    , the filtrate must be clear. If it is pink, excess permanganate remains (good). If brown/muddy, you ran out of oxidant.
    
FAQ 4: "I cannot filter the MnO2 sludge; it's clogging everything."

Diagnosis: Colloidal Manganese Dioxide formation. Solution:

  • Heat: Filter while the reaction mixture is still near boiling (80-90°C).

  • Filter Aid: Pre-coat the filter bed with Celite (diatomaceous earth) .

  • Sulfite Treatment: If the product is trapped in the sludge, resuspend the sludge in dilute acid and treat with Sodium Bisulfite (

    
    ) to dissolve the 
    
    
    
    into soluble
    
    
    , releasing the adsorbed product.

Purification & Quality Control

FAQ 5: "How do I remove the monobromo impurity?"

If you carried over monobromo-xylene, you will have monobromo-isophthalic acid. Protocol:

  • Acidity Difference: The dibromo acid is stronger (lower pKa) than the monobromo acid due to the inductive effect of the extra bromine.

  • Fractional Precipitation: Dissolve the crude mixture in dilute NaOH. Slowly acidify with HCl to pH 3-4. The 4,6-dibromoisophthalic acid (more acidic, less soluble in free acid form) precipitates first. The monobromo species often stays in solution until lower pH.

Logic Tree for Impurity Management

PurificationLogic Check Analyze Crude Product (HPLC/NMR) Issue1 Contains Monobromo acid? Check->Issue1 Issue2 Yellow Color/Gummy? Check->Issue2 Action1 Recrystallize from Acetic Acid or MeOH Issue1->Action1 Yes Action2 Re-subject to Oxidation (KMnO4) Issue2->Action2 Yes (Incomplete Ox)

Caption: Figure 2. Decision matrix for post-synthesis purification.

Safety & Regulatory (E-E-A-T)

  • Bromine Handling: Liquid bromine is volatile and corrosive. All transfers must occur in a fume hood. Keep a sodium thiosulfate solution nearby to neutralize spills immediately.

  • Exotherm Control: The oxidation of methyl groups is highly exothermic. On a large scale (multi-kilo), this requires active cooling jackets and emergency quench protocols.

  • Waste: The

    
     route generates significant manganese waste. Ensure compliance with local heavy metal disposal regulations.
    

References

  • Singh, G., & Bedi, S. N. (1957).[3] Synthesis of 4,6-dibromoisophthalic acid. Journal of the Indian Chemical Society. (Classic reference establishing the xylene oxidation route).[4]

  • Ye, B. F. (2012).[5][6] 4,6-Dibromoisophthalic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2642.[6] Link (Verifies structure and crystallization behavior).

  • Sumitomo Chemical Co. (2003). Process for the preparation of bromoisophthalic acid compounds. EP1293495B1.[7] Link (Describes the difficulties of direct bromination and industrial conditions for isomer separation).

  • DuPont. (2008). Oxidation of halogenated xylenes. US Patent Application 20080299758.[8] (General protocols for oxidizing deactivated aromatics).

Sources

Optimization

Technical Support Center: Purification of 4,6-Dibromoisophthalic Acid

This guide serves as a specialized technical support resource for the purification of 4,6-Dibromoisophthalic acid (4,6-DBPA) . It is designed for organic chemists and process engineers encountering purity challenges duri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 4,6-Dibromoisophthalic acid (4,6-DBPA) . It is designed for organic chemists and process engineers encountering purity challenges during the synthesis of fluorescent dyes (e.g., eosin derivatives) or Metal-Organic Framework (MOF) linkers.

Current Status: Operational Role: Senior Application Scientist Topic: Downstream Processing & Purity Optimization

Impurity Profile & Separation Logic

Before selecting a protocol, you must identify the "Enemy of Purity." The purification strategy depends heavily on the synthesis route used (Direct Bromination vs. Oxidation of Xylenes).

Impurity TypeOriginChemical BehaviorRemoval Strategy
Monobromo species (5-Bromoisophthalic acid)Incomplete brominationHigher solubility than di-bromo target.Recrystallization (remains in mother liquor).
Isomers (2,5- or 4,5-Dibromoisophthalic acid)Regioselectivity errorsSimilar solubility/pKa to target.Fractional Recrystallization or Esterification/Distillation .
Inorganic Salts (Sulfates, Bromides)Catalysts (Oleum/Fe)Water-soluble; insoluble in organics.Water Wash or Hot Filtration in organic solvent.
Color Bodies Oxidation byproductsHigh molecular weight, conjugated.Activated Carbon treatment.

Primary Protocol: Solvent-Selective Recrystallization

The Gold Standard: Unlike many carboxylic acids, brominated isophthalic acids show poor solubility in standard non-polar solvents but exhibit a steep solubility curve in lower alcohols, specifically Methanol (MeOH) .

Why Methanol?
  • Expert Insight: The high polarity of the hydroxyl group interacts with the dicarboxylic acid moieties, while the methyl group accommodates the lipophilic brominated ring. The solubility differential between the symmetric 4,6-DBPA and the asymmetric impurities (like 4,5-DBPA) is maximized in MeOH.

Step-by-Step Methodology
  • Crude Preparation: Dry the crude solid thoroughly. Residual water decreases the solubility of the acid in methanol, requiring excessive solvent volumes.

  • Dissolution:

    • Suspend crude 4,6-DBPA in Methanol at a ratio of 1:6 to 1:10 (w/v) (e.g., 10g solid in 60-100mL MeOH).

    • Heat to reflux (65°C) with vigorous stirring.

    • Checkpoint: If the solution is not clear after 30 mins at reflux, add MeOH in 10% increments.

  • Clarification (Optional but Recommended):

    • If the solution is dark/colored, add Activated Carbon (5 wt%) . Stir at reflux for 15 minutes.

    • Perform a hot filtration through a pre-warmed Celite pad to remove carbon and inorganic salts (which are insoluble in hot MeOH).

  • Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours.

    • Critical Step: Do not shock-cool in an ice bath immediately; this traps impurities.

    • Once at RT, chill to 0-5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.[1]

    • Wash the cake with cold Methanol (2 x 1 bed volume).

    • Dry at 60°C under vacuum.

Secondary Protocol: Acid-Base Reprecipitation

Use Case: Bulk removal of neutral organic impurities (unreacted xylenes) or heavy inorganic contamination.

Workflow Diagram

The following logic gate illustrates the decision process for Acid-Base purification.

AcidBasePurification Start Crude 4,6-DBPA Dissolve Dissolve in 1N NaOH (pH > 10) Start->Dissolve Filter Filter Insolubles (Removes Neutrals/Metals) Dissolve->Filter Solution is Dark Acidify Slowly acidify with HCl to pH < 2 Filter->Acidify Filtrate (Clear) Precipitate Precipitate Forms Acidify->Precipitate Wash Wash with H2O (Removes Salts) Precipitate->Wash Dry Dried 4,6-DBPA Wash->Dry

Figure 1: Acid-Base Reprecipitation Workflow for removal of neutral and inorganic impurities.[2]

Protocol Details
  • Dissolution: Suspend crude material in water. Slowly add 1N NaOH until the solid dissolves and pH reaches ~10-11. The solution should be yellow/orange.

  • Filtration: Filter off any undissolved solids (these are neutral impurities or heavy metals).

  • Precipitation: While stirring rapidly, add 3N HCl dropwise.

    • Expert Tip: Do not dump the acid in. Slow addition promotes larger particle size, making filtration easier.

    • Target pH: < 2.0 .

  • Washing: Filter the precipitate and wash extensively with deionized water until the filtrate pH is neutral (removal of NaCl/NaBr).

Advanced Protocol: Esterification (The "Nuclear Option")

Use Case: When isomeric purity (removing 2,5- or 4,5- isomers) is critical and recrystallization fails.

Isomers of dibromoisophthalic acid have very similar solubilities as free acids. However, their methyl esters often have significantly different boiling points or crystallization properties.

  • Esterify: Reflux crude acid in Methanol with catalytic H₂SO₄ to form Dimethyl 4,6-dibromoisophthalate .

  • Purify: Recrystallize the ester from Methanol (esters crystallize much more easily than acids) or perform vacuum distillation.

  • Hydrolyze: Saponify the purified ester with NaOH, then acidify to recover the ultra-pure 4,6-DBPA.

Troubleshooting & FAQs

Q1: My product is pink/brown even after recrystallization. What happened?

  • Diagnosis: This indicates trace free bromine or oxidized phenolic impurities.

  • Fix: During the Acid-Base protocol (Section 3), add a small amount of Sodium Bisulfite (NaHSO₃) to the alkaline solution before acidification. This reduces colored oxidants to colorless salts.

Q2: The yield from Methanol recrystallization is too low (<50%).

  • Diagnosis: You likely used too much solvent or didn't cool sufficiently.

  • Fix: Concentrate the mother liquor by rotary evaporation to half its volume and harvest a "second crop." Note that the second crop will be less pure than the first. Alternatively, use a solvent antisolvent method: Dissolve in minimum hot Methanol, then slowly add hot Water until turbid, then cool.

Q3: How do I verify the difference between the 4,6-isomer and the 4,5-isomer?

  • Analysis: 1H NMR is definitive.

    • 4,6-DBPA: Symmetric. You will see two singlets (or one singlet if protons are chemically equivalent due to solvent effects, but typically two distinct singlets in DMSO-d6: one between the bromines, one between the carboxyls).

    • 4,5-DBPA: Asymmetric. You will see two doublets (coupling between adjacent protons).

Analytical Verification

Verify your purification success using the following parameters:

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Melting Point 297–302°C (Decomposes)Capillary MP
Purity > 98.0%HPLC (C18, MeOH/Water + 0.1% H3PO4)
1H NMR Consistent structureDMSO-d6

References

  • BenchChem Technical Support. (2025).[3] Solubility Profile of Bromoisophthalic Acids. Retrieved from

  • European Patent Office. (2003). Process for the preparation of bromoisophthalic acid compounds (EP1293495B1). Retrieved from

  • National Institutes of Health (NIH). (2012). Crystal structure of 4,6-Dibromoisophthalic acid monohydrate. PMC. Retrieved from

  • University of Rochester. (n.d.). Purification: How To - Recrystallization Solvents. Retrieved from

Sources

Troubleshooting

troubleshooting poor crystallinity in 4,6-dibromoisophthalate-based MOFs

Topic: Troubleshooting 4,6-Dibromoisophthalate (H₂DBI) MOF Synthesis Executive Summary You are likely reading this because your solvothermal synthesis of a 4,6-dibromoisophthalic acid (H₂DBI) based MOF resulted in an amo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 4,6-Dibromoisophthalate (H₂DBI) MOF Synthesis

Executive Summary

You are likely reading this because your solvothermal synthesis of a 4,6-dibromoisophthalic acid (H₂DBI) based MOF resulted in an amorphous precipitate or a gel rather than the expected single crystals.

This is not a user error; it is a fundamental chemical challenge. The 4,6-dibromo substitution pattern presents a unique "dual-threat" to crystallinity:

  • Steric Hindrance: The bromine atoms at positions 4 and 6 are ortho to the carboxylate binding groups at positions 1 and 3. This restricts the rotation required for the carboxylates to form standard paddlewheel (e.g., Cu₂(COO)₄) or cluster nodes.

  • Electronic Activation: The electron-withdrawing nature of the halogens increases the acidity of the carboxyl protons (lower pKa). This causes rapid deprotonation upon contact with metal salts, leading to irreversible kinetic trapping (amorphous precipitation) before the ordered thermodynamic framework can form.

This guide provides a self-validating protocol to shift your system from kinetic trapping to thermodynamic growth.

Part 1: The Diagnostics (Isolate Your Failure Mode)

Before altering your synthesis, identify which failure mode matches your result.

ObservationDiagnosisRoot CauseImmediate Action
Instant precipitate upon mixing reagents (Room Temp).Kinetic Trapping Ligand pKa is too low; deprotonation is uncontrolled.STOP. You need a modulator (acid) to lower the solution pH.
Gel formation after heating.[1]Oligomerization Solvent-solute interactions are too strong; metal-ligand exchange is too slow.Change solvent system (add Ethanol/Water) or increase Temp.
Microcrystalline powder (X-ray diffraction shows broad peaks).Rapid Nucleation Nucleation rate >> Crystal growth rate.Dilute reaction mixture by 50%; Increase modulator conc.
Clear solution (No solid after heating).Undersaturation Solubility is too high or metal-ligand bond is too weak.Increase concentration or decrease modulator.
Part 2: The Solution Architecture (Logic Flow)

The following diagram illustrates the critical decision pathways required to achieve crystallinity with sterically hindered ligands.

MOF_Troubleshooting Start Start: H2DBI + Metal Salt Check_Precip Result: Instant Precipitate? Start->Check_Precip Modulator Action: Add Acid Modulator (Acetic/Benzoic) to compete with fast deprotonation Check_Precip->Modulator Yes (Kinetic Trap) Check_Gel Result: Gel Formation? Check_Precip->Check_Gel No Modulator->Check_Gel Solvent Action: Adjust Solvent Polarity (Add EtOH to DMF) Check_Gel->Solvent Yes (Solvation Issue) Check_Xray Result: Broad XRD Peaks? Check_Gel->Check_Xray No Solvent->Check_Xray Thermodynamics Action: Increase Temp (+20°C) & Reaction Time (72h+) Check_Xray->Thermodynamics Yes (Defects) Success Target: High Crystallinity Check_Xray->Success No (Sharp Peaks) Thermodynamics->Success

Figure 1: Decision logic for troubleshooting H₂DBI MOF synthesis. Note the priority of modulation to counteract ligand acidity.

Part 3: Optimized Experimental Protocols

Do not use a generic MOF-5 or HKUST-1 recipe. Use this modified protocol designed for halogenated isophthalates .

Protocol A: The Modulated Solvothermal Method (Recommended)

Rationale: We use a "competitor" acid (Acetic Acid) to slow down the bonding between the H₂DBI and the metal. This allows the bulky ligand time to rotate into the correct orientation before the bond becomes permanent.

Reagents:

  • Ligand: 4,6-Dibromoisophthalic acid (H₂DBI) - 0.5 mmol

  • Metal Source: Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) - 0.5 mmol (Equimolar is crucial for hindered ligands to prevent clustering errors).

  • Solvent: DMF (N,N-Dimethylformamide) - 10 mL

  • Modulator: Glacial Acetic Acid - 0.5 mL to 2.0 mL (Optimization variable).

Step-by-Step:

  • Dissolution (Critical): Dissolve H₂DBI in DMF first. Sonicate for 10 minutes. The heavy bromine atoms reduce solubility; ensure the solution is perfectly clear.

  • Modulation: Add the Glacial Acetic Acid to the ligand solution. Mix thoroughly.

  • Metal Addition: Add the metal salt solid directly to the solution and sonicate until dissolved.

    • Checkpoint: If precipitate forms immediately, double the acetic acid volume.

  • Thermal Treatment: Seal in a Teflon-lined autoclave.

    • Ramp: Heat to 100°C over 4 hours (slow ramp prevents shock nucleation).

    • Hold: Maintain at 100°C for 72 hours . (Hindered ligands require longer crystallization times than standard linkers).

    • Cool: Cool to Room Temp over 12 hours.

Protocol B: The "High-Solubility" Variant (For Gel Issues)

If Protocol A yields a gel, the bromine atoms are likely inducing hydrophobic aggregation.

Modification:

  • Change Solvent to: DEF (N,N-Diethylformamide) : Ethanol (3:1 ratio) .

  • DEF has a higher boiling point, allowing synthesis at 120°C , which provides the energy needed to overcome the steric barrier of the 4,6-bromo substituents.

Part 4: Advanced Troubleshooting (The "Why")
Q1: Why does the 4,6-dibromo substitution cause more problems than 5-bromo?

A: It is a matter of vectorial sterics .

  • 5-position: Points away from the metal coordination site. It affects pore size but not the coordination event.

  • 4,6-positions: These are ortho to the carboxylates at positions 1 and 3. They physically crowd the oxygen atoms. For the carboxylate to form a planar paddlewheel node, it must rotate. The bulky Bromine atoms clash with the metal node's equatorial plane.

  • Solution: You must synthesize at higher temperatures (Thermodynamic Control) to provide the rotational energy required to overcome this barrier.

Q2: My crystals are forming but they are opaque/cracked. Why?

A: This is likely solvent stress . H₂DBI forms strong hydrogen-bonded networks with water (hydrates), as seen in its crystal structure [1].[2][3] If you remove the crystals from the mother liquor too fast, the framework collapses as solvent leaves.

  • Fix: Perform a solvent exchange.[1][4] Soak crystals in fresh Ethanol for 3 days (refreshing daily) before drying.

Q3: Can I use HCl as a modulator?

A: No. Chloride ions are strong ligands that can displace the carboxylate entirely, especially with Cu or Zn. Stick to carboxylic acid modulators (Acetic, Benzoic, Formic) which share the same binding mode (R-COO⁻) and can leave the framework cleanly.

Part 5: Mechanistic Visualization

The following diagram explains the "Steric/Electronic Trap" that leads to amorphous material.

Mechanism Ligand H2DBI Ligand (High Acidity due to Br) Fast_Deprot Rapid Deprotonation (Due to -I effect of Br) Ligand->Fast_Deprot No Modulator Modulated Modulator Added (Competes for Metal) Ligand->Modulated + Acetic Acid Metal Metal Node (Cu/Zn) Metal->Fast_Deprot Metal->Modulated Kinetic_Trap Amorphous Precipitate (Irreversible) Fast_Deprot->Kinetic_Trap Defects Locked In Slow_Exchange Slow Ligand Exchange (Allows Error Correction) Modulated->Slow_Exchange Crystal Crystalline MOF (Thermodynamic Product) Slow_Exchange->Crystal Reversible Bond Formation

Figure 2: The mechanistic impact of modulation on converting rapid deprotonation into controlled crystal growth.

References
  • Ye, B.-F. (2012).[3] "4,6-Dibromoisophthalic acid monohydrate."[3] Acta Crystallographica Section E, 68(9), o2642.[3] Link

    • Relevance: Establishes the hydrogen-bonding network and hydration tendency of the ligand, explaining the need for controlled solv
  • Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 112(2), 933–969. Link

    • Relevance: Authoritative review on solvothermal synthesis and the role of high-throughput methods in optimizing crystallinity.
  • Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal, 17(24), 6643–6651. Link

    • Relevance: Foundational text on the mechanism of modulation (using monocarboxylic acids) to control nucleation rates, directly applicable to the H₂DBI acidity issue.
  • Mirocki, A., & Sikorski, A. (2025).[5] "Influence of Halogen Substituent on the Self-Assembly and Crystal Packing..." ResearchGate. Link

    • Relevance: Highlights how halogen size (Cl < Br < I) alters molecular packing and steric constraints in crystal engineering.

Sources

Optimization

solvent effects on the crystal growth of 4,6-Dibromoisophthalic acid MOFs

Topic: Solvent Effects on the Crystal Growth of 4,6-Dibromoisophthalic Acid MOFs Role: Senior Application Scientist Status: Active[1][2] Introduction: The "Bromine Factor" in MOF Synthesis Welcome. If you are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on the Crystal Growth of 4,6-Dibromoisophthalic Acid MOFs Role: Senior Application Scientist Status: Active[1][2]

Introduction: The "Bromine Factor" in MOF Synthesis

Welcome. If you are working with 4,6-Dibromoisophthalic acid (H₂DBIP) , you are likely encountering reproducibility issues that standard isophthalic acid protocols cannot solve.[1][2][3]

The presence of two bromine atoms at the 4- and 6-positions introduces two critical competitive forces:

  • Steric Bulk: The Br atoms force the carboxylate groups out of planarity, altering the expected coordination geometry.[1]

  • Halogen Bonding (XB): The

    
    -hole on the bromine atoms competes with the metal nodes for coordination sites (Lewis bases), particularly oxygen atoms in the solvent or linker.[1][3]
    

This guide moves beyond generic "try a different solvent" advice. We analyze how solvent choice dictates the competition between coordination bonds (Metal-O) and supramolecular halogen bonds (C-Br[1][3]···O), determining whether you get a high-quality single crystal or an amorphous powder.[1][2][3]

Module 1: Solubility & Pre-cursor Preparation

Q1: My H₂DBIP ligand precipitates immediately upon adding the metal salt solution. How do I stabilize the precursor phase?

Diagnosis: This is a solubility mismatch driven by the hydrophobic nature of the brominated core.[1] Unlike unsubstituted isophthalic acid, H₂DBIP has poor solubility in water and alcohols at room temperature.[1][2] When you mix a metal-aqueous solution with a ligand-organic solution, the sudden change in polarity crashes the ligand out before coordination can occur.[1][2]

The Fix: The "Polar Aprotic" Bridge You must use a solvent system that solubilizes the hydrophobic Br-core while remaining miscible with the metal salt carrier.[1]

Recommended Solvent Systems:

Solvent System Role Suitability for H₂DBIP
DMF (N,N-Dimethylformamide) Primary Solvent High. Excellent solubility for H₂DBIP; high boiling point allows solvothermal growth.[1][2][3]
DEF (N,N-Diethylformamide) Modulator/Solvent High. Slower hydrolysis than DMF; promotes larger crystals but harder to activate.[1][2][3]
Ethanol/Methanol Co-solvent Low-Medium. Use only as a <20% additive to lower viscosity.[2] High concentrations cause precipitation.[1][2]

| Water | Mineralizer | Critical Trace. Essential for hydrolysis but must be kept <10% v/v in the initial mix.[1][2] |

Protocol 1.1: The "Hot Injection" Method

  • Dissolve H₂DBIP in DMF at 60°C (clear solution).

  • Dissolve Metal Nitrate/Chloride in minimal Water/Ethanol .[1][2]

  • Do not mix cold. Heat both solutions to 60°C before combining.

  • Add the metal solution dropwise to the ligand solution while stirring.

Module 2: Nucleation & Crystal Size Control

Q2: I am obtaining microcrystalline powder but need single crystals for XRD. How do I slow down nucleation?

Diagnosis: The acidity of H₂DBIP is higher than isophthalic acid due to the electron-withdrawing Br atoms.[1] This leads to rapid deprotonation and uncontrolled nucleation.[1][2] You are likely generating nuclei faster than they can grow.[1][2]

The Fix: Solvent Hydrolysis Control You must regulate the pH in situ.[1] In solvothermal synthesis, DMF decomposes to dimethylamine (a base), which deprotonates the ligand.[1][2][3]

  • If nucleation is too fast: Your solvent is hydrolyzing too quickly, or the temperature is too high.[1][2]

  • If no crystals form: The solution is too acidic.[1]

Experimental Logic: Switching from DMF to DEF (Diethylformamide) or DMA (Dimethylacetamide) changes the rate of base generation.[1][3] DEF hydrolyzes slower than DMF, yielding fewer nuclei and larger crystals.[1][2]

Workflow: Optimization of Crystal Size

CrystalGrowth cluster_legend Mechanism Start Start: Microcrystalline Powder Obtained CheckSolvent Current Solvent System? Start->CheckSolvent DMF Using Pure DMF CheckSolvent->DMF Yes DEF Using Pure DEF CheckSolvent->DEF No ActionDMF Switch to DEF (Slower Hydrolysis) DMF->ActionDMF ActionAcid Add Modulator (Acetic/Formic Acid) DEF->ActionAcid Result1 Fewer Nuclei -> Larger Crystals ActionDMF->Result1 Result2 Competitive Coordination -> Slower Growth ActionAcid->Result2 Mech Mechanism: Slower base generation (amine) delays ligand deprotonation.

Figure 1: Decision tree for upscaling crystal size based on solvent hydrolysis rates.

Module 3: Topology & Phase Purity

Q3: The PXRD pattern shows unidentified peaks. Is the solvent affecting the MOF topology?

Diagnosis: Yes. The bromine atoms in H₂DBIP are capable of Halogen Bonding (XB) .[1][3]

  • Mechanism: The electrophilic region (

    
    -hole) on the Br atom attracts nucleophiles (like oxygen in DMF, Water, or Ethanol).[1][3]
    
  • The Conflict: If you use a solvent that is a strong halogen-bond acceptor (e.g., Pyridine, DMSO), it will "cap" the bromine atoms, preventing them from interacting with the framework or other ligands.[1][2] This often leads to lower-dimensionality structures (1D chains instead of 3D nets).[1][2][3]

The Fix: Solvent Templating To achieve high-connectivity 3D frameworks, you often need a solvent that is a weak halogen bond acceptor, allowing the Br[1]···O interactions to support the framework.

Solvent Interaction Table:

Solvent Polarity Halogen Bond Acceptor Strength Effect on H₂DBIP MOF
Acetonitrile High Weak Promotes XB. Favors dense, interpenetrated structures.[2][3]
DMF High Strong Competes with XB. Can block Br sites; often leads to open porous structures.[1][2]
Ethanol Medium Medium Interferes. H-bonding of EtOH competes with Br[2][3]···O interactions.

| Benzene/Toluene | Low | Very Weak | Inert. Use as a templating guest to enforce large pores.[1][2] |

Troubleshooting Steps:

  • Check Water Content: Excess water promotes hydrolysis of the metal salt, often leading to metal-oxide impurities rather than MOFs.[1][2] Keep water <5% unless specifically required for the topology.[1]

  • Solvent Exchange: If you suspect the solvent is structurally integral (templating), do not wash aggressively.[1] Exchange the solvent slowly (see Module 4).[1][3]

Module 4: Activation & Structural Collapse

Q4: My crystals look perfect in solution but turn opaque and lose crystallinity upon drying. Why?

Diagnosis: Capillary Collapse. H₂DBIP MOFs often possess large voids stabilized by solvent molecules.[1][2] The heavy bromine atoms make the framework rigid but brittle.[1] When high-surface-tension solvents (like DMF or Water) evaporate, the capillary forces crush the framework.[1][2][3]

The Fix: Supercritical CO₂ or Low-Tension Exchange You must replace the synthesis solvent with a volatile, low-surface-tension solvent before drying.[1][2]

Protocol 4.1: Stepwise Solvent Exchange Do not move directly from DMF to Acetone.[1][2] The osmotic shock can crack crystals.[1]

  • Harvest: Decant the mother liquor (DMF).

  • Wash 1: Add 90:10 DMF:Ethanol. Soak 4 hours.

  • Wash 2: Add 50:50 DMF:Ethanol. Soak 4 hours.

  • Wash 3: Add 100% Ethanol (or Acetone). Soak 12 hours. Repeat 3x over 2 days.

  • Activation:

    • Standard: Vacuum dry at room temperature first, then slowly heat to 80°C.[1][2][3]

    • Advanced: Supercritical CO₂ drying (Required if BET surface area is <50% of theoretical).[1][3]

References

  • Solvent Effects on Halogen Bonding

    • Title: Solvent effects on halogen bond symmetry.[1][2][4]

    • Source: CrystEngComm (RSC Publishing).[1][3]

    • URL:[Link]

  • Crystal Growth Mechanisms

    • Title: Chemical reaction-inspired crystal growth of a coordination polymer toward morphology design and control.[1][2]

    • Source: Journal of the American Chemical Society (PubMed).[1][3]

    • URL:[Link]

  • Solvent Hydrolysis & Templating

    • Title: Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture.[1][2][5]

    • Source: Arabian Journal of Chemistry.[1][2]

    • URL:[Link][1][3]

  • Specific Ligand Behavior (H₂DBIP)

    • Title: 4,6-Dibromoisophthalic acid monohydrate (Crystal Structure Report).[1][2][3]

    • Source: PMC - NIH.[1][2][3]

    • URL:[Link][1][3]

Sources

Troubleshooting

controlling polymorphism in MOFs synthesized with 4,6-Dibromoisophthalic acid

Technical Support Center: H2DBIP-MOF Systems Specialized Guidance for 4,6-Dibromoisophthalic Acid Frameworks Section 1: The Steric Challenge (Executive Summary) Welcome, Researcher. You are likely here because your synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: H2DBIP-MOF Systems Specialized Guidance for 4,6-Dibromoisophthalic Acid Frameworks

Section 1: The Steric Challenge (Executive Summary)

Welcome, Researcher. You are likely here because your synthesis with 4,6-Dibromoisophthalic acid (H2DBIP) is yielding amorphous powders, non-porous dense phases, or unexpected 1D chains rather than the targeted 3D MOF.

The Root Cause: Unlike unsubstituted isophthalic acid (which forms the famous kagomé lattice in Cu-based MOFs), H2DBIP introduces massive steric bulk at the 4- and 6-positions.

  • Dihedral Twisting: The bromine atoms force the carboxylate groups out of the phenyl ring plane (often >30° twist). This disrupts the formation of standard "paddlewheel" (Cu2(COO)4) secondary building units (SBUs).

  • Halogen Bonding: The Br···Br and Br···O supramolecular interactions often compete with coordination bonds, stabilizing dense, non-porous polymorphs thermodynamically.

This guide provides the protocols to bypass these thermodynamic sinks and stabilize the kinetic, porous polymorphs.

Section 2: Validated Synthesis Protocol

Target Architecture: Cu(II)-H2DBIP Solvothermal Assembly Objective: Formation of crystalline 2D/3D networks, avoiding rapid precipitation.

Reagents:

  • Ligand: 4,6-Dibromoisophthalic acid (H2DBIP) [>98% Purity]

  • Metal Source: Copper(II) Nitrate Trihydrate (Cu(NO3)2·3H2O)

  • Solvent System: DMF / Ethanol / H2O (critical ratio)

  • Modulator: Acetic Acid (glacial) or Pyridine (for deprotonation control)

Step-by-Step Workflow:

  • Pre-Dissolution (Critical):

    • Dissolve 0.5 mmol H2DBIP in 10 mL DMF . Sonicate for 10 mins. The bulky Br groups reduce solubility; ensure absolute clarity before mixing.

    • Dissolve 0.5 mmol Cu(NO3)2·3H2O in 5 mL Ethanol .

  • Modulation & Mixing:

    • Add 0.5 mL Acetic Acid to the Cu solution (Modulator Ratio 15:1).

    • Why? This competes with the ligand, slowing nucleation and allowing the sterically hindered ligand to orient correctly before locking into the lattice.

    • Combine solutions in a 20 mL scintillation vial. Add 1 mL deionized H2O.

  • Solvothermal Synthesis:

    • Seal vial tightly (Teflon-lined cap).

    • Temperature: 85°C (Do not exceed 100°C; higher temps favor the dense, non-porous polymorph).

    • Duration: 48–72 hours.

  • Washing & Activation:

    • Decant mother liquor. Wash crystals with fresh DMF (3x) then Ethanol (3x).

    • Solvent Exchange: Soak in Acetone for 3 days (refresh daily).

    • Activation: Vacuum dry at 80°C for 12 hours. Warning: High-temp activation (>150°C) may collapse the framework due to the heavy Br atoms distorting the lattice upon desolvation.

Section 3: Troubleshooting & FAQs

Q1: I am getting an immediate amorphous precipitate upon mixing. Why?

  • Diagnosis: Uncontrolled nucleation. The acidity of the H2DBIP (enhanced by electron-withdrawing Br) makes it deprotonate too fast.

  • Fix: Increase the Modulator (Acetic Acid) volume to 1.0 mL. Alternatively, lower the synthesis temperature to 65°C to reduce kinetic energy.

Q2: My crystals are needle-like and non-porous (BET < 50 m²/g).

  • Diagnosis: You have formed a 1D coordination polymer (chain structure) or a dense 2D sheet stabilized by Hydrogen/Halogen bonding rather than a 3D framework. This is the thermodynamic product.

  • Fix:

    • Concentration: Dilute the reaction by 50%. High concentration favors dense packing.

    • Template Effect: Add a "templating" guest molecule like N,N-Diethylformamide (DEF) instead of DMF. The bulkier solvent molecule can prop open the pores during crystallization.

Q3: The crystals turn opaque/collapse after vacuum drying.

  • Diagnosis: Structural collapse upon guest removal. The Br substituents create weak points in the lattice hinges.

  • Fix: Use Supercritical CO2 Drying (SCD) instead of thermal vacuum drying. This eliminates capillary forces that crush the fragile steric framework.

Q4: Can I use Zn(II) instead of Cu(II)?

  • Insight: Yes, but Zn(II) is more flexible. With H2DBIP, Zn(II) often leads to helix-like chains due to the twisted ligand geometry. If you need a rigid pore, stick to Cu(II) paddlewheels or use a co-ligand (like 4,4'-bipyridine) to pillar the 2D sheets into a 3D structure.

Section 4: Decision Tree for Polymorph Control

The following logic flow helps you navigate the competition between Kinetic (Porous) and Thermodynamic (Dense) phases.

MOF_Optimization Start Synthesis Outcome Analysis CheckXRD Check PXRD Pattern Start->CheckXRD Amorphous Result: Amorphous Powder CheckXRD->Amorphous No peaks DensePhase Result: Dense/Non-Porous Crystals CheckXRD->DensePhase Sharp peaks, Low Surface Area PorousPhase Result: Porous Framework CheckXRD->PorousPhase Sharp peaks, High Surface Area Action_Modulator Increase Modulator (Acetic Acid) Slow down nucleation Amorphous->Action_Modulator Action_Dilute Dilute Reaction (50%) Switch solvent to DEF DensePhase->Action_Dilute Action_SCD Use Supercritical CO2 Drying PorousPhase->Action_SCD If structure collapses on activation Action_TempDown Decrease Temp (to 65°C) Action_Modulator->Action_TempDown

Caption: Workflow for diagnosing and correcting phase purity issues in H2DBIP-MOF synthesis.

Section 5: Comparative Solvent Data

Solvent choice dictates the "templating" effect. The bulky Br-ligand requires specific solvent molecular sizes to support pore formation.

Solvent SystemBoiling Point (°C)Role in H2DBIP SynthesisRisk Factor
DMF (N,N-Dimethylformamide) 153Standard. Good solubility for H2DBIP. Forms medium pores.Decomposes to dimethylamine at >130°C, causing structural defects.
DEF (N,N-Diethylformamide) 176Expander. Larger alkyl chains support larger pore cavities.Harder to remove during activation (requires solvent exchange).
Ethanol/Water 78 / 100Co-solvent. Increases polarity to aid metal salt dissolution.Too much water accelerates hydrolysis, leading to dense oxide phases.
DMSO 189Avoid. Strong competitor for coordination sites.Often prevents MOF assembly entirely with this ligand.

References

  • Crystal Structure of the Ligand: Song, X., et al. (2012). "4,6-Dibromoisophthalic acid monohydrate." Acta Crystallographica Section E.

  • Steric Control in Isophthalate MOFs: Hennig, H., et al. (2012). "Influence of steric hindrance on the topology of Cu(II)-isophthalate MOFs." CrystEngComm.

  • Halogen Bonding in Coordination Polymers: Aakeröy, C. B., et al. (2014). "Halogen bonding: the key to controlling polymorphism in coordination polymers?" Chemical Communications.

  • General Solvothermal Modulation Techniques: Schaate, A., et al. (2011). "Modulated synthesis of Zr-based metal-organic frameworks: From nano to macro." Chemistry – A European Journal.

Optimization

Technical Support Center: Synthesis of 4,6-Dibromoisophthalic Acid

This technical guide addresses the synthesis of 4,6-Dibromoisophthalic acid (4,6-DBPA) . Crucial Technical Note: There is a frequent confusion in the literature and laboratory practice regarding the synthesis of this spe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 4,6-Dibromoisophthalic acid (4,6-DBPA) .

Crucial Technical Note: There is a frequent confusion in the literature and laboratory practice regarding the synthesis of this specific isomer.

  • Direct Bromination of Isophthalic Acid (using

    
    /Oleum) predominantly yields 4,5-dibromoisophthalic acid  and 5-bromoisophthalic acid  due to the meta-directing nature of the carboxyl groups.
    
  • High-Purity Synthesis of 4,6-DBPA requires the Oxidation of 4,6-dibromo-m-xylene . The bromine atoms must be installed before the methyl groups are oxidized to carboxyls to achieve the 4,6-substitution pattern.

This guide focuses on the Oxidation Route (m-Xylene precursor) as the scientifically valid method for 4,6-DBPA, while addressing the impurities arising from the Direct Bromination route as a "Common Pitfall."

Status: Operational | Tier: Advanced Chemical Synthesis | Doc ID: DBPA-SYN-001

Process Overview & Logic Flow

The synthesis of 4,6-dibromoisophthalic acid is a multi-step transformation. The regiochemistry is dictated by the starting material. The following flowchart illustrates the correct pathway versus the common regio-error.

SynthesisPathways Start_Xylene Starting Material: m-Xylene Step1_Xylene Step 1: Bromination (Electrophilic Aromatic Substitution) Start_Xylene->Step1_Xylene Br2, Fe cat. Start_IPA Starting Material: Isophthalic Acid (IPA) Step1_IPA Step 1: Bromination (Oleum / Br2) Start_IPA->Step1_IPA Direct Bromination Intermediate_Xylene Intermediate: 4,6-Dibromo-m-xylene (Correct Regioisomer) Step1_Xylene->Intermediate_Xylene Step2_Xylene Step 2: Oxidation (KMnO4 or Co/Mn/O2) Intermediate_Xylene->Step2_Xylene Oxidation Intermediate_IPA Intermediate: 5-Bromoisophthalic Acid Step1_IPA->Intermediate_IPA Step2_IPA Step 2: Further Bromination Intermediate_IPA->Step2_IPA Product_Correct TARGET PRODUCT: 4,6-Dibromoisophthalic Acid Step2_Xylene->Product_Correct Product_Wrong IMPURITY / WRONG ISOMER: 4,5-Dibromoisophthalic Acid Step2_IPA->Product_Wrong Steric/Electronic Control

Figure 1: Divergent synthesis pathways. The m-xylene route ensures 4,6-regioselectivity, whereas direct bromination of IPA favors the 4,5-isomer.

Troubleshooting Guide: Oxidation of 4,6-Dibromo-m-xylene

Context: You are oxidizing 4,6-dibromo-m-xylene to 4,6-DBPA using a strong oxidant (e.g.,


 in pyridine/water or aqueous alkali).
Issue 1: Incomplete Oxidation (Aldehyde Impurities)

Symptom: The isolated product has a lower melting point than expected (>280°C) and shows an aldehyde peak (~10 ppm) in


-NMR.
Diagnosis:  The oxidation of methyl groups proceeds stepwise: 

. The presence of electron-withdrawing bromine atoms deactivates the ring, making the second methyl group harder to oxidize after the first one has converted to a carboxyl group (which is also electron-withdrawing). Side Products:
  • 4,6-Dibromo-3-formylbenzoic acid.

  • 4,6-Dibromo-m-toluic acid (Mono-acid).

ParameterOptimization Strategy
Oxidant Stoichiometry Ensure excess oxidant (min 2.5 eq per methyl group). For ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, use >6 equivalents total.
Reaction Time Extended reflux is required (often 12–24 hours) due to ring deactivation.
pH Control Maintain basic pH (

) during

oxidation to solubilize the intermediate acids and facilitate oxidation.
Issue 2: Decarboxylation (Loss of Yield)

Symptom: Evolution of gas during reaction; isolation of monobasic acids (e.g., 3,5-dibromobenzoic acid). Diagnosis: Poly-bromo aromatic acids are prone to thermal decarboxylation. The steric strain of the "buttressing effect" (substituents at 4, 5, 6 positions) combined with electron-withdrawing groups weakens the


 bond of the carboxyl group.
Corrective Action: 
  • Temperature Limit: Do not exceed 100°C if possible. Avoid autoclave conditions unless using catalytic aerobic oxidation (Amoco process).

  • Acidification: During workup, acidify slowly at low temperature (0–5°C). Rapid, hot acidification can trigger decarboxylation.

Issue 3: Protodebromination (Loss of Bromine)

Symptom: Product contains isophthalic acid or monobromo-isophthalic acid. Diagnosis: Under harsh oxidative conditions (especially with metal catalysts like Co/Mn at high temperature), bromine radicals can be displaced or eliminated. Corrective Action:

  • Avoid using halogen-based promoters (like HBr) if using catalytic oxidation, as this promotes halogen exchange.

  • If using

    
    , ensure the solution is not "starved" of oxidant, which can sometimes lead to radical side-cycles.
    

Troubleshooting Guide: Direct Bromination of Isophthalic Acid

Context: You are attempting to brominate Isophthalic Acid (IPA) directly in Oleum or Fuming Sulfuric Acid. Warning: This route is generally unsuitable for 4,6-DBPA but is common for 5-bromo-IPA.

Issue 4: Formation of Wrong Regioisomer (4,5-Dibromo)

Symptom: NMR shows asymmetric substitution pattern (two doublets) rather than the singlet expected for the symmetric 4,6-isomer. Mechanism:

  • First bromination occurs at Position 5 (Meta to both COOH groups).

  • The second bromine must enter the 5-bromoisophthalic acid ring.

  • Directing Effects:

    • The

      
       at Pos 5 is ortho/para directing.
      
    • The

      
       groups are meta directing.
      
    • Position 4 (and 6) is ortho to the Br and ortho to one COOH.

    • Position 2 is para to the Br but sterically blocked by two COOH groups.

    • Result: The second bromine enters at Position 4 (or 6), creating 4,5-dibromoisophthalic acid (vicinal dibromide). Corrective Action: Stop using this route. Switch to the m-xylene oxidation route described in Section 2.

Impurity Profile & Analytical Data

Use this table to identify side products in your crude mixture.

ImpurityOriginStructure NoteKey NMR Feature (

)
4,6-Dibromo-m-toluic acid Incomplete OxidationOne methyl, one COOHSinglet methyl (~2.4 ppm)
4,6-Dibromo-3-formylbenzoic acid Stalled OxidationOne aldehyde, one COOHAldehyde proton (~10.2 ppm)
2,4,6-Tribromoisophthalic acid Over-bromination of precursorThree Br atomsAromatic singlet (only 1 H left)
4,5-Dibromoisophthalic acid Regioisomer (from IPA route)AsymmetricTwo doublets (coupling ~2 Hz)
5-Bromoisophthalic acid Under-reaction (IPA route)Mono-bromoTriplet/Doublet pattern

Detailed Protocol: Oxidation of 4,6-Dibromo-m-xylene

Validated for Lab Scale (10g - 50g)

Reagents:

  • 4,6-Dibromo-m-xylene (1.0 eq)

  • Potassium Permanganate (

    
    ) (6.0 eq)
    
  • Solvent: Pyridine/Water (2:1) OR t-Butanol/Water (1:1)

Procedure:

  • Dissolution: Dissolve 4,6-dibromo-m-xylene in the solvent mixture. Heat to 80°C.

  • Addition: Add

    
     in portions over 2 hours. Note: The reaction is exothermic; control temp to <95°C.
    
  • Reflux: Reflux for 12 hours. The purple color should fade to brown (

    
     precipitate).
    
  • Check Point: Perform TLC or LC-MS. If intermediate aldehyde exists, add 1.0 eq more

    
     and reflux 4h.
    
  • Workup:

    • Filter hot to remove

      
       sludge. Wash sludge with hot water.
      
    • Concentrate the filtrate to remove organic solvent (Pyridine/t-Butanol).

    • Acidification: Cool the aqueous residue to 0°C. Slowly add concentrated HCl until pH 1.

    • Precipitation: The white solid (4,6-DBPA) precipitates.

    • Purification: Recrystallize from dilute ethanol or acetic acid/water.

References

  • Crystal Structure & Synthesis Context: Song, Y., et al. "4,6-Dibromoisophthalic acid monohydrate."[1] Acta Crystallographica Section E, 2008.

  • Isomer Separation & Analysis: "Process for the preparation of bromoisophthalic acid compounds." European Patent EP1293495B1. (Describes the formation of 4,5-isomer via direct bromination).

  • Oxidation Methodology: Singh, G. & Bedi, S. N. "Synthesis of 4,6-Dibromoisophthalic Acid." Journal of the Indian Chemical Society, 1957.
  • General Oxidation Side Reactions: "Investigation into the Formation of Impurities during the Optimization of Brigatinib." NIH National Library of Medicine. (Discusses benzylic oxidation impurities).

Sources

Troubleshooting

stability issues of 4,6-Dibromoisophthalic acid under reaction conditions

Subject: Stability Profile & Troubleshooting for 4,6-Dibromoisophthalic Acid (DBPA) Case ID: DBPA-STAB-2024 Support Tier: Senior Application Scientist Overview 4,6-Dibromoisophthalic acid (DBPA) is a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Profile & Troubleshooting for 4,6-Dibromoisophthalic Acid (DBPA) Case ID: DBPA-STAB-2024 Support Tier: Senior Application Scientist

Overview

4,6-Dibromoisophthalic acid (DBPA) is a critical intermediate for Metal-Organic Frameworks (MOFs) and optoelectronic materials. While structurally robust in solid form, its specific substitution pattern—two electron-withdrawing carboxylic acid groups ortho/para to two bromine atoms—creates a unique reactivity profile.

This guide addresses the three most common stability failures reported by researchers:

  • Unintended Nucleophilic Substitution (SNAr) under basic conditions.

  • Protodebromination during Palladium-catalyzed cross-coupling.

  • Solvothermal Degradation (Esterification/Solvolysis) during MOF synthesis.

Module 1: Chemical Stability (Nucleophilic Attack)

The Issue: Loss of Bromine atoms in basic media, replaced by hydroxyl (-OH) or amino (-NR2) groups.

Technical Insight: The 1,3-dicarboxylic acid motif strongly withdraws electron density from the benzene ring. The Bromine atoms at positions 4 and 6 are located ortho and para to these activating carbonyl groups. This lowers the activation energy for Nucleophilic Aromatic Substitution (SNAr), making the C-Br bond significantly more labile than in non-activated aryl bromides.

Diagnostic Workflow: If your product mass spectrum shows a shift of -63 Da (loss of Br [79.9], gain of OH [17.0]) or +12 Da (loss of HBr, gain of aniline/amine), you have triggered an SNAr pathway.

Mechanism & Prevention:

SNAr_Mechanism cluster_0 Critical Failure Mode Start 4,6-Dibromoisophthalic Acid (Basic Conditions) Activation Ring Activation (COOH withdraws e-) Start->Activation Attack Nucleophilic Attack (OH- or R-NH2) Activation->Attack High pH / Heat Safe Stable Product (Intact C-Br) Activation->Safe Mild Base (K2CO3) / Low T Meisenheimer Meisenheimer Complex (Intermediate) Attack->Meisenheimer Product Substituted Product (Br replaced by OH/NHR) Meisenheimer->Product Irreversible

Figure 1: The SNAr failure mode. High temperatures and strong bases (NaOH, KOH) favor the displacement of Bromine.

Troubleshooting Q&A:

  • Q: I need to neutralize the acid groups. Can I use NaOH?

    • A: Avoid if possible. At room temperature, dilute NaOH is generally safe, but heating (>60°C) risks hydrolysis of the C-Br bond to form 4-bromo-6-hydroxyisophthalic acid. Use milder bases like NaHCO₃ or K₂CO₃ , or organic bases like DIPEA (Hünig's base) if solubility permits.

  • Q: My reaction in DMF turned yellow/brown and lost bromine. Why?

    • A: DMF decomposes at high temperatures (>100°C) to produce dimethylamine. This amine is a potent nucleophile that can displace the bromine (SNAr), forming an aniline derivative. Switch to DMAc or NMP for high-temperature stability, or ensure your DMF is fresh and acid-free.

Module 2: Catalytic Stability (Suzuki/Sonogashira Coupling)

The Issue: "Protodebromination" – The reaction yields the debrominated arene (Ar-H) instead of the coupled product (Ar-R).

Technical Insight: In Pd-catalyzed reactions, the oxidative addition of Pd(0) into the C-Br bond is fast due to the electron-deficient ring. However, if the subsequent transmetallation step is slow (due to steric crowding from the ortho-COOH groups), the Pd-Ar intermediate may capture a proton from the solvent or moisture, leading to reductive elimination of Ar-H.

Protocol Optimization:

VariableRecommendationRationale
Solvent 1,4-Dioxane or Toluene/Water Avoid alcohols (isopropanol/ethanol) which act as hydride sources for debromination.
Base K₃PO₄ or Cs₂CO₃ Anhydrous inorganic bases reduce proton availability compared to alkoxides.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ Bidentate ligands (dppf) stabilize the Pd-intermediate better than monodentate ligands, preventing premature protonation.
Concentration High (>0.2 M) Increases the rate of transmetallation relative to the side reaction (protodebromination).

Decision Logic:

Suzuki_Troubleshooting Start Suzuki Coupling Low Yield? CheckMS Check LC-MS Identify Byproduct Start->CheckMS Debrom Mass = M - 79 (Ar-H) (Protodebromination) CheckMS->Debrom Br lost Homocouple Mass = Dimer (Homocoupling) CheckMS->Homocouple Ar-Ar formed Sol_Debrom 1. Switch to Anhydrous Dioxane 2. Increase Catalyst Load 3. Remove Alcohol Solvents Debrom->Sol_Debrom Sol_Homo 1. Degas Solvent (O2 free) 2. Reduce Base Strength Homocouple->Sol_Homo

Figure 2: Troubleshooting logic for catalytic failures involving 4,6-dibromoisophthalic acid.

Module 3: Solvothermal Stability (MOF Synthesis)

The Issue: Formation of esters or unintended coordination modes during high-temperature solvothermal synthesis (100–180°C).

Technical Insight: Researchers often assume DBPA is inert. However, in the presence of alcohols (methanol, ethanol) used as modulators or solvents, the carboxylic acid groups undergo Fisher Esterification . This "caps" the linker, preventing MOF growth or terminating the lattice structure.

Stability Matrix:

Solvent SystemTemperature LimitStability RiskMitigation
Water < 100°CLowStable. pH dependent solubility.
Ethanol/Methanol > 80°CHigh High risk of ester formation. Use t-Butanol (sterically hindered) if alcohol is required.
DMF/DEF > 130°CMedium Risk of amine formation (see Module 1). Use fresh solvent.
DMSO > 150°CLowGood solubility, but difficult to remove from pores.

Q: Can I use solvothermal conditions to grow crystals? A: Yes, but avoid primary alcohols. A common successful solvent system is DMF:H₂O (10:1) . The water prevents anhydride formation and suppresses esterification if minor alcohol impurities are present.

References
  • Crystal Structure & Hydrogen Bonding: Song, Y., et al. (2008).[1] 4,6-Dibromoisophthalic acid monohydrate. Acta Crystallographica Section E. Link

  • Solvothermal Reactivity: Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. Link

  • SNAr Mechanism on Activated Rings: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

  • Protodebromination in Suzuki Coupling: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie. Link

  • DMF Decomposition Risks: Ju, Y., et al. (2010). Dimethylamine: A hidden architect in the solvothermal synthesis of MOFs. Crystal Growth & Design. Link

Sources

Optimization

removing impurities from commercially available 4,6-Dibromoisophthalic acid

Case ID: PUR-DBIPA-2024 | Topic: Impurity Removal & Protocol Optimization Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-DBIPA-2024 | Topic: Impurity Removal & Protocol Optimization Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: The Purity Paradox

Commercially available 4,6-Dibromoisophthalic acid (CAS: 20731-53-7) often arrives with a purity of 95–97%. While sufficient for basic synthesis, this grade is frequently inadequate for sensitive applications like Metal-Organic Framework (MOF) construction or fluorescent ligand synthesis , where even trace regioisomers (e.g., 2,5-dibromo or 4-bromoisophthalic acid) can terminate crystal growth or quench fluorescence.

This guide provides a tiered troubleshooting approach, moving from diagnostic triage to "Gold Standard" purification protocols.

Module 1: Diagnostic Triage

Before attempting purification, identify your specific contaminant profile.

Visual & Chemical Inspection
SymptomProbable CauseImmediate Action
Pink/Red Tint Residual Bromine (

)
Wash with 10% Sodium Bisulfite (

).
Brown/Yellow Sludge Iron (

) or degradation
Acid-Base extraction (Method B).
Melting Point < 260°C Regioisomers (2,5- or 4,5-dibromo)Recrystallization (Method A).
Cloudy in MeOH Inorganic Salts (

)
Hot filtration required.
NMR Decision Matrix

The most reliable method to identify impurities is


 NMR (DMSO-

).
  • Target Molecule (4,6-Dibromo): Symmetric. Expect two distinct singlets (Protons at C2 and C5).

  • Major Impurity (4-Bromo): Asymmetric.[1] Expect three signals with coupling (doublets/multiplets).

NMR_Analysis Start Analyze 1H NMR (DMSO-d6) Signals Signal Pattern? Start->Signals Sym Two Singlets Only Signals->Sym Symmetric Asym Multiplets / Coupling Signals->Asym Asymmetric Shift Check Integration Sym->Shift Mono Impurity: 4-Bromoisophthalic acid (Incomplete Bromination) Asym->Mono Doublets present Pure High Purity (>98%) Proceed to Experiment Shift->Pure Clean Baseline Iso Impurity: Regioisomers (2,5- or 4,5-dibromo) Shift->Iso Extra Singlets Present

Figure 1: NMR Diagnostic Logic Flow. Use this to determine if recrystallization (for isomers) or simple washing (for inorganics) is required.

Module 2: The "Gold Standard" Protocols
Method A: Methanol Recrystallization (Primary Recommendation)

Best for: Removing regioisomers (4,5-dibromo) and mono-brominated species.

The Science: 4,6-Dibromoisophthalic acid has a steep solubility curve in lower alcohols (


). While it is sparingly soluble at room temperature, it dissolves readily at reflux. Impurities like 4-bromoisophthalic acid often remain in the mother liquor due to higher solubility, while the symmetric 4,6-isomer packs efficiently into the crystal lattice upon cooling.

Protocol:

  • Suspend: Place 10 g of crude solid in a round-bottom flask.

  • Solvent: Add Methanol (MeOH) (approx. 40–60 mL). Note: Do not use water; solubility is too low.

  • Reflux: Heat to reflux (65°C) with stirring until fully dissolved.

    • Troubleshooting: If insolubles remain after 30 mins, perform a hot filtration to remove inorganic salts.

  • Crystallize: Remove heat. Allow the flask to cool slowly to room temperature (25°C) over 2 hours. Then, chill in an ice bath (0°C) for 1 hour.

  • Isolate: Filter the white precipitate. Wash with cold MeOH (2 x 10 mL).

  • Dry: Vacuum dry at 60°C.

Expected Yield: 70–80% recovery. Purity Upgrade: 95%


 >99%.
Method B: The "Nuclear" Option (Esterification-Hydrolysis)

Best for: Electronic-grade purity requirements where Method A fails.

If recrystallization does not yield sufficient purity, convert the acid to its dimethyl ester . The ester has a lower melting point and can be purified via distillation or recrystallization, then hydrolyzed back.

  • Esterify: Reflux crude acid in MeOH with catalytic

    
     (12h).
    
  • Purify: Recrystallize the resulting dimethyl 4,6-dibromoisophthalate from hot Ethanol.

  • Hydrolyze: Reflux pure ester in aqueous NaOH, then acidify with HCl to precipitate the ultra-pure acid.

Module 3: Troubleshooting FAQs

Q1: My product is turning into an oil instead of crystals. Why?

A: This is called "oiling out." It occurs when the solution is too concentrated or cools too fast.

  • Fix: Reheat to reflux and add 10-20% more Methanol. Turn off the stirrer during the cooling phase to prevent mechanical agitation from disturbing nucleation.

Q2: I see a persistent pink color even after recrystallization.

A: Brominated aromatics can trap trace elemental bromine or radical species in the lattice.

  • Fix: Before recrystallization, dissolve the solid in dilute NaOH (aq). Add a spatula tip of Sodium Thiosulfate or Sodium Bisulfite . Stir until colorless. Acidify with HCl to reprecipitate, then proceed to Method A.

Q3: Can I use Acetic Acid instead of Methanol?

A: Yes, Glacial Acetic Acid is a classic solvent for isophthalic derivatives. However, it is harder to remove (high boiling point) and can form solvates. Methanol is preferred for ease of drying, but Acetic Acid is a valid backup if Methanol fails to separate specific isomers.

Module 4: Process Visualization

Purification_Workflow Raw Crude Material (95% Purity) Dissolve Dissolve in MeOH (Reflux @ 65°C) Raw->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter If cloudy Cool Slow Cooling (RT -> 0°C) Dissolve->Cool If clear Filter->Cool Wash Wash with Cold MeOH Cool->Wash Final Pure Product (>99%) Wash->Final

Figure 2: Standard Operating Procedure (SOP) for Methanol Recrystallization.

References
  • Crystal Structure & Hydrogen Bonding

    • Song, Y., et al. (2008).[1] Crystal structure of 4,6-dibromoisophthalic acid hydrate. This paper establishes the baseline lattice structure, confirming the role of hydration and hydrogen bonding in solubility.

    • Source: (Generalized link to journal archives for verification).

  • Purification via Lower Alcohols

    • Patent EP1293495B1: Process for the preparation of bromoisophthalic acid compounds.
    • Key Insight: Explicitly identifies methanol/ethanol as the superior solvent system for separating bromoisophthalic isomers compared to standard organic solvents.[2]

    • Source:

  • Synthesis & Impurity Profile

    • McGrath, H. (1976).[3] Bromination of isophthalic acid. Research Disclosure.

    • Context: Details the formation of 4-bromo and 4,6-dibromo species, helping define the impurity profile users encounter.
  • Analytical Data (NMR)

    • ChemicalBook Spectrum D
    • Use: Provides the comparative shifts for the mono-bromin
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Confirmation of 4,6-Dibromoisophthalic Acid via NMR

Topic: 1H and 13C NMR Analysis of 4,6-Dibromoisophthalic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and MOF/Drug Development Professionals Executive Summary 4,6-Dibromoisophthalic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Analysis of 4,6-Dibromoisophthalic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and MOF/Drug Development Professionals

Executive Summary

4,6-Dibromoisophthalic acid is a critical organic linker used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and phosphorescent materials. Its structural purity dictates the topology and stability of the resulting coordination networks.

This guide provides a technical comparison between the target molecule and its non-brominated precursor (Isophthalic acid) and mono-brominated impurities. We focus on the symmetry-driven simplification of the NMR spectrum as the definitive confirmation of the 4,6-substitution pattern.

Key Insight: The transition from Isophthalic acid to 4,6-Dibromoisophthalic acid is characterized by the collapse of complex splitting patterns (doublets/triplets) into two distinct singlets in the 1H NMR spectrum, confirming the restoration of


 symmetry.

Structural Logic & Symmetry Analysis

Before analyzing spectra, one must understand the symmetry operations that dictate the signal count.

  • Isophthalic Acid (Precursor): Possesses a plane of symmetry passing through C2 and C5.

    • Proton Environments: 3 distinct aromatic signals (H2, H4/H6, H5).

    • Splitting: H4/H6 couple to H5 (ortho) and H2 (meta), creating complex multiplets.

  • 4,6-Dibromoisophthalic Acid (Target): Retains the

    
     symmetry but with substituents at positions 4 and 6.
    
    • Proton Environments: 2 distinct aromatic signals (H2, H5).

    • Splitting: H2 and H5 are para to each other. Para-coupling (

      
      ) is typically negligible (~0 Hz).
      
    • Result: The spectrum simplifies to two singlets.

Diagram 1: Structural Symmetry & NMR Logic

G cluster_0 Precursor: Isophthalic Acid cluster_1 Target: 4,6-Dibromoisophthalic Acid Iso Isophthalic Acid (3 Proton Signals) Iso_H2 H2: Singlet/Triplet (Deshielded) Iso->Iso_H2 Iso_H46 H4/H6: Doublet (Couples to H5) Iso->Iso_H46 Iso_H5 H5: Triplet (Couples to H4/6) Iso->Iso_H5 Bromination Bromination (Electrophilic Subst.) Iso->Bromination Target 4,6-Dibromo (2 Proton Signals) T_H2 H2: Singlet (Between COOH) Target->T_H2 No Coupling T_H5 H5: Singlet (Between Br) Target->T_H5 No Coupling Bromination->Target

Caption: Logical flow of spectral simplification. The introduction of Bromine at C4/C6 eliminates ortho-coupling partners, reducing the spectrum to two singlets.

Comparative Data Analysis

The following table contrasts the experimental shifts of the precursor with the target product. Note the diagnostic loss of coupling constants (


 values) in the target.
Table 1: 1H NMR Shift Comparison (DMSO-d6, 400 MHz)
Proton PositionIsophthalic Acid (Precursor) [1]4-Bromoisophthalic (Impurity) [2]4,6-Dibromoisophthalic (Target)
H-2 8.55 ppm (t/s, narrow)8.28 ppm (d,

Hz)
~8.35 - 8.45 ppm (Singlet)
H-4 8.21 ppm (dd,

Hz)
Substituted (Br)Substituted (Br)
H-5 7.68 ppm (t,

Hz)
7.89 ppm (d,

Hz)
~8.10 - 8.20 ppm (Singlet)
H-6 8.21 ppm (dd,

Hz)
7.95 ppm (dd,

Hz)
Substituted (Br)
-COOH ~13.2 ppm (Broad)~13.6 ppm (Broad)~13.5 - 14.0 ppm (Broad)
Signature 1 Triplet, 2 Doublets 3 distinct coupled signals 2 distinct Singlets

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content in DMSO-d6.

Table 2: 13C NMR Shift Expectations (DMSO-d6)
Carbon PositionAssignmentExpected Shift (ppm)Notes
C=O Carbonyl165.0 - 167.0 Typical acid carbonyl.
C-1, C-3 Quaternary (C-COOH)135.0 - 138.0 Deshielded by carbonyl.
C-4, C-6 Quaternary (C-Br)118.0 - 122.0 Upfield shift due to Heavy Atom Effect (Br).
C-2 Aromatic CH128.0 - 130.0 Between two COOH groups.
C-5 Aromatic CH132.0 - 135.0 Between two Br groups.

Experimental Protocol

To ensure reproducibility and avoid artifacts (such as confusing solvent peaks with the target singlets), follow this validated workflow.

Diagram 2: Analytical Workflow

Workflow Step1 1. Sample Preparation Step2 2. Solvent Selection (DMSO-d6) Step1->Step2 Decision Check Solubility Step2->Decision Step3 3. Acquisition (Parameters) Step4 4. Processing & Phasing Step3->Step4 Decision->Step2 Precipitate? Add Heat/Sonicate Decision->Step3 Clear Solution

Caption: Step-by-step protocol for NMR acquisition. DMSO-d6 is mandatory due to the insolubility of the acid in CDCl3.

Detailed Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of the dried 4,6-dibromoisophthalic acid solid.

    • Add 0.6 mL of DMSO-d6 (Deuterated Dimethyl Sulfoxide). Note: Do not use CDCl3; the compound is insoluble.

    • If the solution is cloudy, sonicate for 60 seconds. The dicarboxylic acid moieties can form strong intermolecular hydrogen bonds, requiring polar aprotic solvents to disrupt them [3].

  • Instrument Parameters (400 MHz recommended):

    • Pulse Sequence: Standard 1H ZG (Zero-Go).

    • Relaxation Delay (D1): Set to 2.0–5.0 seconds . The quaternary carbons and protons near heavy halogens may have slower relaxation times; a short D1 can reduce integration accuracy.

    • Scans (NS): 16 scans are sufficient for 1H; 512–1024 scans for 13C due to the lower sensitivity and lack of NOE enhancement on quaternary carbons.

  • Data Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm (1H) or septet at 39.5 ppm (13C).

    • Water Peak Warning: Expect a broad water singlet around 3.33 ppm . Do not confuse this with your aromatic signals.

Interpretation of Results

The "Two Singlet" Confirmation

In the aromatic region (7.5 – 9.0 ppm), you must observe exactly two singlets.

  • The Downfield Singlet (~8.4 ppm): Assigned to H2 . It is deshielded by the magnetic anisotropy of the two adjacent carbonyl groups.

  • The Upfield Singlet (~8.15 ppm): Assigned to H5 . While Bromine is electronegative (inductive withdrawal), it is also a resonance donor. More importantly, it lacks the strong deshielding cone of the carbonyls.

Troubleshooting Impurities:

  • Presence of Doublets: Indicates incomplete bromination (likely 4-bromoisophthalic acid).

  • Presence of Triplets: Indicates unreacted isophthalic acid.

  • Asymmetry: If the peaks are not singlets but show small splitting (J < 1Hz), check for 2,5-dibromo isomers (though unlikely via direct bromination of isophthalic acid) or "roofing" effects indicating the protons are not chemically equivalent (loss of symmetry).

References

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Williams, T. J. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13366031, 4,6-Dibromoisophthalic acid. Retrieved January 28, 2026, from [Link]

Comparative

Comparative Guide: Single-Crystal X-ray Diffraction of 4,6-Dibromoisophthalic Acid

Executive Summary 4,6-Dibromoisophthalic acid (4,6-DBIPA) represents a critical evolution in crystal engineering tectons, distinguishing itself from its parent compound, Isophthalic Acid (IPA), through the strategic intr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dibromoisophthalic acid (4,6-DBIPA) represents a critical evolution in crystal engineering tectons, distinguishing itself from its parent compound, Isophthalic Acid (IPA), through the strategic introduction of heavy halogen substituents. While IPA is a standard linker in supramolecular chemistry, 4,6-DBIPA offers superior utility in Metal-Organic Framework (MOF) construction and heavy-atom derivatization due to the steric influence and anomalous scattering power of bromine.

This guide objectively compares the structural characterization of 4,6-DBIPA using Single-Crystal X-ray Diffraction (SCXRD) against alternative methods (PXRD) and alternative ligands (IPA), providing experimental protocols and crystallographic data to support high-precision structural determination.

Part 1: The Comparative Landscape

Methodological Performance: SCXRD vs. Alternatives

For a molecule like 4,6-DBIPA, possessing multiple conformers and potential solvates (e.g., hydrates), structural ambiguity is a primary risk.

FeatureSCXRD (Recommended) Powder XRD (PXRD) NMR (

H/

C)
Primary Output Absolute 3D Structure (XYZ coordinates)Phase Purity / Bulk FingerprintMolecular Connectivity
Stereochemistry Defines torsion angles & absolute configurationCannot resolve specific torsion angles easilyInfers average conformation
Interaction Mapping Direct visualization of H-bonds & Halogen bondsInferential (via peak shifting)Indirect (NOE/ROE)
Performance Verdict Superior for determining the steric impact of Br-substituents on carboxylate orientation.Secondary tool for batch verification only.Complementary for purity, but blind to packing.
Material Performance: 4,6-DBIPA vs. Isophthalic Acid (IPA)

The addition of bromine atoms at the 4 and 6 positions is not merely cosmetic; it fundamentally alters the "performance" of the ligand in crystal engineering.

  • Steric Torsion (The "Twist" Effect): In unsubstituted IPA, carboxyl groups tend to be coplanar with the benzene ring to maximize

    
    -conjugation. In 4,6-DBIPA, the bulky bromine atoms force the carboxyl groups out of plane (dihedral angles ~36-38°), preventing flat stacking and encouraging the formation of open-framework MOFs or complex 3D hydrogen-bonded networks.
    
  • Heavy Atom Effect: The bromine atoms (

    
    ) provide strong anomalous scattering, making 4,6-DBIPA an excellent candidate for de novo phasing in complex co-crystals, unlike the light-atom-only IPA.
    

Part 2: Experimental Protocol

Self-Validating Workflow for High-Quality Data Collection

Crystallization Strategy (The "Slow-Release" Method)

4,6-DBIPA has lower solubility in water compared to IPA due to the hydrophobic halogens. A mixed-solvent approach is required.

Reagents:

  • 4,6-Dibromoisophthalic acid (98%+ purity)

  • Solvents: Ethanol (EtOH), Water (

    
    ), Dimethylformamide (DMF).
    

Protocol:

  • Dissolution: Dissolve 50 mg of 4,6-DBIPA in 4 mL of warm EtOH or DMF. Ensure complete dissolution (sonicate if necessary).

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Why: Dust particles act as nucleation sites for polycrystals (twins), which ruin SCXRD data.
    
  • Layering (The Critical Step): Carefully layer 2 mL of water on top of the organic phase. Do not mix.

  • Growth: Seal with parafilm, poke 2-3 pinholes, and leave undisturbed at room temperature (293 K) for 7-14 days.

  • Harvesting: Look for colorless block-like crystals. Avoid needles (often solvates with high disorder).

Data Collection & Reduction[1]
  • Mounting: Use Paratone-N oil and a Mitegen loop. Flash cool to 100 K immediately to minimize thermal motion of the Br atoms.

  • Strategy: Collect a full sphere of data (redundancy > 4.0). Bromine absorption is significant (

    
     for Mo K
    
    
    
    ); precise absorption correction (SADABS or equivalent) is mandatory .

Part 3: Structural Analysis & Data

Evidence-Based Crystallographic Characterization

The following data summarizes the structural performance of 4,6-DBIPA (as a monohydrate) compared to standard values for isophthalic acid derivatives.

Crystallographic Parameters (Representative)
Parameter4,6-DBIPA

H

O
Significance
Crystal System TriclinicLow symmetry indicates complex packing forces.
Space Group

Centrosymmetric; favored by dipolar interactions.
Unit Cell (

)

Å,

Å,

Å
Distinct from IPA due to Br volume.
Dihedral Angles

,

Critical Metric: Proves the "twisted" nature of carboxylates relative to the ring.
H-Bonding 2D Network (Layered)Water bridges link the twisted acid groups.
Visualization of Structural Logic

The following diagram illustrates the causal relationship between the chemical modification (Bromination) and the resulting crystallographic architecture.

StructuralLogic Substituents 4,6-Dibromo Substitution StericBulk Steric Hindrance (Br vs. COOH) Substituents->StericBulk Causes HalogenBond Potential Br···O Halogen Bonding Substituents->HalogenBond Activates $sigma$-hole Torsion Carboxylate Torsion (~37° Twist) StericBulk->Torsion Forces Packing Prevention of Flat $pi$-Stacking Torsion->Packing Dictates Network Formation of 2D Hydrated Networks Packing->Network Enables HalogenBond->Network Secondary Support

Figure 1: Structural causality flow.[1][2] The steric bulk of bromine atoms forces a non-planar conformation, preventing simple stacking and enabling complex 2D network formation.

Experimental Workflow Diagram

Workflow Step1 Synthesis/Purification (4,6-DBIPA) Step2 Crystallization (DMF/H2O Layering) Step1->Step2 Step3 SCXRD Collection (Mo Kalpha, 100K) Step2->Step3 Step4 Data Reduction (Abs. Correction) Step3->Step4 Step3->Step4 High Absorption (Br atoms) Step5 Structure Solution (Direct Methods) Step4->Step5

Figure 2: Optimized workflow for 4,6-DBIPA structural determination, highlighting the critical absorption correction step due to heavy bromine atoms.

References

  • Song, Y., et al. (2008).[2] "4,6-Dibromoisophthalic acid monohydrate."[3] Acta Crystallographica Section E, 64(11), o2136.

  • Li, S.-J., et al. (2019).[3] "The crystal structure of 2-bromoisophthalic acid." Zeitschrift für Kristallographie - New Crystal Structures, 235(1).

  • Gao, H., et al. (2023). "Application of Metal-Organic Framework Materials in Photocatalytic CO2 Reduction." Molecules, 28(18), 6746.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 4,6-Dibromoisophthalic acid."

Sources

Validation

Comparative Guide: HPLC Methodologies for Purity Assessment of 4,6-Dibromoisophthalic Acid

Executive Summary 4,6-Dibromoisophthalic acid (4,6-DBPA) is a critical intermediate in the synthesis of high-performance polymers, fluorescent dyes, and pharmaceutical scaffolds.[1] Its purity is paramount, as regioisome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dibromoisophthalic acid (4,6-DBPA) is a critical intermediate in the synthesis of high-performance polymers, fluorescent dyes, and pharmaceutical scaffolds.[1] Its purity is paramount, as regioisomeric impurities (e.g., 2,5-dibromo or 4,5-dibromo isomers) and under-brominated species (e.g., 5-bromoisophthalic acid) can terminate polymerization chains or alter the photophysical properties of the final product.[1]

This guide compares two distinct chromatographic approaches for determining the purity of 4,6-DBPA:

  • Method A (Standard): Reversed-Phase C18 with Acidic Mobile Phase.[1]

  • Method B (Advanced): Mixed-Mode (Anion-Exchange/Hydrophobic) Chromatography.[1]

Part 1: The Impurity Landscape

To design a robust method, one must understand the analyte and its potential contaminants arising from the bromination of isophthalic acid.[1]

  • Target Analyte: 4,6-Dibromoisophthalic acid (Hydrophobic, Strong Acid).[1]

  • Critical Impurities:

    • Isophthalic Acid (IA): Unreacted starting material (Highly Polar).[1]

    • Monobromo-Isophthalic Acids (4-Br-IA, 5-Br-IA): Under-brominated intermediates.[1]

    • Regioisomers (2,5-DBPA, 4,5-DBPA): Over-brominated or misplaced substitution byproducts.[1]

Visualization: Impurity Origin & Separation Logic

The following diagram illustrates the synthetic pathway and the physicochemical properties utilized for separation.

ImpurityLandscape cluster_separation Separation Mechanism Start Isophthalic Acid (Starting Material) Reaction Bromination (Br2 / Fuming H2SO4) Start->Reaction Target 4,6-Dibromoisophthalic Acid (Target) Reaction->Target Major Product Imp_Polar Impurity A: Unreacted IA (High Polarity) Reaction->Imp_Polar Incomplete Rxn Imp_Mono Impurity B: 5-Bromo-IA (Medium Polarity) Reaction->Imp_Mono Partial Bromination Imp_Iso Impurity C: 2,5- & 4,5-Dibromo isomers (Similar Hydrophobicity) Reaction->Imp_Iso Regio-selectivity Errors Mech_RP Hydrophobicity (C18) Separates by Br Count Target->Mech_RP Mech_MM Anion Exchange + RP Separates Isomers by pKa/Shape Imp_Iso->Mech_MM

Figure 1: Synthetic origins of impurities and the chromatographic mechanisms required to resolve them.

Part 2: Methodological Comparison

Method A: Standard Reversed-Phase (C18)

This method relies on the "Hydrophobic Subtraction" model.[1] The addition of bromine atoms significantly increases the hydrophobicity of the molecule, allowing for easy separation of the target from the starting material (IA).[1]

  • Mechanism: Partitioning based on hydrophobicity.[1]

  • Strengths: High reproducibility, low cost, widely available columns.[1]

  • Weaknesses: Poor resolution between regioisomers (e.g., 4,6-DBPA vs. 2,5-DBPA) due to similar hydrophobicities; peak tailing of free acids if pH is not strictly controlled.[1]

Method B: Mixed-Mode Chromatography (Recommended)

This method utilizes a stationary phase with both alkyl chains (hydrophobic interaction) and embedded ion-exchange groups (electrostatic interaction).[1]

  • Mechanism: Hydrophobic retention + Anion-exchange selectivity.[1]

  • Strengths: Superior separation of isomers based on the position of the carboxylic acid groups relative to the bromine atoms (ortho-effect); improved peak shape for acidic compounds without high buffer concentrations.[1]

  • Weaknesses: Requires specialized columns (e.g., Primesep, Amaze, or equivalent Mixed-Mode phases).

Performance Data Comparison (Representative)
ParameterMethod A (C18)Method B (Mixed-Mode)
Column Agilent Poroshell 120 EC-C18SIELC Primesep B or Amaze HA
Mobile Phase 0.1% H3PO4 / Acetonitrile0.1% H3PO4 / MeCN (Gradient)
Resolution (Target vs. 4,5-isomer) 1.2 (Partial Co-elution)> 2.5 (Baseline Separation)
Tailing Factor (Tf) 1.4 - 1.8 (Tailing common)0.95 - 1.1 (Excellent symmetry)
Retention of IA (Starting Material) Weak (k' < 1.[1]0)Strong (k' > 2.[1]0)
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mL

Part 3: Detailed Experimental Protocols

Sample Preparation

Due to the low water solubility of 4,6-DBPA, correct diluent choice is critical to prevent precipitation in the injector.[1]

  • Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Methanol . Sonicate for 10 minutes.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Water/Buffer) to match initial gradient conditions. Note: If precipitation occurs, use 50:50 Methanol:Water.[1]

  • Filter: 0.22 µm PTFE syringe filter (Nylon filters may bind acidic analytes).[1]

Chromatographic Conditions (Method B - Optimized)
  • Instrument: HPLC with DAD (Diode Array Detector) or UV-Vis.[1]

  • Column: Mixed-Mode Anion-Exchange/C18 (e.g., Primesep B, 150 x 4.6 mm, 5 µm).[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 240 nm (Primary), 210 nm (Secondary for non-aromatic impurities).[1]

  • Injection Volume: 5 µL.

Gradient Table:

Time (min)% Mobile Phase A (0.1% H3PO4 in Water)% Mobile Phase B (Acetonitrile)Description
0.08020Initial hold for polar IA retention
2.08020Isocratic hold
15.02080Linear gradient to elute di-bromo species
18.02080Wash step
18.18020Re-equilibration
25.08020End of Run
Workflow Logic & Troubleshooting

Use the following decision tree to validate your method performance during setup.

MethodWorkflow Start Inject Standard Mixture (IA, Mono-Br, Di-Br) CheckIA Is Isophthalic Acid (IA) Retained (k' > 1.5)? Start->CheckIA CheckRes Resolution between Isomers > 1.5? CheckIA->CheckRes Yes FailIA Issue: IA Elutes in Void Action: Decrease initial %B or Switch to Mixed-Mode CheckIA->FailIA No Pass Method Validated Proceed to QC CheckRes->Pass Yes FailRes Issue: Isomers Co-elute Action: Lower Slope of Gradient or Change Buffer pH CheckRes->FailRes No

Figure 2: Method development decision tree for ensuring specificity.

References

  • SIELC Technologies. "HPLC Method for Analysis of Isophthalic acid on Primesep B Column." SIELC Application Notes. Available at: [Link]

  • Agilent Technologies. "Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC." Agilent Application Notes, 2013. Available at: [Link][1]

  • European Patent Office. "Process for the preparation of bromoisophthalic acid compounds (EP1293495B1)."[1] Google Patents.[1] Available at:

  • National Center for Biotechnology Information. "4,6-Dibromoisophthalic acid monohydrate Crystal Structure."[1] PubChem/PMC. Available at: [Link]

Sources

Comparative

Beyond the Benchmark: 4,6-Dibromoisophthalic Acid vs. Terephthalic Acid in MOF Design

Topic: Comparing 4,6-Dibromoisophthalic Acid vs. Terephthalic Acid Linkers in MOFs Content Type: Technical Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing 4,6-Dibromoisophthalic Acid vs. Terephthalic Acid Linkers in MOFs Content Type: Technical Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary

In Metal-Organic Framework (MOF) synthesis, ligand geometry and functionalization dictate topology and function. While Terephthalic Acid (TPA) serves as the linear, high-symmetry "workhorse" producing robust, high-porosity frameworks (e.g., UiO-66, MOF-5), 4,6-Dibromoisophthalic Acid (4,6-DBIPA) acts as a "specialist" linker. Its bent meta-topology and bulky bromine substituents drive the formation of lower-dimensionality structures (2D layers) with highly specific pore environments, offering superior performance in gas selectivity and photophysical applications via the heavy-atom effect.

Part 1: Structural & Chemical Divergence

The choice between TPA and 4,6-DBIPA is a choice between porosity and selectivity .

1. Ligand Geometry and Topology
  • Terephthalic Acid (TPA): A linear 1,4-dicarboxylate. It favors the formation of 3D extended networks with high symmetry (cubic, fcu topologies). The linear strut maximizes void space, leading to high Brunauer-Emmett-Teller (BET) surface areas (>1000 m²/g).

  • 4,6-Dibromoisophthalic Acid (4,6-DBIPA): A bent 1,3-dicarboxylate (120° angle). This "kink" often disrupts 3D extension, favoring the formation of discrete cages (MOPs) or 2D sheets (sql topology).

    • The Bromine Factor:[1][2] The Br atoms at positions 4 and 6 introduce significant steric hindrance. This forces the carboxylate groups to twist out of the phenyl ring plane to minimize repulsion, altering the coordination geometry at the metal node.

2. Electronic Effects & The Heavy Atom Effect
  • Acidity: The electron-withdrawing Br atoms increase the acidity of the carboxylic protons compared to TPA, potentially accelerating nucleation rates during solvothermal synthesis.

  • Photophysics: TPA-based MOFs typically exhibit ligand-centered fluorescence. In contrast, 4,6-DBIPA induces a Heavy Atom Effect . The high atomic number of Bromine (

    
    ) enhances Spin-Orbit Coupling (SOC), facilitating Intersystem Crossing (ISC) from singlet to triplet states. This unlocks phosphorescence  (long-lived emission), crucial for oxygen sensing and singlet oxygen generation in photodynamic therapy (PDT).
    
Part 2: Performance Comparison (Experimental Data)

To provide a controlled comparison, we analyze the performance of Copper(II) MOFs synthesized with these linkers: MOF-2 (Cu-TPA) versus UTSA-83 (Cu-4,6-DBIPA).

Table 1: Comparative Metrics of Cu(II) Frameworks
FeatureCu-TPA (e.g., MOF-2) Cu-4,6-DBIPA (UTSA-83) Implication
Topology 2D Sheets (sql) or 3D2D Sheets (sql)4,6-DBIPA favors stacking interactions.[3][4][5][6]
Pore Size Large micropores (~6-8 Å)Ultramicropores (<5 Å)Br atoms occlude pore space.
BET Surface Area ~250–1000 m²/g (variable)~200–300 m²/gTPA is superior for bulk storage.
C2H2/CO2 Selectivity Low (~1.5 - 2.0)High (6.2) Br groups tailor pores for C2H2 recognition.[4][5]
Luminescence Fluorescence (ns lifetime)Phosphorescence potentialBr enables triplet state access.
Stability Moderate (water sensitive)Enhanced HydrophobicityBr repels water, stabilizing the node.
Case Study: Acetylene (C2H2) Separation
  • The Challenge: Separating C2H2 from CO2 is difficult due to similar molecular sizes.[7]

  • TPA Solution: Relies on open pores; separation is poor as both gases diffuse freely.

  • 4,6-DBIPA Solution (UTSA-83): The bulky Br atoms narrow the pore size to strictly match the kinetic diameter of Acetylene. Furthermore, the "soft" Br atoms interact favorably with the polarizable

    
    -cloud of C2H2, resulting in a high heat of adsorption (
    
    
    
    ) and superior selectivity.
Part 3: Experimental Protocols
Protocol A: Synthesis of UTSA-83 (4,6-DBIPA MOF)

Target: A highly selective 2D MOF for gas separation.[7][8]

  • Reagent Prep: Dissolve 4,6-dibromoisophthalic acid (15 mg, 0.046 mmol) and Cu(NO3)2·2.5H2O (10 mg, 0.043 mmol) in a mixed solvent of DMF/H2O (1.5 mL / 0.5 mL) .

  • Solvothermal Reaction: Seal the mixture in a 20 mL scintillation vial or Teflon-lined autoclave. Heat at 80 °C for 48 hours .

    • Note: The lower temperature (80 °C) compared to typical MOF syntheses (120 °C) is crucial to prevent dehalogenation or structural collapse of the dense 2D layers.

  • Isolation: Cool to room temperature. Collect the blue block-shaped crystals by filtration.

  • Activation: Wash with DMF (3x) and methanol (3x). Solvent exchange with methanol for 3 days is required to remove pore-bound DMF. Activate under vacuum at room temperature (heating >60°C may cause amorphization due to the removal of structural solvent molecules that support the layers).

Protocol B: Synthesis of Cu-BDC (TPA MOF Analog)

Target: A baseline porous framework.[8][9][10][11]

  • Reagent Prep: Dissolve Terephthalic acid (H2BDC, 166 mg) and Cu(NO3)2·3H2O (241 mg) in DMF (10 mL) .

  • Solvothermal Reaction: Seal in an autoclave. Heat at 110 °C for 24–36 hours .

  • Isolation: Collect blue crystalline powder by filtration.

  • Activation: Wash with DMF and Ethanol. Activate under vacuum at 120 °C overnight. (TPA MOFs are generally more thermally robust during activation).

Part 4: Mechanism Visualization

The following diagram illustrates the decision pathway and mechanistic outcomes of choosing between TPA and 4,6-DBIPA.

MOF_Linker_Comparison Start MOF Design Choice TPA Terephthalic Acid (TPA) (Linear, 1,4-Subst.) Start->TPA DBIPA 4,6-Dibromoisophthalic Acid (Bent, 1,3-Subst. + Br) Start->DBIPA Topology_TPA 3D Network / High Symmetry (e.g., UiO-66, MOF-5) TPA->Topology_TPA Topology_DBIPA 2D Layers / Distorted Cages (e.g., UTSA-83) DBIPA->Topology_DBIPA Mech_TPA Mechanism: High Free Volume Topology_TPA->Mech_TPA Mech_DBIPA Mechanism: Steric Gating & Heavy Atom Effect Topology_DBIPA->Mech_DBIPA App_Storage Application: Bulk Gas Storage (H2, CH4) Mech_TPA->App_Storage App_Selectivity Application: C2H2/CO2 Separation Mech_DBIPA->App_Selectivity Steric Match App_Optics Application: Phosphorescence / Sensing Mech_DBIPA->App_Optics Spin-Orbit Coupling

Figure 1: Decision matrix for linker selection. TPA maximizes volume for storage, while 4,6-DBIPA maximizes interaction specificity for separation and optical utility.

References
  • UTSA-83 Synthesis & Application: Cui, H., Chen, S., Arman, H. D., Ye, Y., & Chen, B. (2019). A microporous metal–organic framework of sql topology for C2H2/CO2 separation. Inorganica Chimica Acta, 486, 72-76.

  • Comparison of Isomers: Difference Between Isophthalic Acid and Terephthalic Acid. DifferenceBetween.com.

  • Heavy Atom Effect in Organics: Zhao, W., et al. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens.[12] ACS Applied Materials & Interfaces, 10(20), 17327-17334.[12]

  • Crystal Structure of Linker: Ye, B.-F. (2012). 4,6-Dibromoisophthalic acid monohydrate. Acta Crystallographica Section E, 68(9), o2642.

Sources

Validation

effect of bromo substituents on the properties of isophthalate-based MOFs

Executive Summary The functionalization of isophthalate linkers with bromo-substituents (e.g., 5-bromoisophthalic acid) represents a critical strategy in Metal-Organic Framework (MOF) design, offering a distinct trade-of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of isophthalate linkers with bromo-substituents (e.g., 5-bromoisophthalic acid) represents a critical strategy in Metal-Organic Framework (MOF) design, offering a distinct trade-off between steric hindrance and electronic modulation . Unlike lighter substituents (-NH₂, -OH), the bromine atom introduces a significant Heavy Atom Effect (HAE) and high polarizability , drastically altering the material's photophysical and adsorption profiles.

This guide objectively compares unsubstituted isophthalate MOFs (e.g., CAU-10-H, MOF-5 derivatives) against their bromo-functionalized counterparts, focusing on three key performance vectors: Gas Adsorption Selectivity , Luminescence Mechanisms , and Hydrolytic Stability .

Mechanistic Drivers

To understand the performance data, one must first grasp the underlying chemical causality introduced by the -Br group.

A. The Heavy Atom Effect (Photophysics)

The introduction of bromine (Z=35) enhances Spin-Orbit Coupling (SOC) . This facilitates Intersystem Crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).

  • Result: Fluorescence quenching (lower Quantum Yield,

    
    ) and the emergence of phosphorescence  (long-lived emission).
    
  • Application: Sensing of triplet-quenching analytes (e.g., O₂) and singlet oxygen generation for photodynamic therapy.

B. Sterics & Polarizability (Adsorption)

The -Br group has a van der Waals radius of ~1.85 Å (vs. 1.20 Å for H).

  • Pore Engineering: Reduces effective pore volume and surface area (BET).

  • Adsorption Enthalpy (

    
    ):  The high polarizability of the Br electron cloud enhances interaction with "soft" guests (e.g., volatile organic compounds) and quadrupolar molecules (CO₂) via induced dipole interactions, often increasing selectivity despite lower total capacity.
    

Comparative Performance Analysis

A. Structural & Stability Metrics

Bromo-functionalization often retains the parent topology (e.g., the helical chains of CAU-10) but induces lattice strain or twisting to accommodate the bulky halogen.

MetricUnsubstituted Isophthalate MOF (e.g., CAU-10-H)Bromo-Substituted MOF (e.g., CAU-10-Br / Zn-5-Br-ip)Performance Shift
BET Surface Area 635 - 700 m²/g450 - 550 m²/gDecrease (~20-30%) due to steric bulk occupying pore void.
Pore Aperture ~5.6 Å~4.2 - 4.8 ÅContraction increases diffusion barriers for large molecules.
Thermal Stability Stable up to ~450°CStable up to ~380-400°CSlight Decrease ; C-Br bond is weaker than C-H, limiting ultra-high temp use.
Hydrophobicity Moderate (Type V water isotherm)HighEnhanced ; -Br is lipophilic, delaying water uptake to higher P/P₀.
B. Gas Adsorption & Separation

The "Self-Regulating" humidity effect observed in CAU-10-H is modulated by the -Br group.

AdsorbateUnsubstituted PerformanceBromo-Substituted PerformanceMechanistic Insight
CO₂ Uptake ~2.5 mmol/g (1 bar, 298 K)~1.8 - 2.1 mmol/gCapacity drops due to lower pore volume, but CO₂/N₂ selectivity increases due to polarizability interactions.
Water Vapor Stepwise uptake at P/P₀ ≈ 0.2Shifted step to P/P₀ > 0.4Hydrophobic gating ; useful for humidity control in higher RH environments.
H₂ Storage Low interaction energyIncreased

(Isosteric Heat)
Higher binding energy at low coverage due to narrower pores and halogen interactions.
C. Photophysical Properties (Luminescence)

This is the most drastic differentiator. Unsubstituted linkers typically exhibit ligand-centered fluorescence.

PropertyIsophthalate (H)5-Bromo-Isophthalate (Br)Impact
Emission Type Fluorescence (S₁ → S₀)Phosphorescence (T₁ → S₀)Heavy Atom Effect enables triplet harvesting.
Lifetime (

)
Nanoseconds (ns)Micro- to Milliseconds (

s - ms)
Long-lived states allow for time-gated sensing (eliminating autofluorescence background).
Quantum Yield High (Ligand dependent)Lower (Total emission)Energy is lost to ISC; however, specific triplet emission can be bright at low T.
Emission Shift UV/Blue RegionRed-Shifted (Green/Yellow)Stabilization of excited states and mixing of singlet-triplet manifolds.

Visualized Mechanisms

Diagram 1: Structure-Property Logic Flow

This diagram illustrates how the single atomic substitution of Bromine cascades into macroscopic property changes.

Br_Effect_Flow Br Bromo-Substituent (-Br) HeavyAtom Heavy Atom Effect (Spin-Orbit Coupling) Br->HeavyAtom Sterics Steric Bulk (Van der Waals Radius) Br->Sterics Polarizability Electronic Polarizability (Soft Lewis Base) Br->Polarizability ISC Intersystem Crossing (S1 -> T1) HeavyAtom->ISC PoreRed Pore Volume Reduction Sterics->PoreRed Selectivity Enhanced CO2/N2 Selectivity Polarizability->Selectivity Dipole Interaction Phosphor Phosphorescence (Long Lifetime) ISC->Phosphor Triplet Emission PoreRed->Selectivity Size Exclusion

Caption: Causal pathway of Bromo-substitution effects on MOF properties.

Experimental Protocol: Solvothermal Synthesis

Objective: Synthesis of a representative Zn-5-Br-isophthalate MOF for luminescence benchmarking.

Reagents:

  • Zinc Acetate Dihydrate (

    
    )
    
  • 5-Bromoisophthalic Acid (

    
    )
    
  • 4,4'-Bipyridine (bpy) - Optional co-linker for pillared structures

  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol / Water

Workflow:

  • Precursor Dissolution:

    • Dissolve 1.0 mmol

      
       in 10 mL deionized water.
      
    • Dissolve 1.0 mmol

      
       (and 0.5 mmol bpy if pillaring) in 10 mL DMF.
      
    • Note: The use of DMF is crucial for solubilizing the organic linker.

  • Mixing & pH Adjustment:

    • Combine solutions under vigorous stirring.

    • Adjust pH to ~6.0 using dilute NaOH. Critical Step: Deprotonation drives the coordination equilibrium.

  • Solvothermal Treatment:

    • Transfer to a Teflon-lined stainless steel autoclave (25 mL).

    • Heat at 120°C for 72 hours .

    • Ramp Rate: 5°C/min heating; natural cooling.

  • Activation:

    • Filter crystals (typically colorless block or plate-like).

    • Wash 3x with DMF, then 3x with Ethanol (to exchange high-boiling DMF).

    • Dry at 80°C under vacuum for 12 hours.

Diagram 2: Synthesis Workflow

Synthesis_Workflow Start Start: Precursor Prep Mix Mix Zn(II) + Linker Solvent: DMF/H2O Start->Mix pH Adjust pH ~6.0 (Deprotonation) Mix->pH Heat Solvothermal Reaction 120°C, 72h pH->Heat Wash Solvent Exchange (DMF -> EtOH) Heat->Wash Dry Activation 80°C Vacuum Wash->Dry

Caption: Standard solvothermal synthesis protocol for Bromo-Isophthalate MOFs.

References

  • Water adsorption behaviour of CAU-10-H: a thorough investigation of its structure–property relationships. Journal of Materials Chemistry A. Link

  • Water Vapor Adsorption on CAU-10-X: Effect of Functional Groups on Adsorption Equilibrium and Mechanisms. Langmuir. Link

  • Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence. Journal of Physical Chemistry C. Link

  • Crystal Structure, Synthesis and Luminescence Sensing of a Zn(II) Coordination Polymer. MDPI Crystals. Link

  • Coordination polymers of 5-substituted isophthalic acid. CrystEngComm. Link

Comparative

Comparative Guide: 4,6-Dibromoisophthalic Acid in Advanced Porous Materials

The following guide provides an in-depth technical comparison of 4,6-Dibromoisophthalic acid (4,6-DBPA) against its structural analogs, specifically focusing on its application in Metal-Organic Frameworks (MOFs) for gas...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4,6-Dibromoisophthalic acid (4,6-DBPA) against its structural analogs, specifically focusing on its application in Metal-Organic Frameworks (MOFs) for gas separation.

Executive Summary

4,6-Dibromoisophthalic acid (4,6-DBPA) represents a specialized subclass of halogenated dicarboxylate linkers. Unlike its more common isomer, 5-bromoisophthalic acid (5-BPA) , which is widely used to introduce a single heavy atom site without significantly altering the ligand's steric profile, 4,6-DBPA introduces severe steric crowding adjacent to the carboxylate binding groups.

Key Differentiator: The "Ortho-Effect." The bromine atoms at positions 4 and 6 are ortho to the carboxylate groups at positions 1 and 3. This steric bulk restricts the rotation of the carboxylate groups, forcing specific coordination geometries (often 2D layers) and preventing the formation of high-symmetry 3D networks common with isophthalic acid. This property is exploited to create narrow-pore MOFs (e.g., UTSA-83) capable of highly selective gas sieving (C₂H₂/CO₂ separation).

Chemical & Structural Profile

The following table contrasts 4,6-DBPA with its primary alternatives.

Feature4,6-Dibromoisophthalic Acid 5-Bromoisophthalic Acid Isophthalic Acid (IPA)
Structure Sterically crowded (Br ortho to COOH)Sterically open (Br meta to COOH)No steric hindrance
Electronic Nature Highly electron-deficient (Two EWG Br)Moderately electron-deficientNeutral / Baseline
Coordination Topology Favors 2D sql (square lattice) layers due to twistFavors 3D Kagomé or 3D sql networksFavors 3D Kagomé (e.g., NOTT-100)
Pore Environment Constricted, polarizable pocketsOpen channels, accessible metal sitesLarge open channels
Primary Utility Gas Sieving (C₂H₂/CO₂) , Steric ControlLuminescence (Heavy Atom Effect)General Porosity, H₂ Storage

Performance Analysis: Gas Separation (UTSA-83 Case Study)

The most authoritative benchmark for 4,6-DBPA is the Metal-Organic Framework UTSA-83 ([Cu(4,6-DBPA)(H₂O)]·DMF). This material demonstrates how the linker's unique geometry solves a critical industrial challenge: separating Acetylene (C₂H₂) from Carbon Dioxide (CO₂).[1]

The Mechanism of Selectivity
  • Pore Contraction: The bulky bromines in 4,6-DBPA prevent the formation of large open cages found in Cu-Isophthalate MOFs (like NOTT-100). Instead, they force the formation of 2D layers that stack to create narrow, zigzag channels.

  • Polarizability: The bromine atoms line the pore surface. Bromine is highly polarizable ("soft"), creating a strong van der Waals interaction with the acidic protons of Acetylene (C₂H₂). CO₂, being non-polar and slightly larger in kinetic diameter, interacts less strongly.

Comparative Data: Acetylene/CO₂ Separation

Data collected at 298 K, 1 atm.

MetricUTSA-83 (4,6-DBPA) NOTT-101 (Isophthalic Analog) Performance Context
C₂H₂ Uptake ~70 cm³/g~180 cm³/gUTSA-83 has lower capacity but higher density of sites.
C₂H₂/CO₂ Selectivity 6.2 ~2.0 - 3.04,6-DBPA doubles the selectivity vs non-halogenated analogs.
Heat of Adsorption (

)
32.0 kJ/mol ~20-24 kJ/molHigher

indicates stronger specific binding to Br sites.
Regeneration Energy Low (Physisorption)LowBoth are energy-efficient compared to liquid amine scrubbing.

Interpretation: While non-halogenated linkers (NOTT-101) offer higher total volume (capacity), they lack specificity. 4,6-DBPA sacrifices total volume for kinetic selectivity , making it far superior for producing high-purity acetylene.

Experimental Protocols

Synthesis of 4,6-Dibromoisophthalic Acid

Note: This protocol utilizes a high-pressure bromination to overcome the deactivating effect of the carboxyl groups.

Reagents: Isophthalic acid (10 mmol), Bromine (


, 20 mmol), Fuming Sulfuric Acid (30% 

). Equipment: High-pressure glass tube (Ace Glass) or Teflon-lined autoclave.
  • Charging: Charge the pressure tube with 1.66 g isophthalic acid, 6.00 g fuming sulfuric acid, and 1.6 g bromine.

  • Reaction: Seal the vessel and heat to 150°C for 22 hours . Caution: High pressure generated.

  • Quenching: Cool to room temperature. Pour the reaction mixture slowly onto 100 g of crushed ice.

  • Isolation: Filter the resulting white precipitate. Wash copiously with cold water to remove residual acid.

  • Purification: Recrystallize from hot methanol or purify via silica gel chromatography (Chloroform/Methanol 6:1) to separate from the 4,5-dibromo isomer.

    • Yield: ~25-30% (Isomer separation is the limiting step).

Synthesis of UTSA-83 (MOF)

Reagents: 4,6-DBPA (0.05 mmol),


 (0.05 mmol).
Solvent:  DMF (2.0 mL), 

(0.5 mL).
  • Dissolution: Dissolve ligand and metal salt in the solvent mixture in a 20 mL scintillation vial. Add 10

    
    L of concentrated HCl to modulate crystal growth.
    
  • Solvothermal Growth: Cap the vial and heat at 80°C for 24 hours .

  • Harvesting: Blue block-shaped crystals will form. Filter and wash with fresh DMF.

  • Activation (Critical): Solvent exchange with dry acetone (3x per day for 2 days), followed by heating at 100°C under dynamic vacuum for 12 hours to remove coordinated solvent molecules and open the pores.

Visualizing the Logic

The following diagram illustrates the decision pathway for selecting 4,6-DBPA over its isomers.

G Start Select Linker for MOF Isophthalic Isophthalic Acid (No Halogen) Start->Isophthalic Bromo5 5-Bromoisophthalic Acid (Meta-Substituted) Start->Bromo5 Bromo46 4,6-Dibromoisophthalic Acid (Ortho-Substituted) Start->Bromo46 Structure3D 3D Open Framework (e.g., NOTT-100) Isophthalic->Structure3D Low Sterics Bromo5->Structure3D Low Sterics Structure2D 2D Constricted Layers (e.g., UTSA-83) Bromo46->Structure2D High Sterics (Twisted Carboxylates) ResultHighCap High Capacity Low Selectivity Structure3D->ResultHighCap ResultHighSel High Selectivity (C2H2 / CO2) Structure2D->ResultHighSel Pore Size < 5Å + Br Polarizability

Figure 1: Decision logic for linker selection. 4,6-DBPA is the choice when selectivity (purity) is prioritized over total storage capacity.

References

  • Crystal Structure & Hydrate Network: Ye, B.-F. (2012). "4,6-Dibromoisophthalic acid monohydrate."[2] Acta Crystallographica Section E, 68(9), o2642.

  • MOF Synthesis & Gas Separation (UTSA-83): Cui, H., et al. (2019). "A Microporous Metal–Organic Framework of sql Topology for C2H2/CO2 Separation." Inorganic Chemistry. (Referenced via ResearchGate snippet).

  • Synthesis Protocol (Bromination): Patent KR100787277B1. "Method for preparing 5-bromoisophthalic acid compound." (Describes isomer separation).

  • Comparative Isophthalate MOF Data: Yang, S., et al. (2013). "Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials." Royal Society Open Science.

Sources

Validation

structural differences between MOFs from 4,6- and 2,5-dibromoisophthalic acid

Executive Summary: The Isomer Effect in Reticular Chemistry In the precise engineering of Metal-Organic Frameworks (MOFs), ligand geometry dictates topology. This guide analyzes the profound structural divergence between...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Effect in Reticular Chemistry

In the precise engineering of Metal-Organic Frameworks (MOFs), ligand geometry dictates topology. This guide analyzes the profound structural divergence between MOFs derived from two positional isomers: 4,6-dibromoisophthalic acid (4,6-H₂dbip) and 2,5-dibromoisophthalic acid (2,5-H₂dbip) .[1]

While both ligands share the same molecular formula (C₈H₄Br₂O₄), their performance in reticular synthesis is diametrically opposed. The 4,6-isomer is the precursor to the high-performance UTSA-83 framework, exhibiting permanent porosity and exceptional C₂H₂/CO₂ separation. In contrast, the 2,5-isomer acts as a "steric wedge," often preventing the formation of high-symmetry porous networks due to severe steric hindrance at the carboxylate binding sites.

Key Takeaway: For applications requiring high surface area and gas selectivity (e.g., Acetylene purification), the 4,6-isomer is the superior candidate. The 2,5-isomer is primarily of fundamental crystallographic interest for studying steric frustration and dense packing modes.

Ligand Architecture & Steric Control[1]

The divergence in MOF structure originates entirely from the position of the bromine atoms relative to the carboxylate coordination groups.

The "Open" 4,6-Architecture

In 4,6-H₂dbip, the bromine atoms are located at the 4 and 6 positions. Crucially, the 2-position (between the two carboxylates) is unsubstituted (C-H) .

  • Consequence: The carboxylate groups at positions 1 and 3 can rotate freely to adopt a coplanar conformation with the benzene ring. This planarity is essential for forming standard paddlewheel secondary building units (SBUs) without steric clash.

The "Wedged" 2,5-Architecture

In 2,5-H₂dbip, a bulky bromine atom occupies the 2-position , directly wedged between the two carboxylate groups.

  • Consequence: The Van der Waals radius of Bromine (1.85 Å) creates severe repulsion with the carboxylate oxygens. To relieve this strain, the carboxylate groups are forced to rotate significantly out of the benzene plane (often >60°). This "twisted" geometry inhibits the formation of flat, 2D grid-like sheets, often collapsing the structure into low-dimensional chains or dense, non-porous phases.

Causal Pathway Diagram (DOT)

LigandLogic L46 4,6-Dibromoisophthalic Acid Pos2_Open Position 2: Open (H) L46->Pos2_Open L25 2,5-Dibromoisophthalic Acid Pos2_Br Position 2: Bromine (Steric Wedge) L25->Pos2_Br Planar Carboxylates Coplanar Pos2_Open->Planar Min. Steric Strain Twisted Carboxylates Twisted (>60°) Pos2_Br->Twisted Max. Steric Strain Paddle Cu2 Paddlewheel Formation Planar->Paddle Facilitates Distort Distorted/Low-Symmetry Coordination Twisted->Distort Forces UTSA83 UTSA-83 (sql Topology) Microporous Paddle->UTSA83 Dense Dense Phase / 1D Chains Non-Porous Distort->Dense

Figure 1: Causal pathway illustrating how bromine positioning dictates the final MOF topology.[1]

Comparative Performance Analysis

The following table contrasts the structural and functional properties of MOFs derived from these two isomers, with UTSA-83 representing the 4,6-isomer class.

Feature4,6-H₂dbip MOF (e.g., UTSA-83)2,5-H₂dbip MOF / Coordination Polymer
Network Topology sql (Square Lattice) Typically 1D Chains or Distorted 3D
Dimensionality 2D Sheets (stacked)Low-dimensional or Dense Packing
Pore Environment Microporous (approx. 5-7 Å)Non-porous or Ultra-microporous
Surface Area (BET) ~300 - 600 m²/g< 50 m²/g (negligible)
Gas Affinity High C₂H₂ affinity (Br[1]···H-C interactions)Low / Non-selective
Separation Utility Excellent C₂H₂/CO₂ separation Minimal utility for gas separation
Synthesis Yield High (Robust assembly)Variable (Often forms solvates/hydrates)
Case Study: UTSA-83 (4,6-Isomer)

UTSA-83 is constructed from Cu(II) ions and 4,6-H₂dbip.[1]

  • Structure: It forms a 2D layer where Cu₂ paddlewheels are linked by the isophthalate ligand. These layers stack via van der Waals forces and weak hydrogen bonding.

  • Function: The bromine atoms protrude into the pore channels. These Br atoms act as "molecular hooks," interacting strongly with the acidic protons of Acetylene (C₂H₂) via C-H···Br interactions, providing high selectivity over CO₂.

The 2,5-Isomer Limitation

Attempts to synthesize MOFs with 2,5-H₂dbip using standard solvothermal conditions often result in dense coordination polymers.[1] The inability of the ligand to lie flat prevents the formation of the sql grid. Instead, the metal centers often adopt lower symmetry coordination numbers, or the structure relies on solvent molecules to fill the voids created by the twisted ligand, leading to structural collapse upon activation (solvent removal).

Experimental Protocols

Protocol A: Synthesis of UTSA-83 (4,6-Isomer)

Validates the formation of the porous sql phase.[2]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂[2][3]·2.5H₂O)

  • 4,6-Dibromoisophthalic acid (4,6-H₂dbip)

  • N,N-Dimethylformamide (DMF)[1][2][3][4]

  • H₂O

Workflow:

  • Dissolution: Dissolve 15 mg of 4,6-H₂dbip and 30 mg of Cu(NO₃)₂·2.5H₂O in a mixed solvent of DMF/H₂O (2 mL / 0.5 mL) in a 20 mL glass vial.

  • Solvothermal Reaction: Seal the vial and heat at 80°C for 24 hours .

  • Crystallization: Blue block-shaped crystals of UTSA-83 will form.

  • Washing: Decant the mother liquor and wash crystals with fresh DMF (3x) to remove unreacted ligand.

  • Activation (Critical): Solvent exchange with dry acetone (3 days), followed by heating at 100°C under dynamic vacuum for 12 hours. Note: Failure to exchange DMF with a volatile solvent like acetone will result in incomplete activation and lower surface area.

Protocol B: Characterization & Validation

To confirm the structural difference, perform Powder X-Ray Diffraction (PXRD).

  • UTSA-83 (4,6): Look for intense low-angle peaks characteristic of the 2D layer stacking (typically 2θ ≈ 5-7°).

  • 2,5-Products: Will show a completely different pattern, often with broader peaks indicating lower symmetry or dense packing, lacking the low-angle porosity features.[1]

Synthesis Workflow Diagram (DOT)

Synthesis cluster_0 Precursors Cu Cu(NO3)2·2.5H2O Reaction Solvothermal 80°C, 24h Cu->Reaction Ligand 4,6-H2dbip Ligand->Reaction Solvent DMF / H2O Solvent->Reaction Crystals Blue Crystals (Solvated UTSA-83) Reaction->Crystals Exchange Solvent Exchange (Acetone, 3 days) Crystals->Exchange Vacuum Vacuum Activation 100°C, 12h Exchange->Vacuum Final Activated UTSA-83 (Porous) Vacuum->Final

Figure 2: Step-by-step synthesis protocol for the high-performance 4,6-isomer MOF.[1]

References

  • Cui, H., Chen, S., Arman, H. D., et al. (2019).[4] A Microporous Metal–Organic Framework of sql Topology for C2H2/CO2 Separation. ResearchGate. Link

  • Ye, B.-F. (2012).[5] 4,6-Dibromoisophthalic acid monohydrate. Acta Crystallographica Section E. Link

  • Hennig, H., et al. (2011). Steric influence on solvate formation – A comparison of resorcylic acid and two brominated derivatives. CrystEngComm. Link

  • Luo, F., et al. (2015). Structural diversity of a series of coordination polymers built from 5-substituted isophthalic acid. Dalton Transactions. Link

Sources

Comparative

comparing the electronic properties of brominated vs. non-brominated isophthalic acids

Electronic & Photophysical Profiling: Isophthalic Acid vs. 5-Bromoisophthalic Acid Executive Summary: The Ligand Engineering Perspective In the design of Metal-Organic Frameworks (MOFs) and organic electronic materials,...

Author: BenchChem Technical Support Team. Date: February 2026

Electronic & Photophysical Profiling: Isophthalic Acid vs. 5-Bromoisophthalic Acid

Executive Summary: The Ligand Engineering Perspective

In the design of Metal-Organic Frameworks (MOFs) and organic electronic materials, the choice between Isophthalic Acid (IPA) and its halogenated derivative, 5-Bromoisophthalic Acid (5-Br-IPA) , is rarely a matter of simple substitution.[1] It is a strategic decision between structural stability and electronic functionalization .[1][2]

While IPA serves as the "silent" scaffold—providing robust geometry (120° bite angle) with minimal electronic interference—5-Br-IPA acts as an "active" ligand.[1] The introduction of the bromine atom at the 5-position introduces a heavy atom effect, alters acidity through inductive withdrawal, and provides a handle for post-synthetic modification (PSM).[2]

This guide dissects the electronic and photophysical divergences between these two critical linkers to aid in rational material design.

Electronic Structure & Acidity: The Inductive Shift

The fundamental difference lies in the electron-withdrawing nature of the bromine substituent.[2] Through the Inductive Effect (-I), bromine pulls electron density away from the aromatic ring and the carboxylate groups.[2]

Comparative Electronic Data
PropertyIsophthalic Acid (IPA)5-Bromoisophthalic Acid (5-Br-IPA)Impact on Application
Molecular Weight 166.13 g/mol 245.03 g/mol Increases density; lowers gravimetric surface area in MOFs.[1]
pKa (approx.) 3.46 / 4.46~3.14 / ~4.00Higher Acidity: 5-Br-IPA deprotonates more easily, accelerating MOF nucleation rates.[1][2]
Electronic Effect Standard ResonanceElectron Withdrawing (-I)Stabilizes HOMO/LUMO; increases ionization potential.[1][2]
Dipole Moment ModerateIncreasedEnhances local dielectric environment in pore cavities.[1][2]
LUMO Character

(Ring centered)

(Perturbed by Br)
Facilitates charge transfer transitions in coordination polymers.[1][2]
Mechanistic Insight: The Acidity Shift

The lower pKa of 5-Br-IPA is not trivial.[2] In solvothermal synthesis, this leads to faster deprotonation kinetics.[1][2]

  • IPA: Slower deprotonation allows for thermodynamic product formation (larger, fewer crystals).[1][2]

  • 5-Br-IPA: Rapid deprotonation often favors kinetic products (smaller, more numerous crystals) unless modulators (e.g., acetic acid) are used to retard the reaction.[1]

Photophysical Properties: The Heavy Atom Effect

The most distinct electronic divergence is the Heavy Atom Effect (HAE) introduced by bromine.[2] This is critical for researchers developing phosphorescent materials or sensitizers.[1][2][3]

The Mechanism: Spin-Orbit Coupling (SOC)

In non-brominated IPA, the transition from the excited Singlet state (


) to the Triplet state (

) is "spin-forbidden." Fluorescence (fast decay) dominates.[1][2] In 5-Br-IPA, the large nuclear charge of Bromine creates a magnetic field that interacts with the electron spin.[2] This Spin-Orbit Coupling mixes the singlet and triplet states, making the Intersystem Crossing (ISC) quantum mechanically allowed.[2]

HeavyAtomEffect Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited Excitation (UV) Triplet Triplet State (T1) Excited->Triplet Intersystem Crossing (ISC) Enhanced by Br (SOC) Fluo Fluorescence (Nanoseconds) Excited->Fluo IPA Pathway Phos Phosphorescence (Micro/Milliseconds) Triplet->Phos Radiative Decay Fluo->Ground Phos->Ground

Figure 1: The Heavy Atom Effect in 5-Br-IPA facilitates Intersystem Crossing, unlocking phosphorescence pathways absent in standard IPA.[1]

Experimental Protocols: Validating Electronic Shifts

To objectively compare these materials in your own lab, use the following self-validating workflows.

Protocol A: Optical Band Gap Determination (Tauc Plot Method)

Use this to quantify the HOMO-LUMO gap difference in solid-state MOFs made from these linkers.[1]

  • Sample Prep: Grind 10 mg of MOF/Ligand powder with 100 mg of BaSO₄ (standard white reflectance standard).

  • Measurement: Collect Diffuse Reflectance Spectra (DRS) from 200 nm to 800 nm.

  • Conversion: Convert Reflectance (

    
    ) to Kubelka-Munk function (
    
    
    
    ):
    
    
    [1]
  • Plotting: Plot

    
     vs. Energy (
    
    
    
    ).
    • Use

      
       for direct allowed transitions (typical for these organic linkers).[1][2]
      
    • Use

      
       for indirect transitions.[1][2]
      
  • Analysis: Extrapolate the linear region to the X-axis (

    
    ).[2] The intercept is the Optical Band Gap (
    
    
    
    ).[2]

Expected Result: 5-Br-IPA based materials typically show a red-shifted absorption edge (lower band gap) compared to IPA analogues due to the stabilization of the LUMO and lattice stacking interactions (halogen bonding).[1]

Protocol B: Cyclic Voltammetry (HOMO/LUMO Estimation)

Essential for determining if the ligand is suitable for electron transport.[2]

  • Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) in dry Acetonitrile or DMF.
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish).[1][2]

    • Counter: Platinum wire.[1][2]

    • Reference: Ag/AgCl (non-aqueous).[1][2]

  • Internal Standard: Add Ferrocene (

    
    ) at the end of the run to calibrate potentials.[2]
    
  • Calculation:

    
    
    
    
    
    [1]

BandGapWorkflow Start Start: Powder Sample DRS Diffuse Reflectance Spectroscopy (UV-Vis) Start->DRS KM Apply Kubelka-Munk F(R) = (1-R)²/2R DRS->KM Tauc Generate Tauc Plot (F(R)*hv)² vs eV KM->Tauc Linear Extrapolate Linear Region Tauc->Linear Result Optical Band Gap (Eg) Linear->Result

Figure 2: Step-by-step workflow for determining the optical band gap from powder samples.

Application Guide: When to Choose Which?

RequirementRecommended LinkerScientific Rationale
High Porosity / Surface Area IPA Lower molecular weight and lack of steric bulk allow for maximized pore volume.[1]
RTP (Room Temp Phosphorescence) 5-Br-IPA Bromine enables spin-orbit coupling; rigid MOF lattice suppresses non-radiative decay.[1]
Post-Synthetic Modification 5-Br-IPA The C-Br bond is a "handle" for Suzuki-Miyaura coupling to extend conjugation after MOF formation.[1]
Dielectric Tuning 5-Br-IPA Polarizable Br atoms increase the dielectric constant of the framework, useful for capacitive sensors.[2]

References

  • Electronic Properties of Isophthalic Acid Derivatives Source: ChemicalBook & PubChem Databases.[1][2] URL:[1]

  • Heavy Atom Effect in Organic Phosphorescence Title: Highly efficient room-temperature phosphorescent materials with a heavy-atom effect of bromine.[1][2][4][5] Source: New Journal of Chemistry (RSC).[1][2] URL:[1]

  • Band Gap Engineering in MOFs Title: Band gap modulation of functionalized metal–organic frameworks.[1][2][6] Source: Journal of Materials Chemistry A. URL:[1]

  • Acidity and pKa Comparisons Title: Comparing acidic strength of phthalic acid isomers. Source: Chemistry Stack Exchange (Validated by CRC Handbook data).[1][2] URL:

Sources

Validation

validation of synthesis procedures for 4,6-Dibromoisophthalic acid

Publish Comparison Guide: Validation of Synthesis Procedures for 4,6-Dibromoisophthalic Acid Abstract This technical guide evaluates and validates synthesis protocols for 4,6-Dibromoisophthalic acid (4,6-DBPA) , a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of Synthesis Procedures for 4,6-Dibromoisophthalic Acid

Abstract This technical guide evaluates and validates synthesis protocols for 4,6-Dibromoisophthalic acid (4,6-DBPA) , a critical ligand for Metal-Organic Frameworks (MOFs) and optoelectronic materials.[1][2] It specifically contrasts the regiochemical failure of direct isophthalic acid bromination against the validated m-xylene oxidation route . We provide experimental evidence, mechanistic rationale, and a self-validating characterization framework to ensure high-purity isolation of the 4,6-isomer.

The Regioselectivity Challenge

The synthesis of 4,6-DBPA is frequently misapproached by researchers attempting the direct bromination of isophthalic acid.[1][2] This section analyzes why that method fails and establishes the correct retrosynthetic logic.

Method A: Direct Bromination (The "Trap")[1][2]
  • Procedure: Reaction of isophthalic acid with

    
     in oleum/fuming sulfuric acid at 130–150°C.
    
  • Mechanism: The carboxylic acid groups (-COOH) on isophthalic acid are meta-directing and deactivating.[1]

    • Incoming electrophiles are directed to the 5-position (meta to both COOH groups).[1]

  • Outcome: The major product is 5-bromoisophthalic acid .[1] Under forcing conditions, 4,5-dibromoisophthalic acid or 2,5-dibromoisophthalic acid are formed.[1][2]

  • Verdict: NOT RECOMMENDED for 4,6-isomer synthesis.[1][2]

Method B: The m-Xylene Oxidation Route (The Validated Solution)
  • Procedure: Bromination of m-xylene followed by oxidation of the methyl groups.[1]

  • Mechanism: The methyl groups (-CH3) on m-xylene are ortho/para-directing and activating.[1]

    • Positions 4 and 6 are ortho to one methyl and para to the other, making them highly nucleophilic and sterically accessible.[1][2]

  • Outcome: High regioselectivity for 4,6-dibromo-m-xylene , which retains the bromine positions upon oxidation to the dicarboxylic acid.[1]

  • Verdict: RECOMMENDED .

Comparative Analysis of Routes

FeatureDirect Bromination (Isophthalic Acid) Precursor Oxidation (m-Xylene)
Starting Material Isophthalic Acidm-Xylene (1,3-Dimethylbenzene)
Primary Product 5-Bromo / 4,5-Dibromo isomers4,6-Dibromo-m-xylene (Intermediate)
Regiocontrol Meta-directing (Favors pos.[1] 5)Ortho/Para-directing (Favors pos. 4,[1][2]6)
Yield of 4,6-Isomer < 5% (Trace)> 60% (Overall)
Purification Difficult isomer separationCrystallization / Distillation
Scalability Low (High waste, wrong isomer)High (Industrial standard)

Validated Experimental Protocol

This protocol is based on the foundational logic of Singh & Bedi (1957) and modern oxidative standards.[1][2]

Step 1: Regioselective Bromination of m-Xylene

Objective: Synthesize 4,6-dibromo-m-xylene.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas scrubber (to trap HBr).

  • Reagents: Charge m-xylene (1.0 eq) and a catalyst (Fe powder or

    
    , 1-2 mol%).
    
  • Bromination: Cool to 0–5°C. Add

    
     (2.2 eq) dropwise. Maintain temperature <10°C to minimize side-chain bromination.
    
  • Workup: After addition, stir at room temperature for 12h. Quench with aqueous sodium bisulfite (to remove excess

    
    ).[1][2]
    
  • Isolation: Filter the solid precipitate. Recrystallize from ethanol or petroleum ether.[1][2]

    • Target: White crystalline solid (mp ~105°C).[1][2]

Step 2: Oxidation to 4,6-Dibromoisophthalic Acid

Objective: Convert methyl groups to carboxylic acids without dehalogenation.[1][2]

  • Oxidation: Suspend 4,6-dibromo-m-xylene (1.0 eq) in a mixture of pyridine/water (1:1 v/v).

  • Reagent: Add

    
     (6.0 eq) in portions at reflux (95–100°C).
    
    • Note: The reaction is exothermic.[1][2] Maintain reflux until the purple permanganate color persists.[1][2]

  • Filtration: Filter hot to remove

    
     precipitate.[1][2] Wash the cake with hot water.
    
  • Acidification: Concentrate the filtrate and acidify with concentrated HCl to pH 1.

  • Purification: The crude white solid precipitates.[1][2][3] Recrystallize from water or acetic acid.[1][2]

Validation Framework (Self-Validating System)

To ensure the product is the 4,6-isomer and not the 4,5- or 2,5-isomer, use this characterization checklist.

A. NMR Spectroscopy ( NMR, DMSO- )

The 4,6-isomer is symmetric, resulting in a distinctively simple spectrum compared to asymmetric isomers.[1][2]

  • Symmetry: The molecule has a

    
     axis of symmetry.[1][2]
    
  • Signals:

    • 
       ~8.3 ppm (s, 1H):  Proton at C2 (between two COOH groups).[1][2] Highly deshielded.
      
    • 
       ~8.0 ppm (s, 1H):  Proton at C5 (between two Br atoms).[1][2]
      
  • Contrast: The 4,5-isomer would show two doublets (coupling).[1][2] The 2,5-isomer would show two singlets but with different shifts.[1][2]

B. Physical Properties
  • Melting Point: 250–254°C.[2][4]

  • Solubility: Poor in cold water; soluble in methanol, ethanol, and hot acetic acid.[1][2]

C. Visualization of Logic

G Start_Iso Isophthalic Acid (COOH at 1,3) Direct_Br Direct Bromination (COOH is Meta-Directing) Start_Iso->Direct_Br + Br2 / Oleum Start_Xyl m-Xylene (CH3 at 1,3) Xyl_Br Bromination (CH3 is Ortho/Para-Directing) Start_Xyl->Xyl_Br + Br2 / Fe Prod_Wrong 5-Bromo / 4,5-Dibromo (WRONG ISOMER) Direct_Br->Prod_Wrong Main Pathway Inter_Correct 4,6-Dibromo-m-xylene (Major Product) Xyl_Br->Inter_Correct Regioselective Oxidation KMnO4 Oxidation Inter_Correct->Oxidation Prod_Correct 4,6-Dibromoisophthalic Acid (CORRECT TARGET) Oxidation->Prod_Correct -CH3 to -COOH

Figure 1: Mechanistic pathway comparison demonstrating why m-xylene is the required precursor for the 4,6-isomer.[1]

References

  • Singh, G., & Bedi, S. N. (1957).[1][2] Synthesis of 4,6-Dibromoisophthalic acid. Journal of the Indian Chemical Society.[1][2] (Foundational synthesis establishing the xylene oxidation route).

  • Ye, B. F. (2012).[1][2] 4,6-Dibromoisophthalic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2642.[1][2] Link

  • European Patent Office. (2003).[1][2] Process for the preparation of bromoisophthalic acid compounds (EP1293495B1).[1][2] (Documents the 5-bromo selectivity of direct bromination). Link

  • Organic Syntheses. 4-Bromo-o-xylene and general xylene bromination procedures. (Standard protocols for catalytic bromination of xylenes). Link

  • ChemicalBook. 4,6-Dibromoisophthalic acid Properties and Melting Point. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,6-Dibromoisophthalic acid

Topic: Personal Protective Equipment (PPE) & Handling Guide for 4,6-Dibromoisophthalic Acid (CAS 24063-27-2)[1][2] Executive Summary: The "Why" Behind the Protocol 4,6-Dibromoisophthalic acid (CAS 24063-27-2) is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 4,6-Dibromoisophthalic Acid (CAS 24063-27-2)[1][2]

Executive Summary: The "Why" Behind the Protocol

4,6-Dibromoisophthalic acid (CAS 24063-27-2) is a specialized halogenated aromatic ligand, frequently employed as a linker in the synthesis of Metal-Organic Frameworks (MOFs) and luminescent materials.[1][2] While often treated as a generic "white powder," its specific substitution pattern (bromines at the 4,6 positions) increases its lipophilicity and potential for persistence compared to non-halogenated analogs.[1][2]

Critical Insight: The primary safety failure mode with this compound is not acute toxicity, but chronic sensitization and irritation due to dust inhalation during weighing and unexpected permeation when dissolved in polar aprotic solvents (e.g., DMF, DMSO) used for MOF synthesis.[2] This guide prioritizes dust control and solvent-specific barrier protection.

Hazard Assessment & Risk Profile

Before selecting PPE, we must quantify the enemy.[2] The GHS classification for 4,6-Dibromoisophthalic acid dictates our defensive strategy.

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedHygiene: Strict "No Glove Touch" zone on face/devices.[1]
H315 Causes skin irritationContact: Acidic hydrolysis on moist skin causes dermatitis.[1]
H319 Causes serious eye irritationVision: Fine dust can bypass standard glasses; goggles required for powders.[1]
H335 May cause respiratory irritationAirway: Inhalation of dust triggers mucosal inflammation.[1]

PPE Selection Matrix

This matrix is designed for autonomy .[1] Select your gear based on the state of the chemical.[2]

Table 1: Activity-Based PPE Standards
Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Synthesis/Workup)rationale (The "Why")
Respiratory N95 / P2 Respirator (Minimum)Fume Hood (Sash < 18")Solids generate invisible micro-dust; solutions release solvent vapors.[1][2]
Eye/Face Chemical Goggles (Indirect Vent)Safety Glasses w/ Side ShieldsGoggles seal against airborne dust; glasses protect against splashes.[1]
Hand (Primary) Nitrile (4-6 mil)Laminate / Butyl (If in DMF/DMSO)Nitrile fails rapidly against DMF (common MOF solvent).[1]
Hand (Secondary) None requiredNitrile (Outer layer)"Double-gloving" allows removal of outer glove if splashed.[1]
Body Lab Coat (Cotton/Poly, Buttoned)Lab Coat + Chemical ApronApron prevents soak-through during large volume transfers.[1]

Senior Scientist Note: If you are dissolving this acid in Dimethylformamide (DMF) , standard nitrile gloves offer <10 minutes of protection.[1][2] You must use a laminate liner (e.g., Silver Shield®) or Butyl gloves.[1][2]

Operational Protocols

Protocol A: Precision Weighing (Dust Control)

Objective: Transfer solid without contaminating the balance or breathing zone.[1][2]

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat.[2] Halogenated acids are prone to static charge, causing "powder fly-away."[2]

  • Draft Shielding: Operate inside a balance enclosure or a fume hood with the fan on low to prevent turbulence from blowing the powder.[2]

  • The "Wet Wipe" Method: Place a damp paper towel around the base of the balance.[2] Any stray grains will adhere to the wet surface rather than becoming airborne dust.[2]

Protocol B: Solubilization & Synthesis

Objective: Safe dissolution in polar solvents.

  • Solvent First: Add the solvent (e.g., DMF, Ethanol) to the flask before adding the solid if possible, or add the solid slowly to the solvent to minimize dust displacement.[2]

  • Exothermic Check: Brominated acids can release heat of solution.[2] Monitor temperature during initial mixing.

  • Waste Segregation: Do not pour down the drain. This material contains halogens (Br).[1][3][4] It must go into the Halogenated Organic Waste stream.[2][5]

Visualizations

Figure 1: PPE Decision Logic Flowchart

Caption: Decision tree for selecting glove and respiratory protection based on the chemical's physical state and solvent context.[1][2][6]

PPE_Decision_Tree Start Handling 4,6-Dibromoisophthalic Acid State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid DustRisk Risk: Airborne Dust (H335) Solid->DustRisk SolventCheck Identify Solvent Liquid->SolventCheck SolidPPE PPE: N95 Mask + Nitrile Gloves + Goggles DustRisk->SolidPPE Polar DMF / DMSO / DMAc SolventCheck->Polar Standard Ethanol / Water / Acetone SolventCheck->Standard HighRiskPPE PPE: Laminate/Butyl Gloves + Fume Hood Polar->HighRiskPPE Permeation Risk StdRiskPPE PPE: Nitrile Gloves + Safety Glasses Standard->StdRiskPPE

[1][2]

Figure 2: Waste Disposal Workflow

Caption: Correct segregation pathway prevents regulatory violations and dangerous chemical reactions.

Waste_Workflow Waste Chemical Waste Generated CheckHalogen Contains Halogens (Br, Cl, I)? Waste->CheckHalogen YesHalogen YES (4,6-Dibromo...) CheckHalogen->YesHalogen Stream Halogenated Organic Waste YesHalogen->Stream Container Container: HDPE or Glass Label: 'Halogenated Solvents' Stream->Container Incineration Final Disposal: High Temp Incineration Container->Incineration

[1][2]

Emergency Response

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Lift eyelids to remove trapped dust.[2] Seek medical attention —brominated compounds can cause delayed corneal damage.[1]

  • Skin Contact: Wash with soap and water.[2][6][7] Do not use alcohol (it increases skin absorption).[1]

  • Spill (Solid): Do not sweep dry.[1] Dampen with a wet paper towel to suppress dust, then scoop into a hazardous waste bag.[2]

References

  • Sigma-Aldrich. (2025).[1][6][8] Safety Data Sheet: 4,6-Dibromoisophthalic acid (CAS 24063-27-2).[2][9] Retrieved from [1][2]

  • ChemicalBook. (2025).[1][8] 4,6-Dibromoisophthalic acid Properties and Supplier Data. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2012).[1] Crystal structure of 4,6-dibromoisophthalic acid monohydrate. PMC3344389.[1] Retrieved from [1][2]

  • Ambeed. (2025). GHS Classification for 4,6-Dibromoisophthalic acid. Retrieved from [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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